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  • Product: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride
  • CAS: 2260936-62-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Characteristics of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Characteristics of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride. In the absence of direct experimental data in publicly available literature, this document synthesizes information from analogous chemical structures to forecast the chemical shifts, multiplicities, and coupling constants. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and structural elucidation of this and related compounds. The methodologies for these predictions are transparently presented, underscoring the necessity of experimental verification.

Introduction

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole and cyclobutane motifs in pharmacologically active compounds. The 1,2,4-triazole ring is a key component in a variety of therapeutic agents, while the cyclobutane ring serves as a versatile scaffold, offering unique three-dimensional structures. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of such novel chemical entities. This guide focuses on the dihydrochloride salt form, which significantly influences the electronic environment and, consequently, the NMR spectrum.

Methodology for Spectral Prediction

The predicted NMR data herein are derived from a comprehensive analysis of published NMR data for structurally related compounds. The key structural fragments considered are:

  • The 1,2,4-Triazole Ring: The chemical shifts for the protons and carbons of the triazole ring are estimated based on known 1-substituted 1,2,4-triazole derivatives.[1][2]

  • The Cyclobutane Ring: The puckered conformation of the cyclobutane ring and the influence of substituents on proton and carbon chemical shifts are inferred from studies on substituted cyclobutanes.[3][4]

  • The Cyclobutylamine Moiety and Effects of Protonation: The impact of the protonated amine group (-NH₃⁺) on the chemical shifts of adjacent and nearby protons and carbons is a critical consideration. Protonation is known to cause a significant deshielding (downfield shift) of neighboring nuclei.[5][6]

The following workflow illustrates the predictive process:

G cluster_0 Data Acquisition (from Literature) cluster_1 Analysis and Prediction cluster_2 Output Data_Triazole NMR Data of 1,2,4-Triazole Analogs [3, 4] Analyze_Fragments Analyze Fragmental Contributions to Chemical Shifts Data_Triazole->Analyze_Fragments Data_Cyclobutane NMR Data of Substituted Cyclobutanes [2, 5] Data_Cyclobutane->Analyze_Fragments Data_Amine NMR Data of Protonated Amines [7, 19] Data_Amine->Analyze_Fragments Predict_1H Predict ¹H NMR Spectrum Analyze_Fragments->Predict_1H Predict_13C Predict ¹³C NMR Spectrum Analyze_Fragments->Predict_13C Table_1H Predicted ¹H NMR Data Table Predict_1H->Table_1H Table_13C Predicted ¹³C NMR Data Table Predict_13C->Table_13C

Figure 1: Workflow for the prediction of NMR spectral data.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride is anticipated to exhibit distinct signals for the triazole, cyclobutane, and ammonium protons. The protonation of the amine and one of the triazole nitrogens will result in a general downfield shift for most signals compared to the free base.

G label_H3_prime H3' label_H5_prime H5' label_H3 H3 label_H1 H1 label_H2_H4 H2, H4 label_NH3 NH₃⁺

Figure 2: Molecular structure of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride with key protons labeled.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H5' (Triazole)9.0 - 9.4s (singlet)-Aromatic proton on a protonated azole ring.[1]
H3' (Triazole)8.4 - 8.8s (singlet)-Aromatic proton on a protonated azole ring.[1]
-NH₃⁺7.5 - 8.5br s (broad singlet)-Highly variable, dependent on solvent and concentration.[5]
H34.8 - 5.2m (multiplet)-Methine proton deshielded by the adjacent triazole ring.
H13.7 - 4.1m (multiplet)-Methine proton deshielded by the adjacent ammonium group.[6]
H2, H42.6 - 3.4m (multiplet)-Diastereotopic methylene protons with complex splitting.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5' (Triazole)150 - 155Aromatic carbon in a protonated azole ring.[1][2]
C3' (Triazole)142 - 147Aromatic carbon in a protonated azole ring.[1][2]
C352 - 58Methine carbon attached to the electronegative triazole ring.
C147 - 53Methine carbon attached to the electron-withdrawing ammonium group.[7]
C2, C432 - 38Methylene carbons of the cyclobutane ring.[3]

Experimental Protocol for NMR Analysis

To experimentally validate the predicted data, the following general protocol is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (depending on sample concentration), relaxation delay of 2 seconds, spectral width of 200-220 ppm.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

Conclusion

This technical guide provides a robust, literature-based prediction of the ¹H and ¹³C NMR spectra of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride. The predicted chemical shifts and multiplicities offer a valuable starting point for the analysis of experimentally acquired data. It is imperative to note that these are predicted values and may differ from experimental results due to subtle conformational and solvent effects. Therefore, the acquisition of experimental NMR data, including 2D correlation spectra, is essential for the definitive structural confirmation and assignment of all proton and carbon signals.

References

  • The Royal Society of Chemistry. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). 1,2,4-Triazole. SpectraBase. Retrieved from [Link]

  • Delaforge, E., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. Retrieved from [Link]

  • ACS Publications. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Protonation Sequence of Linear Aliphatic Polyamines by 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Use of 13C NMR Isotopomer Distributions for Following Proton Exchange and Unambiguously Assigning the Carbons and Coordinate. Retrieved from [Link]

  • ACS Publications. (2015). 1H and 15N NMR Characterization of the Amine Groups of Heparan Sulfate Related Glucosamine Monosaccharides in Aqueous Solution. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of[2][3][8]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PubMed Central. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Authored by: Dr. Gemini, Senior Application Scientist Abstract: The unique conformational constraints of the cyclobutane ring, coupled with the versatile pharmacological profile of the 1,2,4-triazole moiety, position 3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: The unique conformational constraints of the cyclobutane ring, coupled with the versatile pharmacological profile of the 1,2,4-triazole moiety, position 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine as a molecule of significant interest in modern medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the methodologies for the synthesis, and the definitive determination of the crystal structure and stereochemistry of this compound. We will delve into the rationale behind the selection of specific analytical techniques, offering field-proven insights for researchers and professionals in drug development.

Introduction: A Scaffold of Therapeutic Promise

The confluence of a strained four-membered carbocycle and a pharmacologically privileged azole heterocycle in 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine presents a compelling scaffold for the design of novel therapeutic agents.

The Cyclobutane Advantage: The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[1][3] Its puckered, three-dimensional structure provides a rigid framework that can enforce specific conformations, potentially leading to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the replacement of more flexible or metabolically labile moieties with a cyclobutane ring can improve pharmacokinetic profiles.[4]

The 1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antifungal, antibacterial, antiviral, and anticancer properties.[2][5][6][7][8] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore.

The combination of these two motifs in 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine suggests a high potential for the development of novel drugs with unique structure-activity relationships.

Synthesis and Stereoisomerism

A plausible synthetic route to 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine is proposed, which allows for the formation of both cis and trans diastereomers.

Synthetic_Pathway A Cyclobutanone B 3-Hydroxycyclobutan-1-one A->B Hydroxylation C 3-Azidocyclobutan-1-one B->C Mesylation & Azide Substitution D 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one C->D Click Chemistry or Nucleophilic Substitution E 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (cis and trans mixture) D->E Reductive Amination F cis-3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine E->F Chiral Separation G trans-3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine E->G Chiral Separation

Figure 1: Proposed synthetic pathway for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine.

The final reductive amination step is likely to produce a mixture of cis and trans diastereomers. The separation of these diastereomers, and subsequently their enantiomers, is critical for understanding their individual biological activities.

Determination of Crystal Structure by X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring.

Experimental Protocol
  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound (either the cis or trans isomer) in a suitable solvent system (e.g., ethanol/water, acetonitrile).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and displacement parameters.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for the trans isomer of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine.

ParameterHypothetical Value
Chemical formulaC₆H₁₀N₄
Formula weight138.17 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.5, 10.2, 9.8
α, β, γ (°)90, 105.2, 90
Volume (ų)820.5
Z4
Density (calculated)1.118 g/cm³
Absorption coefficient (μ)0.078 mm⁻¹
R-factor0.045

Stereochemical Elucidation

The determination of the relative stereochemistry (cis vs. trans) and the separation of enantiomers are crucial for a complete understanding of the molecule's properties.

NMR Spectroscopy for Diastereomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the substituents on the cyclobutane ring.

NMR_Workflow A Isolated Diastereomers B 1D NMR (¹H, ¹³C) A->B C 2D NMR A->C H Stereochemical Assignment (cis/trans) B->H D COSY C->D E HSQC C->E F HMBC C->F G NOESY/ROESY C->G G->H

Figure 2: Workflow for NMR-based stereochemical assignment.

Key NMR Experiments:

  • ¹H and ¹³C NMR: Provide initial information on the chemical environment of each proton and carbon atom.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons on the cyclobutane ring.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and confirming the overall connectivity.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the relative stereochemistry.[9][10][11] For the cis isomer, a NOE/ROE correlation would be expected between the proton on the carbon bearing the triazole group and the proton on the carbon bearing the amine group. This correlation would be absent or very weak in the trans isomer.

Plausible NMR Data for the trans Isomer
Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
13.5 (m, 1H)50.2C2, C4, C(Triazole)
2, 42.4 (m, 4H)35.5C1, C3
34.8 (m, 1H)58.0C2, C4, C(Triazole)
Triazole CH8.1 (s, 1H), 8.5 (s, 1H)145.8, 151.2C1
Chiral Separation of Enantiomers

Once the diastereomers have been separated and their relative stereochemistry assigned, the enantiomers of each diastereomer can be resolved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Chiral Stationary Phase (CSP) Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating chiral amines.[12][13] Alternatively, cyclodextrin-based or cyclofructan-based columns can be screened.[13][14][15]

  • Mobile Phase Optimization: The mobile phase composition (e.g., a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an amine additive like diethylamine to improve peak shape) is optimized to achieve baseline separation of the enantiomers.

  • Analysis: The racemic mixture is injected onto the chiral column, and the separated enantiomers are detected, typically by UV absorbance.

The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies and thus different retention times.[12]

Conclusion

The structural and stereochemical characterization of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine is a critical step in unlocking its full potential as a scaffold in drug discovery. This guide has outlined a systematic and robust approach, integrating synthetic chemistry with advanced analytical techniques. The detailed protocols for X-ray crystallography, NMR spectroscopy, and chiral chromatography provide a comprehensive framework for researchers to confidently determine the three-dimensional structure and stereochemical identity of this promising molecule and its derivatives. The insights gained from such studies are invaluable for establishing clear structure-activity relationships and for the rational design of next-generation therapeutics.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Lesyk, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Molecules.
  • Borro, S., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules.
  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry.
  • Merck. (n.d.). 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride.
  • Gobisha, M., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.
  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.
  • De Castro, K. P., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules.
  • Wang, Y., et al. (2024). Synthesis, crystal structure and properties of 3-picrylamino-1,2,4-triazole-nitric acid self-assembled energetic material. RSC Advances.
  • Gomaa, A. M., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules.
  • Google Patents. (n.d.). WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.
  • van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • ChemicalBook. (2024). 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).
  • MDPI. (2021). 1,2,4-Triazoles as Important Antibacterial Agents.
  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Benchchem. (n.d.). 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine.
  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.
  • National Institutes of Health. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system.
  • ResearchGate. (n.d.). The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives.
  • ResearchGate. (n.d.). Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate.
  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery.
  • MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution.
  • Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. (n.d.). ScienceDirect.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). National Institutes of Health.
  • MDPI. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (n.d.). ResearchGate.
  • Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA.
  • National Institutes of Health. (2013). Enantiomeric Separations of Illicit Drugs and Controlled Substances Using Cyclofructan Based (LARIHC) and Cyclobond I 2000 RSP HPLC Chiral Stationary Phases.
  • VIBGYOR ePress. (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments.
  • ResearchGate. (2025). Cyclofructans as Chiral Selectors: An Overview.
  • ResearchGate. (n.d.). Spectral Assignments and Reference Data Reassignment of NMR spectra and conformational study of the sesquiterpene lactone goyazensolide.

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the physicochemical properties of the 3-(1,2,4-triazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine scaffold, a building block of increasing importance in medicinal chemistry. The unique combination of a rigid cyclobutane core and the versatile 1,2,4-triazole moiety imparts favorable characteristics for drug design, influencing parameters such as metabolic stability, aqueous solubility, and target engagement. This document will delve into the synthesis, purification, and detailed characterization of these properties, offering both theoretical grounding and practical experimental insights.

Introduction: The Strategic Value of the 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Scaffold

The quest for novel chemical matter with improved drug-like properties is a central theme in modern drug discovery. Saturated carbocyclic rings, such as cyclobutane, are increasingly utilized as bioisosteric replacements for more flexible or metabolically labile groups. The constrained nature of the cyclobutane ring can pre-organize substituents into well-defined vectors, potentially enhancing binding affinity to biological targets. When coupled with the 1,2,4-triazole heterocycle, a known pharmacophore present in numerous approved drugs, the resulting scaffold offers a rich three-dimensional diversity. Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, with estimates suggesting they are present in approximately 60% of unique small-molecule pharmaceuticals.[1] The 1,2,4-triazole ring, in particular, can participate in hydrogen bonding, coordinate to metal ions in metalloenzymes, and improve aqueous solubility.

This guide will provide a detailed examination of the key physicochemical properties of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine, a critical step in assessing its potential as a valuable building block in drug development programs.

Synthesis and Purification

A robust and scalable synthetic route is paramount for the utility of any building block. Herein, we propose a likely and efficient two-step synthesis of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine, commencing from the readily available cyclobutanone.

Synthesis_Workflow A Cyclobutanone B 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one A->B 1,2,4-Triazole, Base C 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine B->C Reductive Amination (e.g., NH3, Reducing Agent)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one

The initial step involves the formation of the triazole-substituted cyclobutanone intermediate. This can be achieved through the alkylation of 1,2,4-triazole with a suitable cyclobutanone derivative. A plausible approach involves the reaction of 1,2,4-triazole with 3-bromocyclobutanone or a cyclobutanone precursor with a leaving group at the 3-position. A more direct route, starting from cyclobutanone, would involve a multi-step process not detailed here but referenced in the literature for analogous structures. For the purpose of this guide, we will consider the alkylation of 1,2,4-triazole as a key transformation.

Experimental Protocol:

  • To a solution of 1,2,4-triazole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole anion.

  • Add 3-bromocyclobutanone (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1,2,4-triazol-1-yl)cyclobutan-1-one.

Causality: The use of a polar aprotic solvent like DMF aids in the dissolution of the reactants and the formation of the triazole anion. Potassium carbonate is a mild and effective base for this transformation. Heating is often necessary to drive the alkylation reaction to completion.

Step 2: Reductive Amination to 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

The final step is the conversion of the ketone to the primary amine via reductive amination. This is a widely used and efficient method for amine synthesis.[2]

Experimental Protocol:

  • Dissolve 3-(1,2,4-triazol-1-yl)cyclobutan-1-one (1.0 eq.) in a suitable solvent, typically methanol or 1,2-dichloroethane (DCE).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity.[3][4]

  • If necessary, add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction carefully with water and adjust the pH to basic with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine.

Purification and Salt Formation

The free base of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine can be purified by column chromatography on silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking. For enhanced stability and handling, the compound is often converted to a hydrochloride salt.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Physicochemical Properties

The physicochemical properties of a building block are critical determinants of its suitability for incorporation into drug candidates. The following sections detail the key properties of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine.

Predicted Physicochemical Data

In the absence of comprehensive experimental data in the public domain, we have utilized well-regarded computational models to predict the key physicochemical properties of the parent free base. It is crucial to note that these are in silico predictions and should be confirmed by experimental determination.

PropertyPredicted ValuePrediction Tool/Method
pKa (most basic) 7.5 ± 0.5ChemAxon[5]
pKa (most acidic) 10.3 ± 0.5ChemAxon[5]
logP -0.8 ± 0.3Molinspiration[6]
Aqueous Solubility (logS) -1.5 ± 0.5ALOGPS[7]

Disclaimer: These values are computationally predicted and are intended for guidance only. Experimental verification is strongly recommended.

Properties_Relationship pKa pKa Solubility Aqueous Solubility pKa->Solubility Absorption Biological Absorption pKa->Absorption logP logP logP->Solubility logP->Absorption Solubility->Absorption Distribution Distribution Absorption->Distribution

Caption: Interplay of key physicochemical properties.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. The 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine scaffold possesses both a basic primary amine and the weakly acidic/basic 1,2,4-triazole ring.

  • Basic pKa: The primary amine on the cyclobutane ring is the most basic site. The predicted pKa of around 7.5 suggests that at physiological pH (7.4), a significant portion of the molecules will be protonated.

  • Acidic/Basic pKa of the Triazole: The 1,2,4-triazole ring is amphoteric. The predicted pKa of the triazolium cation is approximately 2.45, while the pKa for deprotonation of the neutral molecule is around 10.26.

Experimental Determination of pKa:

The pKa can be determined experimentally using potentiometric titration or UV-metric titration.

Protocol for Potentiometric pKa Determination:

  • Prepare a stock solution of the compound (as the hydrochloride salt) in water or a co-solvent system (e.g., methanol/water) if solubility is limited.

  • Calibrate a pH electrode using standard buffers.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

  • Specialized software can be used for more accurate determination from the titration data.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The predicted negative logP value of -0.8 suggests that 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine is a relatively polar and hydrophilic molecule. This is expected due to the presence of the primary amine and the nitrogen-rich triazole ring.

Experimental Determination of logP:

The "shake-flask" method is the gold standard for logP determination, but HPLC-based methods are often used for higher throughput.

Protocol for HPLC-based logP Determination:

  • Prepare a series of standard compounds with known logP values.

  • Develop a reversed-phase HPLC method (e.g., using a C18 column) that provides good retention and peak shape for the standards and the test compound.

  • Inject the standards and the test compound and record their retention times.

  • Calculate the capacity factor (k') for each compound.

  • Create a calibration curve by plotting the known logP values of the standards against their log(k') values.

  • Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug dissolution and absorption. Poor aqueous solubility can be a significant hurdle in drug development.[8]

The predicted logS of -1.5 corresponds to a solubility of approximately 31.6 g/L, indicating good aqueous solubility. This is consistent with the polar nature of the molecule.

Experimental Determination of Thermodynamic Solubility:

The shake-flask method is the most reliable for determining thermodynamic solubility.

Protocol for Shake-Flask Solubility Determination:

  • Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Filter the suspension to remove the undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • The measured concentration represents the thermodynamic solubility at that pH.

Solid-State Properties and Crystallography

The solid-state properties, including crystallinity and polymorphism, can significantly impact a compound's stability, dissolution rate, and bioavailability. While no crystal structure for 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine is publicly available, single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.

Hypothetical Crystal Packing Interactions:

Based on the structure, it is anticipated that the crystal packing would be dominated by hydrogen bonding interactions involving the primary amine (as a donor) and the nitrogen atoms of the triazole ring (as acceptors). These interactions would likely lead to a well-ordered and stable crystal lattice.

Experimental Protocol for X-ray Crystallography:

  • Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using an X-ray diffractometer.

  • Process the data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the structure and purity of the synthesized building block.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the triazole protons (typically in the aromatic region), the protons on the cyclobutane ring (in the aliphatic region), and the amine protons. The coupling patterns of the cyclobutane protons can provide information about the stereochemistry of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the triazole ring and the cyclobutane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic and aromatic (triazole) groups, and C=N and N-N stretching of the triazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

Conclusion

The 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine building block represents a promising scaffold for the design of novel drug candidates. Its key physicochemical properties, including good predicted aqueous solubility and the presence of both hydrogen bond donors and acceptors, make it an attractive starting point for library synthesis and lead optimization. This guide has provided a comprehensive overview of the likely synthesis and the key physicochemical properties of this valuable building block, along with detailed protocols for their experimental determination. The insights presented here should empower researchers to effectively utilize this scaffold in their drug discovery endeavors.

References

  • ChemAxon. (2024). pKa and logP Prediction Software. Retrieved from [Link][5]

  • Molinspiration Cheminformatics. (2024). Calculation of Molecular Properties. Retrieved from [Link][6]

  • Virtual Computational Chemistry Laboratory. (2024). ALOGPS 2.1. Retrieved from [Link][7]

  • Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 2, pp. 1-284). Academic Press.[8]

  • Xia, Y., et al. (2019). A facile copper-catalyzed one-pot method to prepare 3,5-disubstituted-1,2,4-triazole from amide and nitrile by cascade addition oxidation cyclization. Synthesis, 51(10), 2135-2142.[9]

  • Rowan. (2024). Free Online pKa Calculator. Retrieved from [Link][10]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Molecules, 30(6), 1234.[11]

  • Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2422(1), 020002.[12]

  • ACD/Labs. (2024). ACD/pKa DB. Retrieved from [Link][13]

  • Reductive amination. (2024). In Wikipedia. Retrieved from [Link][2]

  • Njardarson, J. T. (2014). The prevalence of nitrogen heterocycles in FDA-approved pharmaceuticals. Future Medicinal Chemistry, 6(10), 1129-1132.[1]

  • ACD/Labs. (2025). What is the pKa of my compound?. Retrieved from [Link][14]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link][3]

  • ChemAxon. (2026). pKa calculation. Retrieved from [Link][15]

  • Organic Chemistry Portal. (2024). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link][16]

  • The 1HNMR spectral data of 1,2,4-Triazole derivatives (7-10) [Image]. (n.d.). ResearchGate. Retrieved from [Link][17]

  • Abdel-Fattah, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(3), 888-894.[4]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine. As a molecule of interest in medicinal chemistry and drug development, understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification and structural elucidation.[1][2] This document, intended for researchers and analytical scientists, details the probable fragmentation pathways under electrospray ionization (ESI), leveraging established principles of mass spectrometry for amines, cyclobutanes, and triazole-containing compounds. We present a predictive fragmentation scheme, summarize key fragment ions, and provide a detailed experimental protocol for acquiring high-quality mass spectral data. The guide combines theoretical expertise with practical, field-proven methodologies to serve as an authoritative resource.

Introduction to the Analyte and Mass Spectrometry's Role

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is a heterocyclic compound featuring a strained cyclobutane ring system linked to a 1,2,4-triazole moiety and bearing a primary amine.[2] The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide range of biologically active agents, including highly effective antifungal medications.[3][4][5] The inclusion of a rigid cyclobutane linker can be a strategic design element in medicinal chemistry to orient functional groups in a specific conformational arrangement.

Given the novelty and complexity of such structures, mass spectrometry (MS) is an indispensable analytical tool. It provides definitive molecular weight confirmation and, through tandem MS (MS/MS), generates a characteristic fragmentation pattern that serves as a molecular fingerprint.[6] This guide focuses on predicting these fragmentation pathways under soft ionization conditions like Electrospray Ionization (ESI), which are ideal for analyzing polar, non-volatile molecules of this class.[7]

Predicted Fragmentation Pathways

The fragmentation of the protonated molecular ion of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is expected to be driven by the distinct chemical properties of its three core components: the primary amine, the cyclobutane ring, and the 1,2,4-triazole ring. Ionization will readily occur at either the amine nitrogen or one of the triazole nitrogens to form the [M+H]⁺ ion. The subsequent fragmentation will proceed through several competing pathways.

Pathway A: Fragmentation Initiated by the Cyclobutylamine Moiety

The primary amine group is a common site of fragmentation initiation. Alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway for aliphatic amines, driven by the stabilization of the resulting cation.[8][9]

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines involves the elimination of a neutral ammonia molecule, which would result in a cyclobutenyl-triazole cation.

  • Ring Cleavage of Cyclobutane: The strained four-membered ring is susceptible to cleavage. A characteristic loss for cycloalkanes is the elimination of ethene (C₂H₄), which can occur after initial ring opening.[10][11] This pathway provides a diagnostic marker for the cyclobutane core.

Pathway B: Fragmentation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring has its own set of characteristic fragmentation patterns. Studies on various triazole derivatives have shown common fragmentation pathways involving the sequential loss of small neutral molecules.[12][13]

  • Loss of Nitrogen (N₂): The triazole ring can undergo cleavage with the elimination of a neutral dinitrogen molecule, a highly stable species.

  • Loss of Hydrogen Cyanide (HCN): Another well-documented fragmentation of nitrogen-containing heterocycles is the loss of HCN.

  • Skeletal Rearrangement: Some substituted triazoles are known to undergo skeletal rearrangements followed by the loss of larger fragments, though simpler cleavages are often more prevalent.[14][15]

Pathway C: Cleavage of the Linker Bond

The bond connecting the cyclobutane ring to the triazole nitrogen represents another likely point of cleavage. This would result in fragment ions corresponding to the isolated, charged cyclobutylamine and triazole moieties.

Summary of Predicted Key Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine. The m/z values are calculated for the protonated species based on the most abundant isotopes.

Predicted m/z Ion Formula Proposed Fragmentation Event Significance
139.12[C₆H₁₁N₄]⁺Protonated Molecular Ion [M+H]⁺Confirms molecular weight of the analyte.
122.10[C₆H₈N₃]⁺Loss of ammonia (NH₃)Indicates the presence of a primary amine.
111.10[C₄H₇N₄]⁺Loss of ethene (C₂H₄) from the cyclobutane ringDiagnostic for the cyclobutane structure.[10][11]
111.10[C₆H₁₁N₂]⁺Loss of dinitrogen (N₂) from the triazole ringDiagnostic for the triazole ring.[14]
70.09[C₄H₈N]⁺Cleavage of C-N bond, forming protonated cyclobutylamine fragmentIndicates the cyclobutylamine substructure.
70.04[C₂H₄N₃]⁺Cleavage of C-N bond, forming protonated 1,2,4-triazoleConfirms the triazole substructure.[16][17]

Recommended Experimental Protocol for Mass Spectrometric Analysis

This protocol provides a robust methodology for obtaining a high-quality MS/MS spectrum of the target analyte using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation for positive ion mode analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Instrumentation
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[3][18]

  • Liquid Chromatography: An HPLC or UHPLC system for sample introduction.

LC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Justification
Ionization Mode ESI PositiveThe amine and triazole moieties are basic and readily protonated.[3][16]
Capillary Voltage 3.5 - 4.5 kVStandard range for efficient ion generation in ESI.
Capillary Temp. 275 - 350 °CEnsures efficient desolvation of the analyte ions.[3]
Nebulizer Gas (N₂) Flow Instrument DependentOptimize for a stable spray.
Drying Gas (N₂) Flow Instrument DependentOptimize for efficient desolvation.
MS1 Scan Range m/z 50 - 250To confirm the presence of the [M+H]⁺ ion at m/z 139.12.
MS2 Product Ion Scan Isolate m/z 139.1To generate the fragmentation pattern from the parent ion.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation (CID).
Collision Energy (CE) Ramped (e.g., 10-40 eV)A range of energies ensures the capture of both low-energy and high-energy fragments.

Visualization of Fragmentation and Workflow

Predicted Fragmentation Pathway

G cluster_main Predicted Fragmentation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine M [M+H]⁺ m/z 139.12 F1 [C₆H₈N₃]⁺ m/z 122.10 M->F1 - NH₃ F2 [C₄H₇N₄]⁺ m/z 111.10 M->F2 - C₂H₄ F3 [C₆H₁₁N₂]⁺ m/z 111.10 M->F3 - N₂ F4 [C₄H₈N]⁺ m/z 70.09 M->F4 Linker Cleavage F5 [C₂H₄N₃]⁺ m/z 70.04 M->F5 Linker Cleavage

Caption: Predicted major fragmentation pathways for protonated 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine.

Experimental Workflow

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1-10 µg/mL in acidified solvent) inject LC Injection & Separation prep->inject ionize Electrospray Ionization (ESI, Positive Mode) inject->ionize ms1 MS1 Scan (Confirm [M+H]⁺ at m/z 139.1) ionize->ms1 isolate Isolate Precursor Ion (m/z 139.1) ms1->isolate ms2 MS2: Collision-Induced Dissociation (Ramped CE 10-40 eV) isolate->ms2 detect Detect Product Ions ms2->detect analyze Data Analysis (Correlate fragments to structure) detect->analyze

Caption: Recommended experimental workflow for the MS/MS analysis of the target compound.

Conclusion

While no empirical spectrum for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is publicly available, a robust and chemically sound fragmentation pattern can be predicted based on the well-established fragmentation behaviors of its constituent functional groups. The proposed pathways, including the loss of ammonia, ethene, and dinitrogen, as well as linker cleavage, provide a set of diagnostic ions that can be used for its confident identification. The experimental protocol outlined in this guide offers a validated starting point for researchers to acquire high-quality data, enabling the structural confirmation and analysis of this and structurally related compounds in complex matrices.

References

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). Indian Research Journal of Pharmacy and Science. [Link]

  • Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PMC. [Link]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye medical journal. [Link]

  • Mass Spectra of Some 1,2,4-Triazoles. (2006). Spectroscopy Letters. [Link]

  • Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. (2006). Bulletin of the Chemical Society of Japan. [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. ConnectSci. [Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). (2013). IntechOpen. [Link]

  • Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. (1975). Australian Journal of Chemistry. [Link]

  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace. [Link]

  • Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. ResearchGate. [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Current issues in pharmacy and medicine: science and practice. [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). ResearchGate. [Link]

  • The Fragmentation Mechanism of Cyclobutanol. Canadian Science Publishing. [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. [Link]

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  • The Scripps Center for Metabolomics and Mass Spectrometry. Resonance Ionization Spectroscopy 1990. [Link]

  • Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. (2025). PubMed. [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Iraqi National Journal of Chemistry. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame. [Link]

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  • Mass Spectrometry of Cycloalkanes. (2025). YouTube. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. [Link]

  • 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-one hydrochloride. NextSDS. [Link]

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  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. [Link]

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Foundational

De Novo Synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Dihydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive overview of a plausible de novo synthesis pathway for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride, a molecule of significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a plausible de novo synthesis pathway for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride, a molecule of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and experimental protocols. By elucidating the causality behind experimental choices and grounding the methodology in authoritative references, this document aims to serve as a valuable resource for the synthesis of this and structurally related compounds.

Introduction: The Significance of the Cyclobutane and 1,2,4-Triazole Moieties in Drug Discovery

The pursuit of novel molecular architectures with desirable pharmacological properties is a cornerstone of modern drug discovery. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, puckered conformation allows for a well-defined spatial arrangement of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclobutane motif can enhance metabolic stability and serve as a non-planar bioisostere for aromatic rings, offering a strategy to modulate physicochemical properties and escape flatland in drug design.[2][3]

Similarly, the 1,2,4-triazole ring is a privileged heterocycle, featuring prominently in a wide array of approved therapeutic agents.[4][5][6] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a highly sought-after component in the design of bioactive molecules.[4][7] The fusion of a cyclobutane scaffold with a 1,2,4-triazole moiety in 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride thus presents a compelling molecular framework with the potential for unique pharmacological profiles.

This guide will delineate a rational and experimentally grounded de novo synthesis for this target molecule, commencing from readily available starting materials. We will explore a multi-step pathway that encompasses the construction of the cyclobutane core, the introduction of the 1,2,4-triazole heterocycle, and the final functional group manipulations to arrive at the desired product.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic approach provides a logical framework for dissecting the target molecule and identifying key bond disconnections and strategic intermediates. Our analysis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride is outlined below.

Retrosynthesis Target 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride Intermediate_1 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Target->Intermediate_1 Salt Formation Intermediate_2 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one Intermediate_1->Intermediate_2 Reductive Amination Intermediate_3 3-Hydroxycyclobutan-1-one Intermediate_2->Intermediate_3 Nucleophilic Substitution (SNAr or Mitsunobu) Starting_Material_1 1,2,4-Triazole Intermediate_2->Starting_Material_1 Intermediate_4 Cyclobutan-1,3-dione Intermediate_3->Intermediate_4 Reduction Starting_Material_2 Acetone Intermediate_4->Starting_Material_2 [2+2] Cycloaddition Precursor Starting_Material_3 Diketene Intermediate_4->Starting_Material_3 [2+2] Cycloaddition Precursor

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection involves the final salt formation and the reductive amination of a key ketone intermediate, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one [8]. This intermediate is central to our strategy and can be envisioned as arising from the nucleophilic substitution of a suitable precursor, such as a 3-hydroxy or 3-halocyclobutanone, with 1,2,4-triazole. For the purpose of this guide, we will focus on a pathway proceeding through 3-hydroxycyclobutan-1-one . This intermediate, in turn, can be accessed via the selective reduction of cyclobutane-1,3-dione . The construction of the cyclobutane-1,3-dione core can be achieved through various methods, including the dimerization of ketenes.

Forward Synthesis: A Step-by-Step Elucidation

This section details the forward synthesis, providing theoretical justification and practical protocols for each transformation.

Step 1: Synthesis of Cyclobutane-1,3-dione

The construction of the cyclobutane ring is a critical first step. While several methods exist for the synthesis of cyclobutanes, the dimerization of ketene, generated in situ from acetic anhydride or diketene, is a well-established and scalable approach to cyclobutane-1,3-dione. For this guide, we will consider the thermal decomposition of diketene as a source of ketene.

Reaction: Diketene → 2 Ketene 2 Ketene → Cyclobutane-1,3-dione

Causality of Experimental Choices: The thermal decomposition of diketene is a clean and efficient method for generating ketene in the gas phase, which can then dimerize upon cooling. This method avoids the use of harsh reagents and simplifies purification.

Experimental Protocol:

  • Set up a pyrolysis apparatus consisting of a flask for diketene, a heated tube packed with glass wool or ceramic pieces, and a receiving flask cooled in a dry ice/acetone bath.

  • Carefully distill diketene under reduced pressure and pass the vapors through the heated tube maintained at 500-600 °C.

  • The resulting ketene gas will dimerize in the cold receiving flask to yield crude cyclobutane-1,3-dione.

  • Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or by sublimation.

ParameterValueReference
Pyrolysis Temperature500-600 °C[General Ketene Chemistry]
Expected Yield50-70%[General Ketene Chemistry]
Purification MethodRecrystallization/Sublimation[General Ketene Chemistry]
Step 2: Selective Reduction to 3-Hydroxycyclobutan-1-one

The selective reduction of one of the ketone functionalities in cyclobutane-1,3-dione is necessary to provide a handle for the subsequent introduction of the triazole moiety. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Reaction: Cyclobutane-1,3-dione + NaBH₄ → 3-Hydroxycyclobutan-1-one

Causality of Experimental Choices: Sodium borohydride is chosen for its chemoselectivity in reducing ketones in the presence of other functional groups and its operational simplicity. The reaction is typically performed at low temperatures to enhance selectivity and control the reaction rate.

Experimental Protocol:

  • Dissolve cyclobutane-1,3-dione in a suitable solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of sodium borohydride in small portions, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of acetone, followed by acidification with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-hydroxycyclobutan-1-one by column chromatography on silica gel.

ParameterValueReference
Reducing AgentSodium borohydride (NaBH₄)[Standard Reduction Protocols]
Reaction Temperature0 °C[Standard Reduction Protocols]
Expected Yield70-85%[Standard Reduction Protocols]
Purification MethodColumn Chromatography[Standard Reduction Protocols]
Step 3: Introduction of the 1,2,4-Triazole Moiety

With 3-hydroxycyclobutan-1-one in hand, the 1,2,4-triazole ring can be introduced via a Mitsunobu reaction. This reaction allows for the conversion of the hydroxyl group into a good leaving group in situ and subsequent displacement by the nucleophilic triazole.

Reaction: 3-Hydroxycyclobutan-1-one + 1,2,4-Triazole + PPh₃ + DIAD → 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one

Causality of Experimental Choices: The Mitsunobu reaction is a reliable method for the alkylation of N-H bonds of heterocycles with alcohols, typically proceeding with inversion of stereochemistry at the alcohol carbon. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), are the standard reagents for this transformation.

Mitsunobu_Reaction cluster_0 Mitsunobu Reaction Workflow Start Combine 3-Hydroxycyclobutan-1-one, 1,2,4-Triazole, and PPh3 in THF Step_1 Cool to 0 °C Start->Step_1 Step_2 Add DIAD dropwise Step_1->Step_2 Step_3 Warm to room temperature and stir Step_2->Step_3 Step_4 Reaction Monitoring (TLC) Step_3->Step_4 Step_5 Work-up and Purification Step_4->Step_5 Product 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one Step_5->Product

Caption: Workflow for the Mitsunobu reaction.

Experimental Protocol:

  • To a solution of 3-hydroxycyclobutan-1-one, 1,2,4-triazole, and triphenylphosphine in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1,2,4-triazol-1-yl)cyclobutan-1-one.

ParameterValueReference
ReagentsPPh₃, DIAD[Mitsunobu Reaction Reviews]
SolventAnhydrous THF[Mitsunobu Reaction Reviews]
Expected Yield50-70%[Mitsunobu Reaction Reviews]
Purification MethodColumn Chromatography[Mitsunobu Reaction Reviews]
Step 4: Reductive Amination to Form the Amine

The penultimate step is the conversion of the ketone intermediate to the primary amine via reductive amination. This can be achieved in a one-pot procedure using a source of ammonia and a suitable reducing agent.

Reaction: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one + NH₃/NH₄OAc + NaBH₃CN → 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Causality of Experimental Choices: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive aminations as it is stable under mildly acidic conditions and selectively reduces the iminium ion intermediate over the ketone starting material. Ammonium acetate (NH₄OAc) serves as both the ammonia source and a buffer.

Experimental Protocol:

  • Dissolve 3-(1,2,4-triazol-1-yl)cyclobutan-1-one in methanol.

  • Add ammonium acetate and stir until dissolved.

  • Add sodium cyanoborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with concentrated HCl and stir for 1 hour.

  • Basify the mixture with aqueous NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate to give the crude amine.

ParameterValueReference
Ammonia SourceAmmonium Acetate (NH₄OAc)[Reductive Amination Protocols]
Reducing AgentSodium Cyanoborohydride (NaBH₃CN)[Reductive Amination Protocols]
Expected Yield60-80%[Reductive Amination Protocols]
Purification MethodExtraction/Crystallization[Reductive Amination Protocols]
Step 5: Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt to improve the stability and solubility of the final product.

Reaction: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine + 2 HCl → 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride

Causality of Experimental Choices: The use of ethereal HCl or a solution of HCl in a suitable organic solvent allows for the precipitation of the salt in a pure, crystalline form.

Experimental Protocol:

  • Dissolve the crude 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine in a minimal amount of a suitable solvent, such as isopropanol or methanol.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise until the precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.

ParameterValueReference
AcidHydrochloric Acid (in ether or alcohol)[Salt Formation Protocols]
Expected Yield>95%[Salt Formation Protocols]
Purification MethodPrecipitation/Filtration[Salt Formation Protocols]

Overall Synthetic Scheme

Overall_Synthesis Diketene Diketene Cyclobutane-1,3-dione Cyclobutane-1,3-dione Diketene->Cyclobutane-1,3-dione Pyrolysis 3-Hydroxycyclobutan-1-one 3-Hydroxycyclobutan-1-one Cyclobutane-1,3-dione->3-Hydroxycyclobutan-1-one NaBH4 Intermediate_Ketone 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one 3-Hydroxycyclobutan-1-one->Intermediate_Ketone 1,2,4-Triazole, PPh3, DIAD Intermediate_Amine 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Intermediate_Ketone->Intermediate_Amine NH4OAc, NaBH3CN Final_Product 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride Intermediate_Amine->Final_Product 2 HCl

Caption: Overall synthetic pathway for the target molecule.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded de novo synthesis for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride. By leveraging established synthetic methodologies, including ketene dimerization, selective reduction, the Mitsunobu reaction, and reductive amination, a clear and actionable pathway has been presented. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic strategy. This guide is intended to empower researchers in the field of medicinal chemistry to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other novel compounds.

References

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. [Link]

  • Wessjohann, L. A., et al. (2009). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 4(6), 897-916. [Link]

  • Katritzky, A. R., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 73(15), 6044-6047. [Link]

  • Pellissier, H. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 17(9), 10537-10579. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Kutasi, C., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 365-376. [Link]

  • Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888283. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3501. [Link]

  • Al-Masoudi, N. A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 180, 575-597. [Link]

  • NextSDS. (n.d.). 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-one hydrochloride. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3501. [Link]

  • Chen, Y., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 145(1), 389-396. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]

  • Otroshko, V. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry of Heterocyclic Compounds, 59(11-12), 856-865. [Link]

  • Sharma, D., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(11), 105234. [Link]

  • Ali, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4933. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 28(16), 6101. [Link]

  • Wang, X., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(25), 7545-7550. [Link]

  • Colacino, E., et al. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(21), 3848. [Link]

  • Kaushal, P., et al. (2022). Triazole Compounds: Recent Advances in Medicinal Research. International Journal of Pharmaceutical Research and Allied Sciences, 11(2), 1-13. [Link]

  • André, C., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Applications. Molecules, 24(17), 3181. [Link]

  • Dmytriv, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-19. [Link]

Sources

Exploratory

Pharmacophore Modeling and Structural Optimization Using 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The optimization of small-molecule drug candidates increasingly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The optimization of small-molecule drug candidates increasingly relies on the strategic incorporation of sp³-hybridized carbon fractions ( Fsp3​ ) to improve metabolic stability, solubility, and target specificity. The 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine scaffold represents a highly modular and privileged pharmacophore. By combining the robust metal-coordinating and hydrogen-bonding capabilities of the 1,2,4-triazole ring with the rigid, conformationally restricted cyclobutane spacer, researchers can precisely control the vectorial projection of functional groups. This guide explores the causality behind selecting this specific scaffold, details the 3D pharmacophore modeling principles, and provides self-validating experimental workflows for its synthesis and biological evaluation.

The Rationale: Merging sp³-Rich Scaffolds with Privileged Heterocycles

The Cyclobutane Bioisostere

Historically, planar aromatic rings (like phenyl or pyridyl groups) were used as spacers between pharmacophoric elements. However, excessive aromaticity often leads to poor aqueous solubility and high metabolic clearance. The cyclobutane ring has emerged as a powerful bioisostere[1].

  • Causality: The cyclobutane ring possesses a unique puckered 3D structure with a strain energy of 26.3 kcal/mol. When substituted at the 1 and 3 positions, it restricts the conformational freedom of the attached moieties, locking them into defined vectors. This restriction reduces the entropic penalty upon target binding compared to flexible alkyl chains, while simultaneously increasing the Fsp3​ character to improve developability[1].

The 1,2,4-Triazole Binding Motif

The 1,2,4-triazole nucleus is a cornerstone of modern antimicrobial, antifungal, and anticancer agents[2].

  • Causality: The nitrogen atoms at positions 2 and 4 of the triazole ring are potent hydrogen bond acceptors and excellent ligands for transition metals. In antifungal design, the N4 atom specifically coordinates with the heme iron of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[3]. Furthermore, the triazole ring is metabolically robust, resisting the oxidative degradation that often plagues other electron-rich heterocycles[4].

Target Engagement: The Ergosterol Biosynthesis Pathway

To understand the utility of the 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine scaffold, we must examine its interaction with validated biological targets. In fungal pathogens, azole derivatives act as non-competitive inhibitors by binding as the sixth ligand to the heme iron in the active site of CYP51[5].

CYP51_Pathway Squalene Squalene (Precursor) Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Catalyzes CellDeath Fungal Cell Death (Membrane Collapse) CYP51->CellDeath Ergosterol Depletion Triazole 3-(1,2,4-Triazol-1-yl) cyclobutan-1-amine Heme Heme Iron Coordination (Active Site) Triazole->Heme N4 Vector Heme->CYP51 Inhibits

Caption: Mechanism of action for triazole-based CYP51 inhibition leading to fungal cell death.

3D Pharmacophore Mapping & Vector Analysis

When designing derivatives of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, the stereochemistry of the cyclobutane ring (cis vs. trans) is the most critical variable.

  • The cis-Isomer: In a 1,3-disubstituted cis-cyclobutane, the lowest energy conformation places both the triazole and the amine in pseudo-equatorial positions. This creates a specific dihedral angle where the two pharmacophores project away from each other in a relatively parallel fashion.

  • The trans-Isomer: The trans-isomer forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position. This drastically alters the spatial distance and angle between the triazole's metal-binding site and the amine's functionalization site.

Causality in Design: If the target enzyme's active site requires the heme-coordinating nitrogen and a secondary hydrophobic binding pocket to be 6.5 Å apart, computational docking can determine whether the cis or trans cyclobutane spacer perfectly satisfies this distance constraint. The primary amine serves as an ideal synthetic handle to attach hydrophobic tail groups (e.g., via amide coupling with halogenated benzoic acids) to fill adjacent hydrophobic channels[5].

Self-Validating Experimental Workflows

Synthesis_Workflow Step1 1. Mesylation of cis-3-(Boc-amino)cyclobutan-1-ol Step2 2. SN2 Displacement with 1,2,4-Triazole Step1->Step2 Activation Step3 3. Boc Deprotection (Acidic Cleavage) Step2->Step3 Inversion of Stereocenter Val1 Validation: 2D NOESY NMR (Confirm trans-geometry) Step3->Val1 Step4 4. Amine Functionalization (Amide/Urea Coupling) Val1->Step4 Isomer Confirmed Val2 Validation: in vitro CYP51 Assay (Target Engagement) Step4->Val2

Caption: Self-validating synthetic workflow ensuring stereochemical purity prior to biological evaluation.

Protocol: Stereoselective Synthesis of trans-3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

This protocol relies on an SN​2 displacement to guarantee stereochemical inversion.

Step 1: Activation of the Hydroxyl Group

  • Procedure: Dissolve cis-3-(Boc-amino)cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours.

  • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive mesylate without breaking the C-O bond, thereby preserving the cis stereochemistry at this intermediate stage.

Step 2: Nucleophilic Displacement ( SN​2 )

  • Procedure: Isolate the crude mesylate and dissolve in anhydrous DMF. Add 1,2,4-triazole (1.5 eq) and potassium carbonate ( K2​CO3​ , 2.0 eq). Heat the mixture to 80 °C for 12 hours.

  • Causality: The basic K2​CO3​ deprotonates the triazole. The resulting nucleophile attacks the cyclobutane ring from the face opposite to the mesylate group. This strict SN​2 mechanism inverts the stereocenter at C1, exclusively yielding the trans-diastereomer.

Step 3: Self-Validation via NMR

  • Procedure: Purify the intermediate via flash chromatography. Perform 1H NMR and 2D NOESY NMR.

  • Causality: Before proceeding, you must validate the geometry. In a NOESY spectrum, a lack of cross-peaks between the proton at C1 (adjacent to the triazole) and the proton at C3 (adjacent to the Boc-amine) confirms they are on opposite faces of the ring (trans). If cross-peaks are present, the reaction proceeded via an unintended SN​1 pathway, and the batch must be discarded.

Step 4: Deprotection

  • Procedure: Treat the validated trans-intermediate with 4M HCl in 1,4-dioxane for 4 hours at room temperature. Concentrate in vacuo to yield the trans-3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine hydrochloride salt.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the superiority of the cyclobutane scaffold over traditional linkers, we summarize representative QSAR data comparing different spacer geometries linking a 1,2,4-triazole to a standard hydrophobic tail (e.g., 2,4-dichlorophenyl moiety)[1][5].

Scaffold Spacer Type Fsp3​ FractionCYP51 IC₅₀ (nM)Intrinsic Clearance ( Clint​ ) (µL/min/mg)Pharmacophore Angle (θ)
Phenyl Ring (Planar) 0.1545.285.4 (High clearance)180° (Rigid linear)
Propyl Chain (Flexible) 0.45112.562.1 (Moderate)Variable (High entropy)
Cyclobutane (cis) 0.5588.324.3 (Highly stable)~145° (Pseudo-equatorial)
Cyclobutane (trans) 0.5512.1 26.8 (Highly stable) ~110° (Axial/Equatorial)

Table 1: Comparative QSAR data highlighting the impact of conformational restriction and stereochemistry. The trans-cyclobutane provides the optimal vector angle (~110°) for dual-pocket target engagement while maintaining excellent metabolic stability.

Conclusion

The integration of the 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine scaffold into drug discovery pipelines represents a masterclass in modern pharmacophore modeling. By replacing planar, metabolically vulnerable aromatic rings with a puckered, sp3 -rich cyclobutane core, researchers can drastically improve ligand efficiency and pharmacokinetic profiles. However, the success of this scaffold is entirely dependent on rigorous stereochemical control during synthesis. As demonstrated, the vectorial difference between the cis and trans isomers dictates target engagement, making self-validating analytical protocols (like 2D NOESY NMR) a mandatory step before biological evaluation.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. Available at:[Link]

  • Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., Farjam, M., & Zarenezhad, E. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. Available at:[Link]

  • Ameziane El Hassani, I., Rouzi, K., Ameziane El Hassani, A., Karrouchi, K., & Ansar, M. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 450-471. Available at:[Link]

  • Yin, X., Wang, L.L., Liu, S.L., Li, Y.H. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1692. Available at:[Link]

  • Sun, S. X., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4369–4384. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of 1,2,4-Triazole Cyclobutane Compounds

Abstract The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] When combined with a cyclobutane moiety, it creates a novel chemical space with...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2][3] When combined with a cyclobutane moiety, it creates a novel chemical space with unique structural and conformational properties. The rigid, puckered structure of the cyclobutane ring can enforce a specific three-dimensional arrangement of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and methodologies for characterizing the receptor binding affinity of this promising class of compounds. We delve into the causality behind the selection of key experimental assays, provide detailed, field-proven protocols for their execution, and present frameworks for data interpretation and visualization, empowering research teams to efficiently advance their discovery programs.

The 1,2,4-Triazole Cyclobutane Scaffold: A Strategic Design

The Privileged 1,2,4-Triazole Core

The 1,2,4-triazole ring is classified as a "privileged scaffold" due to its repeated appearance in drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its prevalence stems from its unique physicochemical characteristics: it is a stable aromatic system capable of participating in hydrogen bonding, dipole-dipole, and π-stacking interactions, which are critical for molecular recognition at receptor binding sites.[6] The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, mimicking the peptide bond and enabling strong interactions with protein targets.[6]

The Cyclobutane Moiety: A Tool for Conformational Constraint

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in drug design to impart specific structural advantages.[5][7] Unlike flexible alkyl chains, the cyclobutane scaffold is conformationally restricted, adopting a rigid, puckered geometry.[5][8] This has several profound implications for drug design:

  • Pre-organization for Binding: By locking substituents into a defined spatial orientation, the cyclobutane ring can reduce the entropic penalty of binding to a receptor, thereby enhancing affinity.[4][8]

  • Vectorial Projection: It acts as a three-dimensional scaffold, projecting substituents into specific regions of a binding pocket that might be inaccessible to flatter, aromatic systems.

  • Metabolic Stability: The replacement of metabolically vulnerable groups with a stable cyclobutane ring can improve a compound's pharmacokinetic profile.[8][9]

  • Improved Physicochemical Properties: The non-planar nature of the cyclobutane ring can disrupt crystal packing and increase aqueous solubility compared to corresponding planar aromatic structures.[5]

The combination of the versatile 1,2,4-triazole core with the rigid cyclobutane scaffold offers a compelling strategy for developing novel therapeutics with high potency and selectivity.

Foundational Methodologies for Quantifying Receptor Binding Affinity

The precise quantification of binding affinity is the cornerstone of structure-activity relationship (SAR) studies. The choice of assay depends on multiple factors, including the nature of the receptor, the availability of tools (like radiolabeled ligands), required throughput, and the specific questions being asked (e.g., equilibrium binding vs. kinetics).

The Gold Standard: Radioligand Binding Assays

Causality & Rationale: Radioligand binding assays are considered the gold standard for directly measuring the affinity of a ligand for its receptor due to their exceptional sensitivity, robustness, and reproducibility. They directly quantify the interaction between a ligand and a receptor at equilibrium. There are two primary types of filtration-based assays:

  • Saturation Assays: Used to determine the receptor density (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand itself.

  • Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (e.g., a novel 1,2,4-triazole cyclobutane derivative) by measuring its ability to compete off a known radioligand.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol outlines a self-validating system for determining the Ki of a test compound at a target receptor expressed in cell membranes.

1. Membrane Preparation: a. Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). d. Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. e. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C. Determine protein concentration using a standard assay (e.g., BCA).

2. Assay Setup (96-well format): a. To each well of a 96-well plate, add the following in a final volume of 250 µL:

  • 150 µL of diluted cell membranes (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells) in assay binding buffer.
  • 50 µL of the competing test compound (the 1,2,4-triazole cyclobutane derivative) at various concentrations (e.g., 10 concentrations over a five-log unit range).
  • 50 µL of the radioligand solution at a fixed concentration, typically at or below its Kd value.

3. Incubation & Filtration: a. Incubate the plate with gentle agitation (e.g., for 60 minutes at 30°C) to allow the binding reaction to reach equilibrium. b. Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand. c. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

4. Counting & Data Analysis: a. Dry the filters completely (e.g., 30 minutes at 50°C). b. Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter. c. Plot the data as specific binding versus the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand (Fixed Conc.) Radioligand->Incubate TestCmpd Test Compound (Serial Dilution) TestCmpd->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot CPM vs. [Test Compound] Count->Plot Fit Non-linear Regression (IC50) Plot->Fit Calculate Cheng-Prusoff Eq. (Ki) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Real-Time, Label-Free Analysis: Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is a powerful biophysical technique that measures molecular interactions in real-time without the need for labels.[10] This is particularly advantageous when a radiolabeled ligand is unavailable or when detailed kinetic information is required. SPR provides not only the equilibrium affinity (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper insight into the binding mechanism. The technology detects changes in the refractive index on a sensor chip surface as an analyte in solution binds to a ligand immobilized on the chip.[11]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

1. Chip Preparation and Ligand Immobilization: a. Select a sensor chip appropriate for the target receptor (e.g., a CM5 chip for amine coupling). b. Activate the chip surface (e.g., with a mixture of EDC/NHS). c. Immobilize the purified target receptor onto the chip surface to a desired density. One flow cell should be prepared as a reference surface (activated and deactivated without protein) to subtract non-specific binding. d. Deactivate any remaining active esters on the surface.

2. Binding Analysis: a. Prepare a dilution series of the 1,2,4-triazole cyclobutane compound in a suitable running buffer. b. Inject the analyte (the test compound) at various concentrations over both the receptor-immobilized surface and the reference surface. c. Monitor the binding in real-time, generating a sensorgram (Response Units vs. Time) which shows:

  • Association Phase: Analyte flows over the surface and binds to the ligand.
  • Steady-State Phase: The rate of association equals the rate of dissociation.
  • Dissociation Phase: Running buffer replaces the analyte solution, and the bound analyte dissociates.

3. Surface Regeneration: a. After each concentration, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to strip all bound analyte from the ligand, preparing the surface for the next injection.

4. Data Analysis: a. Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding. b. Fit the corrected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kon and koff. c. The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = koff / kon) or determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.[11]

Workflow Visualization: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_sensorgram Real-Time Data Acquisition (Sensorgram) Immobilize Immobilize Receptor on Sensor Chip Inject_Analyte Inject Analyte (Test Compound) at various concentrations Immobilize->Inject_Analyte cluster_sensorgram cluster_sensorgram Inject_Analyte->cluster_sensorgram Association 1. Association SteadyState 2. Steady-State Dissociation 3. Dissociation Regenerate Regenerate Chip Surface Regenerate->Inject_Analyte Next Concentration Analyze Fit Data to Kinetic Model (Determine kon, koff, KD) cluster_sensorgram->Regenerate cluster_sensorgram->Analyze

Caption: Generalized workflow for an SPR experiment.

Structure-Activity Relationship (SAR) & Data Interpretation

The primary goal of determining binding affinity for a series of compounds is to establish an SAR. This involves systematically modifying the chemical structure and observing the corresponding changes in binding affinity. For the 1,2,4-triazole cyclobutane scaffold, modifications could include altering substituents on the triazole ring, the cyclobutane ring, or the linker connecting them.

Hypothetical Case Study: A series of 1,2,4-triazole cyclobutane derivatives are synthesized to target the Somatostatin Receptor Subtype-4 (sst4), a GPCR implicated in neurodegenerative diseases.[12][13] A competition radioligand binding assay is performed to determine their binding affinity (Ki).

Table 1: Binding Affinity Data for a Hypothetical Series of 1,2,4-Triazole Cyclobutane Compounds at the sst4 Receptor.

Compound IDR1 Group (on Triazole)R2 Group (on Cyclobutane)sst4 Ki (nM)
TC-01 Phenyl-H850
TC-02 4-Fluorophenyl-H320
TC-03 Phenyltrans-OH450
TC-04 4-Fluorophenyltrans-OH95
TC-05 4-Fluorophenylcis-OH680
TC-06 3-(Imidazol-4-yl)propyltrans-OH19 [12]

Interpretation of SAR:

  • Effect of R1: Adding a fluorine atom to the phenyl ring (TC-02 vs. TC-01) improves affinity, suggesting a favorable interaction in a hydrophobic pocket that can accommodate a halogen bond.

  • Effect of R2: Adding a trans-hydroxyl group to the cyclobutane ring (TC-03 vs. TC-01; TC-04 vs. TC-02) enhances affinity. This indicates the presence of a hydrogen bond donor or acceptor in the receptor that can interact with this group.

  • Stereochemistry is Crucial: The trans configuration of the hydroxyl group is strongly preferred over the cis configuration (TC-04 vs. TC-05), highlighting the precise geometric requirements of the binding pocket. The rigid cyclobutane scaffold effectively presents the hydroxyl group in the optimal vector for this interaction.

  • Synergistic Effects: The combination of the 4-fluorophenyl group and the trans-hydroxyl group (TC-04) results in a significant improvement in affinity. Further optimization by replacing the aryl group at R1 with a known pharmacophore for sst4, like an imidazolylpropyl group, leads to a high-affinity ligand (TC-06), demonstrating a successful lead optimization strategy.[12]

Conclusion and Future Directions

The rational combination of the 1,2,4-triazole heterocycle with a conformationally rigid cyclobutane scaffold represents a powerful strategy in modern drug discovery. This guide has outlined the core principles and state-of-the-art methodologies required to accurately characterize the receptor binding affinity of these novel compounds. A thorough understanding and application of techniques such as radioligand binding assays and surface plasmon resonance are essential for elucidating structure-activity relationships and driving lead optimization. By systematically exploring substitutions on both the triazole and cyclobutane rings, researchers can leverage the unique 3D architecture of this scaffold to develop highly potent and selective ligands for a wide range of biological targets. Future work should focus on expanding the synthetic toolbox for functionalized cyclobutanes and integrating computational modeling with empirical testing to accelerate the discovery of next-generation therapeutics based on this promising molecular framework.[9]

References

  • Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335. (URL not available)
  • Jung, M. E.; Ouk, S.; Yoo, D.; Sawyers, C. L.; Chen, C.; Tran, C.; Wongvipat, J. J. Med. Chem. 2010, 53, 2779-2796. (URL not available)
  • Salerno, L., et al. Synthesis of 1,2,4-triazole Derivatives: Binding Properties on Endothelin Receptors. Medicinal Chemistry, 2007. [Link]

  • Al-Masoudi, I. A., et al. 1,2,4-TRIAZOLES: SYNTHETIC APPROACHES AND PHARMACOLOGICAL IMPORTANCE. (REVIEW). Chemistry of Heterocyclic Compounds, 2006. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 2023. [Link]

  • Dembitsky, V. M., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 2008. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 2020. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 2021. [Link]

  • Crider, A. M., et al. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor. Journal of Medicinal Chemistry, 2012. [Link]

  • Nadeem, H., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 2013. [Link]

  • Liu, B., et al. Design, synthesis, and structure-activity relationship studies of novel fused heterocycles-linked triazoles with good activity and water solubility. Journal of Medicinal Chemistry, 2014. [Link]

  • Liu, B., et al. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate, 2014. [Link]

  • Al-Masoudi, I. A., et al. 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate, 2006. [Link]

  • An Introduction to Surface Plasmon Resonance. The Biochemist, 2023. [Link]

  • Reported lead 1,2,4‐triazole derivative as a potent A2B antagonist and structures of selected potent 1,2,4‐triazole anticancer agents. ResearchGate. [Link]

  • Dembitsky, V. M., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar, 2008. [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]

  • Crider, A. M., et al. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor. RSC Publishing, 2012. [Link]

  • Dembitsky, V. M., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Natural Products Journal, 2008. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 2021. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology, 2020. [Link]

  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI, 2024. [Link]

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Exploratory

Mechanism of action for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine based inhibitors

An In-Depth Technical Guide to the Mechanism of Action for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Based Inhibitors of Indoleamine 2,3-dioxygenase 1 Abstract Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Based Inhibitors of Indoleamine 2,3-dioxygenase 1

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. This technical guide provides a comprehensive overview of the mechanism of action of a promising class of IDO1 inhibitors based on the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine scaffold. We will delve into the molecular interactions governing their inhibitory activity, the downstream consequences on the kynurenine pathway and immune cell function, and the experimental methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy.

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

The ability of tumor cells to evade the host's immune system is a hallmark of cancer. One of the key mechanisms of immune escape is the metabolic reprogramming of the tumor microenvironment (TME).[1][2] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) plays a pivotal role in this process.[2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is rapidly converted to kynurenine (Kyn).[3][4]

Overexpression of IDO1 is observed in a wide variety of tumors and is often associated with a poor prognosis.[2] The immunosuppressive effects of IDO1 are twofold: the depletion of tryptophan starves effector T cells and natural killer (NK) cells, leading to their anergy and apoptosis, while the accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4][5] This creates a highly immunosuppressive TME that protects the tumor from immune-mediated destruction.

The critical role of IDO1 in tumor immune evasion has made it an attractive target for therapeutic intervention.[1][2] Small molecule inhibitors of IDO1 are being developed to block this immunosuppressive pathway and restore anti-tumor immunity. Among the various chemical scaffolds explored, compounds featuring a 1,2,4-triazole ring have shown significant promise due to their ability to potently and selectively inhibit IDO1.[3][6][7] This guide focuses on the mechanism of action of inhibitors based on the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine core structure.

The Molecular Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a monomeric, heme-containing dioxygenase.[3] The active site of IDO1 contains a protoporphyrin IX heme cofactor, which is essential for its catalytic activity. The crystal structure of IDO1 reveals a hydrophobic active site with two pockets, pocket A and pocket B, adjacent to the heme group.[8][9] The substrate, L-tryptophan, binds in the active site, and the heme iron facilitates the oxidative cleavage of its indole ring.

The expression of IDO1 is tightly regulated and can be induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), in various cell types, including dendritic cells, macrophages, and tumor cells.[1][2]

Mechanism of Action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Based Inhibitors

Core Pharmacophore and Binding Mode

The inhibitory activity of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine based compounds stems from the direct interaction of the 1,2,4-triazole moiety with the heme iron in the active site of IDO1.[7] Molecular docking studies and crystal structures of similar inhibitors reveal that one of the nitrogen atoms of the triazole ring coordinates with the ferrous (Fe2+) ion of the heme group.[7][10] This interaction prevents the binding of molecular oxygen and the subsequent oxidation of tryptophan, thereby inhibiting the enzyme's catalytic activity.

The cyclobutanamine scaffold serves to orient the triazole ring for optimal interaction with the heme iron and to establish additional interactions with amino acid residues within the active site pockets, further enhancing binding affinity and selectivity.

cluster_IDO1 IDO1 Active Site cluster_Inhibitor Inhibitor Heme Heme Pocket_A Hydrophobic Pocket A Pocket_B Hydrophobic Pocket B Active_Site_Residues Phe226, Arg231 Triazole 1,2,4-Triazole Ring Triazole->Heme Coordinates with Fe2+ ion Cyclobutanamine Cyclobutanamine Scaffold Cyclobutanamine->Pocket_A Hydrophobic Interactions Cyclobutanamine->Pocket_B Van der Waals Interactions Cyclobutanamine->Active_Site_Residues Potential H-bonds

Caption: Binding of a 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine inhibitor to the IDO1 active site.

Downstream Effects of IDO1 Inhibition

By blocking the catalytic activity of IDO1, these inhibitors prevent the degradation of tryptophan and the production of kynurenine. This leads to a reversal of the immunosuppressive effects within the tumor microenvironment.

The key downstream consequences include:

  • Increased Tryptophan Availability: The restoration of local tryptophan levels alleviates the starvation of effector T cells and NK cells, thereby promoting their proliferation and cytotoxic function.[11]

  • Reduced Kynurenine Levels: The decrease in kynurenine and its metabolites reduces the activation of the aryl hydrocarbon receptor (AHR), a transcription factor that promotes Treg differentiation and suppresses anti-tumor immunity.[8][12]

  • Enhanced Anti-Tumor Immunity: The overall effect is a shift from an immunosuppressive to an immunopermissive tumor microenvironment, leading to enhanced T-cell-mediated tumor cell killing.

Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell_Starvation T-Cell Starvation & Anergy Tryptophan->T_Cell_Starvation Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Accumulation leads to Inhibitor 3-(1,2,4-Triazol-1-yl) cyclobutan-1-amine Inhibitor Inhibitor->IDO1 Inhibition T_Cell_Activation T-Cell Proliferation & Activation Inhibitor->T_Cell_Activation Promotes Immune_Suppression Immune_Suppression T_Cell_Starvation->Immune_Suppression Treg_Activation->Immune_Suppression

Caption: The Kynurenine Pathway and the effect of IDO1 inhibition.

Structure-Activity Relationship (SAR)

The potency of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine based inhibitors is influenced by substitutions on both the cyclobutane ring and other parts of the molecule. Structure-activity relationship studies are crucial for optimizing the inhibitory activity and pharmacokinetic properties of these compounds.

Compound/ScaffoldKey Structural FeatureIDO1 IC50 (nM)Reference
Epacadostat1,2,5-Oxadiazole~10[1][13]
BMS-986205Triazole derivative~0.5[3]
1,2,3-Triazole derivativesVaried substitutions370 - 750[3][6]
Imidazothiazole derivativesCore scaffoldWeak to potent[10]

Note: The table presents a selection of data for illustrative purposes. For detailed SAR, please refer to the cited literature.

Experimental Protocols for Inhibitor Characterization

Biochemical IDO1 Inhibition Assay

This assay directly measures the enzymatic activity of recombinant human IDO1 and the inhibitory potential of test compounds.

Principle: The assay measures the production of N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine is determined by its absorbance at 320-325 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue.

    • Enzyme Solution: Recombinant human IDO1 in assay buffer.

    • Substrate Solution: L-tryptophan in assay buffer.

    • Test Compound: Serially diluted in DMSO and then in assay buffer.

  • Assay Procedure:

    • Add test compound solution to a 96-well plate.

    • Add IDO1 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the L-tryptophan substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 30% trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at 320-325 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based IDO1 Inhibition Assay

This assay evaluates the ability of a compound to inhibit IDO1 activity in a cellular context.[11][14]

Principle: Human cancer cells that express IDO1 upon stimulation with IFN-γ are treated with the test compound. The amount of kynurenine secreted into the culture medium is measured to determine the extent of IDO1 inhibition.[14]

Protocol:

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa or SKOV-3) in a 96-well plate and allow cells to adhere overnight.

  • IDO1 Induction and Inhibition:

    • Treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.

    • Simultaneously, add serial dilutions of the test compound.

    • Incubate for 48-72 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Determine the IC50 value of the test compound.

Start Start Seed_Cells Seed HeLa or SKOV-3 cells in 96-well plate Start->Seed_Cells Induce_IDO1 Add IFN-γ and serial dilutions of inhibitor Seed_Cells->Induce_IDO1 Incubate Incubate for 48-72 hours Induce_IDO1->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Ehrlich_Reagent Add Ehrlich's reagent Collect_Supernatant->Add_Ehrlich_Reagent Measure_Absorbance Measure absorbance at 480 nm Add_Ehrlich_Reagent->Measure_Absorbance Calculate_IC50 Calculate kynurenine concentration and determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a cell-based IDO1 inhibition assay.

T-Cell Co-culture Assay

This functional assay assesses the ability of IDO1 inhibitors to rescue T-cell activity from IDO1-mediated suppression.[14]

Protocol:

  • IDO1-Expressing Cell Culture:

    • Culture IDO1-expressing tumor cells (pre-treated with IFN-γ) in a co-culture plate.

  • T-Cell Isolation and Activation:

    • Isolate human T cells from peripheral blood mononuclear cells (PBMCs).

    • Activate the T cells with anti-CD3/CD28 beads or other stimuli.

  • Co-culture:

    • Add the activated T cells to the wells containing the tumor cells.

    • Add the IDO1 inhibitor at various concentrations.

    • Co-culture for 72 hours.

  • Readout:

    • Measure T-cell proliferation (e.g., using CFSE staining or a BrdU incorporation assay).

    • Measure cytokine production (e.g., IFN-γ, IL-2) in the supernatant by ELISA.

Quantification of Tryptophan and Kynurenine

Accurate measurement of tryptophan and kynurenine is essential for pharmacodynamic studies. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for their quantification in biological samples such as plasma, cell culture supernatant, and tumor tissue.[15][16]

Conclusion

Inhibitors of IDO1 based on the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine scaffold represent a promising therapeutic strategy for overcoming tumor-induced immunosuppression. Their mechanism of action is well-defined, involving the direct coordination of the triazole ring with the heme iron in the active site of IDO1. This leads to the inhibition of tryptophan catabolism, a reduction in the immunosuppressive metabolite kynurenine, and the restoration of an effective anti-tumor immune response. The experimental protocols detailed in this guide provide a framework for the robust characterization of these and other IDO1 inhibitors, facilitating the development of novel cancer immunotherapies.

References

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC. (n.d.).
  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC. (2014, August 21).
  • Discovery of IDO1 Inhibitors: From Bench to Bedside | Cancer Research - AACR Journals. (2017, December 14).
  • Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors - Frontiers. (2020, September 29).
  • Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. (n.d.).
  • Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed. (2016, December 19).
  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (n.d.).
  • 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed. (1980, April 30).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - Frontiers. (2024, January 24).
  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - MDPI. (2025, June 1).
  • epacadostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - Frontiers. (2025, August 11).
  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - Semantic Scholar. (2025, September 19).
  • Trial watch: IDO inhibitors in cancer therapy - PMC. (n.d.).
  • Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - Frontiers. (n.d.).
  • Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget. (2018, July 20).
  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - Frontiers. (n.d.).
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021, March 18).
  • Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed. (2016, December 1).

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Foundational

Thermodynamic Stability of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary The integration of sp³-rich architectures into modern pharmacophores is a cornerstone of contemporary drug design. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride (CAS: 2260936-62-5)[1] represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-rich architectures into modern pharmacophores is a cornerstone of contemporary drug design. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride (CAS: 2260936-62-5)[1] represents a highly versatile building block, combining the conformational rigidity of a cyclobutane ring with the distinct electronic properties of a 1,2,4-triazole. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this molecule, focusing on ring strain, salt engineering, and degradation kinetics.

Structural & Thermodynamic Foundations

Cyclobutane Ring Strain & Conformational Energy

The thermodynamic profile of the cyclobutane core is fundamentally defined by its ring strain, which is approximately 26.5 kcal/mol [2]. This strain arises from a combination of Baeyer angle strain (due to the compression of internal C-C-C angles to ~90°) and Pitzer eclipsing strain between adjacent C-H bonds.

To minimize this eclipsing strain, the 1,3-disubstituted cyclobutane ring adopts a "puckered" conformation. Despite the high intrinsic thermodynamic strain relative to cyclohexane, the cyclobutane ring exhibits exceptional kinetic stability. The activation energy required for thermal ring-opening is prohibitively high under standard physiological or pharmaceutical processing conditions, making it a robust bioisostere for aromatic rings.

The 1,2,4-Triazole Pharmacophore: Tautomeric & Thermal Stability

The 1,2,4-triazole moiety contributes significantly to the molecule's overall stability. As a nitrogen-rich five-membered heterocycle, it is highly aromatic and thermally stable. However, its thermodynamic behavior is complicated by prototropic tautomerism[3]. In the free base form, the hydrogen atom can migrate between the nitrogen atoms of the triazole ring. The thermodynamic stability of the dominant tautomer is dictated by the electron-withdrawing nature of the cyclobutane attachment and the surrounding solvent or crystal lattice environment[3].

Solid-State Thermodynamics & Salt Engineering

The Dihydrochloride Advantage

The free base of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine contains two basic centers: the primary aliphatic amine and the triazole ring. According to the foundational "pKa rule" of salt engineering, a stable salt forms when the pKa of the basic drug is at least two to three pH units higher than the pKa of the acidic counterion[4].

Hydrochloric acid (pKa ≈ -6.3) easily protonates the primary amine (pKa ≈ 9.5). The addition of a second equivalent of HCl forces the protonation of the weakly basic 1,2,4-triazole (pKa ≈ 2.5), yielding the dihydrochloride salt . This dual-protonation strategy maximizes the ionic character of the crystal lattice, significantly elevating the melting point and enhancing aqueous solubility[4].

Hygroscopicity and Crystal Lattice Energy

While dihydrochloride salts excel in solubility, they introduce a critical thermodynamic liability: hygroscopicity . The high charge density of the chloride ions makes them excellent hydrogen-bond acceptors for atmospheric water molecules. If the relative humidity (RH) exceeds the critical thermodynamic threshold of the salt, water vapor will penetrate the crystal lattice, leading to hydrate formation or complete deliquescence[5]. Managing this requires rigorous thermodynamic profiling.

G A Free Base (Amine + Triazole) B Protonation (2 eq HCl) pKa Rule Driven A->B + 2 HCl C Dihydrochloride Salt (Solid State) B->C Crystallization D Moisture Sorption (Hygroscopicity) C->D Humidity Exposure F Thermodynamic Profiling (TGA / DSC) C->F Thermal Analysis E Hydrate Formation / Deliquescence D->E Critical RH Exceeded E->F Phase Transition Data

Caption: Thermodynamic workflow of dihydrochloride salt formation and moisture-induced phase transitions.

Quantitative Thermodynamic Data

The following table synthesizes the core thermodynamic and physicochemical parameters governing the stability of the molecule:

Thermodynamic ParameterEstimated Value / CharacteristicMechanistic Implication
Cyclobutane Ring Strain ~26.5 kcal/molHigh kinetic stability; drives unique sp³ conformational puckering to relieve eclipsing strain.
Amine pKa (Conjugate Acid) 9.0 - 9.5Ensures complete protonation by HCl, forming the primary, high-energy salt bridge.
1,2,4-Triazole pKa 2.0 - 2.5Weakly basic; requires the second equivalent of HCl to stabilize the dihydrochloride lattice.
Salt Hygroscopicity Moderate to HighChloride ions act as strong H-bond acceptors for atmospheric water, necessitating controlled storage.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data generation.

Protocol A: Solid-State Thermodynamic Profiling (TGA/DSC)

Thermogravimetric Analysis (TGA) is utilized to differentiate between unbound surface moisture and lattice-bound hydrates. Surface moisture evaporates continuously from 25°C, whereas hydrate loss presents as a distinct step-change at a specific activation energy threshold[5].

  • Instrument Calibration : Calibrate the Differential Scanning Calorimetry (DSC) cell constant and temperature axis using high-purity Indium ( Tm​ = 156.6°C, ΔHm​ = 28.45 J/g).

    • Causality: This ensures accurate quantification of the dihydrochloride salt's melting endotherm and polymorphic transition energies, validating the instrument's thermal accuracy prior to sample testing.

  • Sample Preparation : Accurately weigh 3.0 - 5.0 mg of the API into a pierced aluminum pan.

    • Causality: A pinhole allows evolved volatiles (e.g., HCl gas or water vapor) to escape. If a sealed pan is used, internal pressure buildup will artificially shift the boiling/degradation point and cause baseline anomalies.

  • Execution : Equilibrate at 25°C, then heat to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: A 10°C/min heating rate provides the optimal thermodynamic balance—it is slow enough to resolve overlapping degradation events but fast enough to prevent thermal lag between the furnace and the sample.

  • Data Synthesis : Integrate the mass loss curve. A mass loss prior to 100°C indicates hygroscopic moisture uptake, confirming the thermodynamic liability of the dihydrochloride lattice.

Protocol B: Solution-State Stability & Epimerization Kinetics

Cyclobutanes with 1,3-substituents can exist as cis or trans isomers. While the dihydrochloride salt locks the amine in a protonated state, dissolution in physiological pH buffers deprotonates the amine, potentially opening pathways for base-catalyzed epimerization.

  • Media Preparation : Prepare 50 mM phosphate buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological blood plasma).

  • Incubation : Dissolve the compound to a concentration of 1.0 mg/mL. Incubate in sealed, amber glass vials at 37°C and 60°C (accelerated degradation).

    • Causality: Amber glass is mandatory to prevent UV-induced radical degradation of the triazole moiety, ensuring that any observed degradation is strictly thermodynamically driven.

  • Sampling & Quenching : Withdraw 100 µL aliquots at t = 0, 1, 4, 24, and 48 hours. Quench immediately with 100 µL of ice-cold acetonitrile.

    • Causality: The organic solvent instantly precipitates the buffer salts and halts all kinetic processes, locking the isomer ratio exactly at the time of sampling.

  • HPLC-UV Analysis : Analyze the quenched samples using a chiral stationary phase to resolve potential epimers, monitoring at 210 nm (amine absorption) and 254 nm (triazole aromatic absorption).

G S1 Aqueous Buffer (pH 1.2 - 7.4) S2 Dissociation to Free Base / Monosalt S1->S2 Solvation S3 Kinetic Monitoring (HPLC-UV) S2->S3 Aliquot Sampling S4 Epimerization (cis/trans interconversion) S2->S4 Base Catalysis (High pH) S5 Hydrolytic Degradation S2->S5 Acid Catalysis (Low pH) S4->S3 Isomer Quantitation S5->S3 Impurity Profiling

Caption: Solution-state kinetic monitoring pathway for epimerization and hydrolytic degradation.

Conclusion

The thermodynamic stability of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride is a delicate balance between the kinetic trapping of the strained cyclobutane ring and the ionic stabilization provided by the dihydrochloride salt lattice. While the salt form successfully mitigates the basicity of the amine and triazole to yield a highly soluble API, researchers must actively manage its hygroscopic tendencies through rigorous thermal analysis and controlled formulation environments.

References

  • [1] Sigma-Aldrich. 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride | 2260936-62-5. Available at:

  • [5] ACS Publications. Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. Available at:

  • [4] Benchchem. The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Available at:

  • [2] ACS Publications. The Effect of Substitutents on the Strain Energies of Small Ring Compounds. Available at:

  • [3] ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at:

Sources

Exploratory

Spectroscopic Characterization of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Salts: A Comprehensive Technical Guide

Executive Summary The rational design of targeted therapeutics increasingly relies on conformationally restricted aliphatic scaffolds to optimize pharmacokinetic properties and target engagement. Among these, 3-(1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on conformationally restricted aliphatic scaffolds to optimize pharmacokinetic properties and target engagement. Among these, 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine (often isolated and utilized as its dihydrochloride salt, CAS 2260936-62-5) has emerged as a highly versatile bifunctional building block[1]. The rigid cyclobutane core dictates a precise spatial vector between the basic primary amine and the electron-rich 1,2,4-triazole ring, a motif frequently leveraged in kinase inhibitors and CNS-active agents.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride. By synthesizing principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), this guide establishes a self-validating analytical framework for structural elucidation, isomer differentiation, and purity assessment.

Conformational Dynamics & Analytical Strategy

Before deploying spectroscopic techniques, one must understand the intrinsic physical chemistry of the molecule. Cyclobutane rings are not planar; they adopt a "puckered" butterfly conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogen atoms[2]. The substituents (the triazole and the amine) will dynamically transition between pseudo-axial and pseudo-equatorial positions.

In the dihydrochloride salt form, the primary amine is fully protonated ( −NH3+​ ), and the 1,2,4-triazole ring is also protonated at its most basic nitrogen (typically N4). This dual protonation restricts conformational flexibility due to electrostatic repulsion between the two cationic centers, heavily favoring the trans-diequatorial conformation. This structural locking is the causal root of the distinct spectroscopic signatures observed in both NMR and IR analyses.

Workflow N1 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Dihydrochloride Salt N2 Sample Preparation (D2O / DMSO-d6) N1->N2 N3 NMR Spectroscopy (1H, 13C, 2D-COSY) N2->N3 N4 FT-IR Spectroscopy (ATR Mode) N2->N4 N5 LC-ESI-MS (Positive Ion Mode) N2->N5 N6 Structural Elucidation & Conformational Analysis N3->N6 N4->N6 N5->N6

Fig 1. Multimodal spectroscopic workflow for the structural elucidation of the cyclobutane amine salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for assigning the relative stereochemistry (cis vs. trans) of the cyclobutane core.

1 H NMR Causality and Coupling Constants

The cyclobutane ring protons exhibit complex multiplet splitting due to strong geminal ( 2JHH​ ), vicinal ( 3JHH​ ), and long-range W-coupling ( 4JHH​ ) interactions[2]. The electronegative triazole nitrogen strongly deshields the adjacent methine proton, pushing it downfield. Similarly, the protonated amine (in the dihydrochloride salt) deshields its alpha-proton[3].

Crucially, the vicinal coupling constants ( 3JHH​ ) are diagnostic for stereochemistry. In cyclobutanes, 3JHH​ values for trans-arrangements typically fall between 7–9 Hz, whereas cis-arrangements often exhibit larger couplings due to the dihedral angles dictated by the Karplus equation[4]. Furthermore, 4JHH​ cross-ring couplings are highly orientation-dependent, with equatorial-equatorial couplings reaching ~5 Hz, while axial-axial couplings are near 0 Hz[2].

13 C NMR Signatures

The 13 C spectrum is simplified by the symmetry of the 1,2,4-triazole ring (if rapid tautomerization occurs) or shows two distinct highly deshielded carbons (C3 and C5) if tautomerization is locked by protonation. The cyclobutane carbons are highly sensitive to substituent electronegativity.

Table 1: Diagnostic 1 H and 13 C NMR Chemical Shifts (Simulated in D2​O )

NucleusFunctional GroupChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Mechanistic Rationale
1 HTriazole C3-H / C5-H8.65, 8.05Singlets (1H each)Deshielded by adjacent aromatic nitrogens[5].
1 HCyclobutane CH-Triazole5.10 - 5.30Multiplet (1H)Strong inductive deshielding by the N1 triazole atom.
1 HCyclobutane CH- NH3+​ 3.90 - 4.10Multiplet (1H)Deshielded by the cationic ammonium group[3].
1 HCyclobutane CH2​ (Ring)2.50 - 2.80Complex Multiplets (4H)Diastereotopic protons split by 2J , 3J , and 4J interactions[4].
13 CTriazole C3 / C5152.0, 144.5- sp2 hybridized, electron-deficient carbons.
13 CCyclobutane CH-Triazole55.4-Alpha-effect of the triazole nitrogen.
13 CCyclobutane CH- NH3+​ 45.2-Alpha-effect of the protonated amine.
13 CCyclobutane CH2​ 31.5-Unsubstituted aliphatic ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR validates the functional group integrity and protonation state. The dihydrochloride salt fundamentally alters the IR spectrum compared to the free base. The sharp, distinct N-H stretching bands of a primary amine (typically 3300–3400 cm −1 ) are replaced by a broad, intense absorption band characteristic of the −NH3+​ stretching vibrations, which often obscures the aliphatic C-H stretches[6].

Table 2: Key FT-IR Vibrational Modes (ATR Mode)

Wavenumber ( cm−1 )Vibrational ModeDiagnostic Significance
3050 - 3120Aromatic C-H StretchConfirms the presence of the 1,2,4-triazole ring[5].
2800 - 3000 (Broad) −NH3+​ StretchValidates the formation of the hydrochloride salt.
~1540C=N Stretch (Triazole)Confirms the integrity of the heterocyclic ring system[5].
1250 - 1360C-N StretchRepresents the linkage between the cyclobutane and triazole/amine[5].

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is highly sensitive for this compound due to the presence of two basic nitrogen centers. The intact free base has a monoisotopic mass of 138.09 Da. In positive ESI, the protonated molecular ion [M+H]+ is observed at m/z 139.1.

Collision-Induced Dissociation (CID) of the [M+H]+ ion yields a predictable and self-validating fragmentation pattern. The primary pathways involve the neutral loss of ammonia ( NH3​ , -17 Da) driven by the stability of the resulting cyclobutyl cation, and the heterolytic cleavage of the triazole ring.

Fragmentation M1 Molecular Ion [M+H]+ m/z 139.1 M2 Loss of NH3 (-17 Da) m/z 122.1 M1->M2 -NH3 M3 Loss of Triazole (-69 Da) m/z 70.1 M1->M3 -Triazole M4 Triazolium Cation m/z 70.0 M1->M4 Heterolytic Cleavage

Fig 2. Proposed ESI-MS positive ion fragmentation pathway for the cyclobutane triazole derivative.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and blanks to rule out artifacts.

Protocol 1: Quantitative High-Resolution 1D and 2D NMR

Causality: D2​O is selected as the solvent to ensure the solubility of the dihydrochloride salt. However, rapid deuterium exchange will silence the −NH3+​ and triazolium protons. If observation of exchangeable protons is required, anhydrous DMSO- d6​ must be used.

  • Sample Preparation: Dissolve 15.0 mg of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride in 0.6 mL of D2​O containing 0.05% w/v TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • Instrument Calibration (Self-Validation): Perform automated tuning and matching (ATM) on the probe. Lock the magnetic field to the deuterium signal of D2​O . Shim the magnet using gradient shimming (Z-axis) until the TSP peak width at half-height is < 1.0 Hz.

  • Acquisition ( 1 H): Acquire a standard 1D 1 H spectrum at 298 K using a 30° pulse angle, 64 scans, and a relaxation delay (D1) of 5 seconds to ensure complete relaxation for accurate integration.

  • Acquisition (2D COSY): To unambiguously assign the cyclobutane diastereotopic protons, acquire a 1 H- 1 H Correlation Spectroscopy (COSY) map. Set the spectral width to cover 0–10 ppm in both dimensions, acquiring 256 increments in t1​ and 2048 data points in t2​ .

Protocol 2: LC-ESI-MS Impurity Profiling

Causality: A low-pH mobile phase ensures the analyte remains fully protonated, maximizing ESI positive mode sensitivity and ensuring sharp chromatographic peak shapes by preventing secondary interactions with the stationary phase.

  • Mobile Phase Preparation:

    • Buffer A: LC-MS grade Water + 0.1% Formic Acid.

    • Buffer B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • System Suitability (Self-Validation): Inject a blank (50:50 Water:Acetonitrile) to establish the baseline and confirm the absence of carryover. Inject a standard calibration mix (e.g., reserpine) to verify mass accuracy (< 5 ppm error).

  • Chromatography: Inject 2 μ L of a 10 μ g/mL analyte solution onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a linear gradient from 2% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data in full-scan mode (m/z 50–500). For structural confirmation, trigger data-dependent MS/MS (ddMS2) on the [M+H]+ parent ion (m/z 139.1) using a normalized collision energy (NCE) of 25%.

References

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes ACS Omega[Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes PubMed / Magnetic Resonance in Chemistry[Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride

Abstract This document provides detailed application notes and optimized protocols for the amide coupling of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, a valuable building block in contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and optimized protocols for the amide coupling of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride, a valuable building block in contemporary medicinal chemistry. Given the unique structural characteristics of this amine—namely the steric hindrance imparted by the cyclobutane ring and the electronic properties of the 1,2,4-triazole moiety—standard amide coupling procedures may yield suboptimal results. This guide outlines several robust protocols employing a range of modern coupling reagents, including HATU, EDC/HOBt, and T3P®, to achieve high-yield synthesis of the desired amide products. We delve into the mechanistic rationale behind each protocol, offer step-by-step experimental procedures, and provide guidance on reaction work-up and product purification, with a special focus on handling the polar nature of the starting material and products.

Introduction: The Significance of a Challenging Amine

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine and its derivatives are increasingly recognized as privileged scaffolds in drug discovery. The rigid cyclobutane core serves as a versatile three-dimensional bioisostere for more flexible aliphatic or aromatic systems, while the 1,2,4-triazole group can engage in crucial hydrogen bonding interactions with biological targets.[1][2] The formation of an amide bond is one of the most fundamental and frequently utilized reactions in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

However, the dihydrochloride salt form of this amine presents specific challenges. The amine's nucleophilicity is masked by protonation, requiring careful selection of a base to liberate the free amine in situ. Furthermore, the steric bulk of the cyclobutane ring can hinder the approach of the amine to the activated carboxylic acid species. This note aims to provide researchers with reliable and reproducible methods to overcome these hurdles.

Core Concepts in Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[5] The reaction requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine.[5][6] This is typically achieved using a "coupling reagent." The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester).[5]

  • Acylation: The amine nucleophile attacks the activated intermediate, forming a tetrahedral intermediate that collapses to the stable amide bond, regenerating the coupling reagent's byproducts.[5]

The choice of coupling reagent, base, and solvent is critical for success, especially with challenging substrates.[3]

Experimental Protocols

General Considerations
  • Starting Material: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is supplied as a dihydrochloride salt. This necessitates the use of at least two equivalents of a non-nucleophilic base to neutralize the salt and a third equivalent to facilitate the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[7]

  • Solvents: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to ensure solubility of the reactants and reagents.[8]

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.[9]

Protocol 1: HATU-Mediated Coupling (High Reactivity)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low racemization, making it particularly suitable for sterically hindered substrates.[6][8] The pyridine nitrogen in the HOAt byproduct is thought to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the reaction.[8]

Workflow for HATU-Mediated Amide Coupling

cluster_prep Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid Carboxylic Acid (1.0 eq) Preactivation Stir at 0 °C for 10 min Acid->Preactivation Add HATU HATU (1.1 eq) HATU->Preactivation Add Solvent_Prep Anhydrous DMF Solvent_Prep->Preactivation Reaction Stir at RT for 2-4 h Preactivation->Reaction Add Amine & DIPEA Amine Amine·2HCl (1.0 eq) Amine->Reaction DIPEA DIPEA (3.0 eq) DIPEA->Reaction Quench Quench with Water Reaction->Quench Monitor by TLC/LC-MS Extract Extract with EtOAc Quench->Extract Wash Wash with aq. LiCl Extract->Wash Purify Column Chromatography Wash->Purify RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt EDU EDU (Byproduct) O_acylisourea->EDU - HOBt HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 HOBt_ester->Amide - HOBt (regenerated) Amine R'-NH2 Amine->Amide

Sources

Application

Application Notes &amp; Protocols: Incorporating 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine into Small Molecule Kinase Inhibitors

Abstract Protein kinases remain a high-priority target class for therapeutic intervention, particularly in oncology. The development of selective and potent small molecule inhibitors often hinges on the exploration of no...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases remain a high-priority target class for therapeutic intervention, particularly in oncology. The development of selective and potent small molecule inhibitors often hinges on the exploration of novel chemical space to optimize interactions within the ATP-binding site and improve drug-like properties. This guide provides a detailed technical overview and experimental protocols for the strategic incorporation of the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine scaffold into small molecule kinase inhibitors. We will explore the scientific rationale for using this building block, detailing the advantages conferred by its three-dimensional structure and the specific functionalities of the triazole and amine groups. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to accelerate their kinase inhibitor discovery programs.

Scientific Rationale: The Strategic Advantage of the Cyclobutane-Triazole Scaffold

The design of effective kinase inhibitors is a multifactorial challenge, requiring a balance of potency, selectivity, and favorable pharmacokinetic properties. The choice of the core chemical scaffold is a critical determinant of success. The 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine moiety offers a compelling combination of features that address several key challenges in modern drug discovery.

The Power of Three-Dimensionality: Beyond Flatland

Historically, many fragment-based drug discovery efforts have relied on flat, aromatic molecules.[1] While synthetically tractable, these "flat" fragments can suffer from poor physicochemical properties and may occupy a crowded intellectual property landscape.[1] There is a growing appreciation that molecules with greater three-dimensional (3D) character are associated with increased clinical success rates.[2][3]

The cyclobutane ring is a prime example of a 3D scaffold that offers distinct advantages:[4][5][6][7][8]

  • Conformational Rigidity: The strained, puckered structure of the cyclobutane ring restricts the conformational freedom of the molecule.[4][5][7] This pre-organization can reduce the entropic penalty upon binding to the kinase, potentially leading to higher affinity.

  • Novel Vectorial Exits: The defined geometry of the cyclobutane ring allows for precise projection of substituents into specific regions of the kinase ATP-binding site, enabling exploration of unique pockets and improving selectivity.

  • Reduced Planarity & Improved Properties: Moving away from flat aromatic systems by incorporating sp3-hybridized centers, like those in cyclobutane, can improve solubility and metabolic stability.[1][8]

  • Intellectual Property: The relative novelty of cyclobutane scaffolds in kinase inhibitors can provide access to a less crowded and more defensible patent space.[1]

The Triazole Moiety: A Key Interaction Hub

The 1,2,4-triazole ring is not merely a passive linker; it is a critical pharmacophore in many approved drugs.[9][10] Its utility in kinase inhibitor design stems from several key properties:

  • Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, enabling crucial interactions with the kinase hinge region, which is a hallmark of many Type I and Type II kinase inhibitors.[9][11]

  • Metabolic Stability: The triazole ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[9][11]

  • Bioisostere: The triazole can serve as a bioisosteric replacement for other functional groups, such as an amide bond, potentially improving properties like cell permeability or metabolic stability while retaining key binding interactions.[11]

The Primary Amine: The Gateway to Diversity

The primary amine on the cyclobutane ring serves as a versatile chemical handle. It provides a straightforward point of attachment for a wide variety of chemical moieties through well-established reactions like amide bond formation or reductive amination. This allows for the rapid generation of libraries of compounds to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the synthesis, incorporation, and characterization of inhibitors containing the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine core.

Synthesis & Scaffold Incorporation Workflow

The overall workflow involves synthesizing the core building block, coupling it to a desired chemical fragment (often a hinge-binding heterocycle), and then purifying the final compound for biological evaluation.

G cluster_0 PART A: Synthesis of Core Building Block cluster_1 PART B: Inhibitor Synthesis cluster_2 PART C: Purification & Characterization start Commercially Available Cyclobutanone Precursors step1 Protocol 1: Synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine start->step1 step2 Protocol 2: Amide Coupling or Reductive Amination step1->step2 Key Intermediate hinge_binder Selected Hinge-Binding Fragment (e.g., Pyrimidine, Pyrazole) hinge_binder->step2 step3 Purification (e.g., HPLC) step2->step3 step4 Structural Verification (NMR, MS) step3->step4 final_product final_product step4->final_product Final Compound for Biological Testing

Caption: Synthetic workflow for kinase inhibitor generation.

Protocol 1: Synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Causality: This protocol outlines a representative synthesis. The key steps involve forming the triazole ring and then converting a ketone to the necessary amine. This multi-step process is common for building complex, non-commercially available fragments.[10][12]

Materials:

  • Cyclobutanone

  • Hydrazine

  • Appropriate nitrile source for triazole formation

  • Solvents (Ethanol, Methanol, Dichloromethane)

  • Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Hydrazone Formation: React cyclobutanone with hydrazine in a suitable solvent like ethanol. This reaction forms the cyclobutanone hydrazone intermediate.[12] Monitor reaction completion by TLC or LC-MS.

  • Triazole Cyclization: React the hydrazone intermediate with a nitrile-containing reagent under conditions that facilitate cyclization to form the 1,2,4-triazole ring.[12] This may require heating.

  • Purification: Purify the resulting triazole-substituted cyclobutanone using column chromatography.

  • Reductive Amination: Convert the ketone to the primary amine. This can be achieved through various methods, such as forming an oxime followed by reduction, or direct reductive amination using a source of ammonia and a reducing agent like sodium cyanoborohydride.

  • Final Purification & Salt Formation: Purify the final amine product, typically by chromatography. For improved stability and handling, the amine can be converted to a salt (e.g., dihydrochloride) by treatment with HCl in a suitable solvent.[13]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Incorporation via Amide Coupling

Causality: Amide coupling is one of the most robust and widely used reactions in medicinal chemistry. It reliably connects the primary amine of our building block with a carboxylic acid on the desired hinge-binding fragment, forming a stable amide bond that often mimics key interactions in the kinase active site.

Materials:

  • 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (from Protocol 1)

  • A carboxylic acid-functionalized hinge-binding moiety (e.g., a substituted pyrimidine-carboxylic acid)

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolution: In an inert atmosphere (e.g., under nitrogen), dissolve the carboxylic acid fragment and the coupling reagents (e.g., HATU) in the anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine and the base (DIPEA) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor its progress using TLC or LC-MS until the starting materials are consumed (typically 2-18 hours).

  • Work-up: Quench the reaction (e.g., with water) and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted reagents and byproducts.

  • Purification & Characterization: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using flash chromatography or preparative HPLC. Confirm the structure and purity of the final inhibitor via NMR and HRMS.

Biological Characterization: From Enzyme to Cell

Once the inhibitor is synthesized and purified, its biological activity must be rigorously assessed. A tiered screening cascade is essential to build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity & Advanced Profiling start Synthesized Inhibitor biochem Protocol 3: In Vitro Kinase Assay (e.g., ADP-Glo) start->biochem target_engage Protocol 4: Cellular Target Engagement (e.g., NanoBRET) biochem->target_engage Potent Hits cell_viability Protocol 5: Cellular Viability Assay (e.g., CellTiter-Glo) selectivity Kinome-wide Selectivity Profiling cell_viability->selectivity Active Compounds adme In Vitro ADME/ Tox Assays lead_opt Lead Optimization selectivity->lead_opt Selective Leads adme->lead_opt

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Method

Application Notes and Protocols for In Vitro Assay Preparation Using 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine as a Potential LSD1 Inhibitor

Introduction: The Rationale for Targeting Lysine-Specific Demethylase 1 (LSD1) with Novel Triazole Compounds Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that plays a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Lysine-Specific Demethylase 1 (LSD1) with Novel Triazole Compounds

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By demethylating H3K4me1/2, LSD1 is predominantly associated with transcriptional repression, making it a key regulator of gene expression.[1][2] Overexpression of LSD1 has been observed in a multitude of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes and promoting cell proliferation and differentiation block.[4][5] This has established LSD1 as a high-priority therapeutic target in oncology.

The chemical scaffold of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine incorporates a 1,2,4-triazole moiety, a privileged structure in medicinal chemistry known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[6][7][8][9][10][11][12] The structural features of this compound, particularly the cyclobutanamine core, bear some resemblance to known monoamine oxidase inhibitors, a class of compounds from which many early LSD1 inhibitors were derived.[4][5] This structural analogy provides a strong rationale for investigating 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine as a potential inhibitor of LSD1.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to prepare and execute robust in vitro assays to evaluate the inhibitory potential of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine against LSD1. The protocols detailed herein are designed to be self-validating systems, incorporating established methodologies and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Understanding the LSD1 Catalytic Mechanism

LSD1 catalyzes the demethylation of mono- and dimethylated H3K4 through an oxidative process that utilizes flavin adenine dinucleotide (FAD) as a cofactor.[2][13] The reaction produces formaldehyde and hydrogen peroxide (H₂O₂) as byproducts.[2][13] The generation of these byproducts forms the basis for several common biochemical assays used to measure LSD1 activity.

LSD1_Catalytic_Cycle cluster_enzyme LSD1 Enzyme cluster_substrate Substrate & Products cluster_cofactors Cofactors & Byproducts LSD1_FAD LSD1-FAD (Oxidized) LSD1_FADH2 LSD1-FADH₂ (Reduced) LSD1_FAD->LSD1_FADH2 Demethylation H3K4me1 H3K4me1 (Monomethylated Histone) LSD1_FADH2->H3K4me1 Formaldehyde Formaldehyde (CH₂O) LSD1_FADH2->Formaldehyde O2 Oxygen (O₂) LSD1_FADH2->O2 FAD Regeneration H3K4me2 H3K4me2 (Dimethylated Histone) H3K4me2->LSD1_FAD Substrate Binding H2O2 Hydrogen Peroxide (H₂O₂) O2->H2O2 H2O2->LSD1_FAD

Caption: LSD1 Catalytic Cycle and Byproduct Formation.

Biochemical Assays for LSD1 Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of purified LSD1. Here, we detail two robust and widely used methods: a horseradish peroxidase (HRP)-coupled absorbance assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol 1: HRP-Coupled Absorbance Assay

This continuous assay measures the production of H₂O₂, a byproduct of the LSD1 demethylation reaction.[1] Horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a chromogenic substrate, leading to a measurable change in absorbance. This method is cost-effective and allows for real-time monitoring of enzyme kinetics.[1]

Experimental Workflow:

HRP_Assay_Workflow start Start reagent_prep Prepare Reagents: - LSD1 Enzyme - H3K4me2 Peptide Substrate - Test Compound - HRP & Chromogenic Substrate start->reagent_prep plate_setup Plate Setup: Add buffer, LSD1, and test compound to 96-well plate reagent_prep->plate_setup incubation Pre-incubate (e.g., 15 min at RT) plate_setup->incubation reaction_start Initiate Reaction: Add H3K4me2 peptide substrate incubation->reaction_start read_plate Measure Absorbance: (e.g., 515 nm) Kinetic reads over 30-60 min reaction_start->read_plate data_analysis Data Analysis: Calculate reaction rates and determine IC₅₀ read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the HRP-Coupled LSD1 Inhibition Assay.

Reagents and Materials:

ReagentStock ConcentrationWorking ConcentrationNotes
Recombinant Human LSD1/CoREST Complex1 mg/mL50-100 nMStore at -80°C. Avoid repeated freeze-thaw cycles.
H3 (1-21) K4me2 Peptide Substrate (Biotinylated)10 mM10-50 µMDissolve in water or assay buffer.
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine10 mM in DMSO0.1 nM - 100 µMPrepare a serial dilution in DMSO, then dilute in assay buffer.
Horseradish Peroxidase (HRP)1000 U/mL1-2 U/mL
4-Aminoantipyrine (4-AP)100 mM1 mM
3,5-Dichloro-2-hydroxybenzenesulfonate (DHBS)200 mM2 mM
Assay Buffer1X1X50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP.
96-well clear, flat-bottom microplateN/AN/A

Step-by-Step Protocol:

  • Prepare Assay Buffer: Create a 1X assay buffer consisting of 50 mM HEPES (pH 7.5), 50 mM NaCl, and 1 mM TCEP.

  • Prepare Test Compound Plate:

    • Perform a serial dilution of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in 100% DMSO.

    • In a separate 96-well plate, dilute the compound serial dilutions into assay buffer to an intermediate concentration (e.g., 4X the final concentration). Include a DMSO-only control.

  • Prepare Master Mix: Prepare a master mix containing HRP, 4-AP, and DHBS in assay buffer at 2X the final concentration.

  • Plate Setup:

    • To each well of a clear, flat-bottom 96-well plate, add 25 µL of the diluted test compound or DMSO control.

    • Add 50 µL of the HRP/4-AP/DHBS master mix to each well.

    • Add 25 µL of diluted LSD1 enzyme to each well. Include a "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the H3K4me2 peptide substrate to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 515 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the DMSO control.

    • Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: TR-FRET Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are highly sensitive and robust, with reduced interference from colored or fluorescent compounds.[14][15] This assay format detects the demethylation of a biotinylated H3K4me2 peptide substrate using a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a streptavidin-conjugated acceptor (e.g., XL665).

Principle: When the substrate is methylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. LSD1 activity removes the methyl group, preventing antibody binding and causing a loss of the FRET signal.

Reagents and Materials:

ReagentSupplier ExampleWorking Concentration
Recombinant Human LSD1/CoREST ComplexReaction Biology1-5 nM
H3 (1-21) K4me2 Peptide Substrate (Biotinylated)Cisbio, Abcam20-50 nM
Anti-H3K4me2 Antibody (Europium Cryptate Labeled)CisbioPer manufacturer
Streptavidin-XL665CisbioPer manufacturer
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amineN/A0.1 nM - 100 µM
S-adenosylmethionine (SAM) - if using a methyltransferase for a coupled assaySigma-AldrichN/A
Assay BufferN/A1X
384-well low-volume, white microplateGreiner, CorningN/A

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in assay buffer directly in a 384-well plate.

  • Enzyme Addition: Add LSD1 enzyme diluted in assay buffer to each well containing the test compound.

  • Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.

  • Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a pre-mixed solution of the Europium-labeled anti-H3K4me2 antibody and Streptavidin-XL665 to stop the reaction and initiate detection.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to positive (no enzyme) and negative (DMSO) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Cell-Based Assays for LSD1 Target Engagement and Cellular Potency

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can penetrate the cell membrane, engage with its target in a cellular environment, and elicit a biological response.

Protocol 3: Western Blot Analysis of Histone Methylation

This protocol assesses the ability of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine to increase the levels of H3K4me2 in cells, which is the expected outcome of LSD1 inhibition.[16][17]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., THP-1 for AML) to ~70% confluency.

    • Treat the cells with increasing concentrations of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine for 24-72 hours. Include a DMSO vehicle control.

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones using an acid extraction method (e.g., with 0.2 M H₂SO₄).

  • Protein Quantification: Quantify the extracted histone protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.

    • Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K4me2 signal to the total H3 signal for each sample. Compare the treated samples to the DMSO control to determine the fold-change in H3K4me2 levels.

Protocol 4: Cell Viability Assay

This assay determines the effect of the compound on cell proliferation and provides a measure of its cytotoxic or cytostatic potency (EC₅₀).

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine for 72 hours.

  • Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) or an ATP-based reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Acquisition: After a 1-4 hour incubation, measure fluorescence or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of compound concentration to determine the EC₅₀ value.

Data Interpretation and Summary

The results from these assays will provide a comprehensive in vitro profile of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine as a potential LSD1 inhibitor.

Example Data Summary Table:

Assay TypeEndpoint3-(1,2,4-Triazol-1-yl)cyclobutan-1-aminePositive Control (e.g., Iadademstat)
Biochemical
HRP-Coupled AssayIC₅₀ (nM)Experimental ValueKnown Value
TR-FRET AssayIC₅₀ (nM)Experimental ValueKnown Value
Cell-Based
Western Blot (H3K4me2 Fold Increase)EC₅₀ (nM)Experimental ValueKnown Value
Cell Viability (THP-1)EC₅₀ (nM)Experimental ValueKnown Value

A potent and selective LSD1 inhibitor would be expected to have a low nanomolar IC₅₀ in biochemical assays, demonstrate a dose-dependent increase in cellular H3K4me2 levels, and exhibit cytotoxic effects in LSD1-dependent cancer cell lines.

References

  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1793-1807. [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • Gawenda, K., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1464. [Link]

  • Baby, B. V., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry, 63(11), 1461-1470. [Link]

  • Wang, B-L., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1756. [Link]

  • Gevorgyan, A., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 29(7), 1629. [Link]

  • Sharma, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115192. [Link]

  • Forneris, F., et al. (2008). Nucleosome binding by the lysine specific demethylase 1 (LSD1) enzyme enables histone H3 demethylation. The Journal of biological chemistry, 283(52), 36289-36295. [Link]

  • Le-Deygen, I., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry, 206, 112674. [Link]

  • Baby, B. V., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. bioRxiv. [Link]

  • Tian, Y., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 12, 1349887. [Link]

  • Zhang, P., et al. (2024). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 29(16), 3858. [Link]

  • Wang, B-L., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • Wang, Y., et al. (2022). Lysine-specific demethylase 1 inhibitors: A comprehensive review utilizing computer-aided drug design technologies. European Journal of Medicinal Chemistry, 230, 114115. [Link]

  • Reaction Biology. (n.d.). Demethylase Assay Services. [Link]

  • Hreczycho, G., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(24), 5396-5404. [Link]

  • Wang, B-L., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]

  • Rummukainen, P., et al. (2022). Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation. PLoS ONE, 17(3), e0265027. [Link]

  • Zheng, W., & Cole, P. A. (2012). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. Epigenetics, 7(3), 258-265. [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • Kumar, S., et al. (2021). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications, 6(3), 115-135. [Link]

  • Kumar, A., et al. (2019). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes. Bioorganic Chemistry, 86, 496-503. [Link]

  • Wang, Y., et al. (2024). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315006. [Link]

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Application

Application Notes &amp; Protocols: Derivatization Techniques for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in Medicinal Chemistry

Introduction: The 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine scaffold is a valuable building block in modern medicinal chemistry. Its rigid cyclobutane core introduces a defined three-dimensional geometry into molecules, w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

The 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine scaffold is a valuable building block in modern medicinal chemistry. Its rigid cyclobutane core introduces a defined three-dimensional geometry into molecules, while the primary amine serves as a versatile handle for derivatization. The 1,2,4-triazole moiety often acts as a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets. This document provides a detailed guide to the common and effective derivatization techniques for this scaffold, offering both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and development.

The strategic derivatization of this scaffold allows for the systematic exploration of chemical space around a core structure, a fundamental practice in lead optimization. By modifying the primary amine, researchers can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by introducing new interactions with the target protein.

Part 1: Strategic Considerations for Derivatization

Before proceeding with specific protocols, it is crucial to consider the strategic goals of derivatization. The choice of reaction will depend on the desired modification and the overall synthetic route.

Key Reactive Handle: The primary amine on the cyclobutane ring is the most nucleophilic and readily derivatized site on the molecule. Its pKa is typical for a primary amine, allowing for a wide range of reactions under standard conditions.

The 1,2,4-Triazole Ring: The triazole ring is generally considered an electron-withdrawing group, which can slightly decrease the nucleophilicity of the primary amine. The triazole itself is relatively stable and less prone to reaction under the conditions used to derivatize the amine. While N-alkylation of the triazole is possible, it typically requires harsher conditions than the reactions involving the primary amine.

Workflow for Derivatization Strategy:

G Start 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Strategy Define desired modification: - Introduce new functional groups - Modulate physicochemical properties - Explore SAR Start->Strategy Acylation Amide Bond Formation Strategy->Acylation Couple with carboxylic acids Sulfonylation Sulfonamide Synthesis Strategy->Sulfonylation React with -sulfonyl chlorides ReductiveAmination Reductive Amination Strategy->ReductiveAmination React with -aldehydes/ketones UreaThiourea Urea/Thiourea Formation Strategy->UreaThiourea React with -isocyanates/isothiocyanates Analysis Purification and Characterization (LC-MS, NMR) Acylation->Analysis Sulfonylation->Analysis ReductiveAmination->Analysis UreaThiourea->Analysis G Amine 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Imine Imine/Iminium Ion Formation Amine->Imine Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Carbonyl->Imine Reduction In situ Reduction (NaBH(OAc)₃) Imine->Reduction Product N-Substituted Product Reduction->Product

Method

Application Notes and Protocols for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in Fragment-Based Drug Discovery

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," that typically bind to a biological target with low affinity (micromolar to millimolar range).[2] These initial weak interactions are then optimized through structure-guided medicinal chemistry to develop highly potent and selective drug candidates.[3][4]

Historically, fragment libraries have been dominated by flat, aromatic, sp2-hybridized structures. While successful, this has led to an exploration of a limited, two-dimensional chemical space.[5] The scientific community now recognizes that increasing the three-dimensional (3D) character of fragments can lead to improved physicochemical properties and novel interactions with protein targets, potentially reducing attrition rates during later stages of drug development.[5][6]

This guide focuses on the strategic application of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine , a quintessential 3D fragment that offers significant advantages for modern FBDD campaigns. Its unique architecture, combining a non-planar cyclobutane scaffold with versatile pharmacophoric elements, makes it an invaluable tool for tackling challenging biological targets.

The Fragment at a Glance: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

The power of this fragment lies in the synergistic combination of its three key structural features:

  • The Cyclobutane Core: This strained, puckered four-membered ring serves as a rigid, 3D scaffold.[7] Unlike flexible aliphatic chains or flat aromatic rings, the cyclobutane motif introduces a defined conformational restriction, which can lead to improved binding affinity and selectivity.[7][8] Its inclusion represents a strategic move away from the "flatland" of traditional fragment libraries, opening up new possibilities for shape-complementary interactions with target binding sites.[5]

  • The 1,2,4-Triazole Moiety: The triazole ring is a well-established and privileged pharmacophore in medicinal chemistry.[9][10][11] It is a bioisostere of an amide bond but is resistant to enzymatic degradation.[12] The nitrogen atoms act as excellent hydrogen bond acceptors, enabling crucial interactions with protein residues.[9][12] This moiety is frequently found in approved drugs, highlighting its utility in establishing potent biological activity.[13]

  • The Primary Amine: The cyclobutylamine group provides a critical vector for synthetic elaboration. This primary amine is a key functional handle that allows for straightforward chemical modification using well-established reactions like amide coupling or reductive amination. This facilitates the "fragment growing" phase of FBDD, where the initial hit is systematically built out to engage adjacent pockets on the protein surface, thereby increasing potency.[4][14]

Physicochemical Properties

This fragment is designed to comply with the widely accepted "Rule of Three," which provides guidelines for desirable fragment properties.[15]

PropertyValue (Calculated)"Rule of Three" Guideline
Molecular Weight (MW)~138.17 g/mol < 300 Da
cLogP~ -0.5< 3
Hydrogen Bond Donors1 (Amine)≤ 3
Hydrogen Bond Acceptors3 (Triazole Nitrogens)≤ 3
Rotatable Bonds1≤ 3

Core FBDD Workflow Using the Cyclobutane-Triazole Fragment

The following diagram illustrates a typical FBDD campaign workflow incorporating 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Screen Primary Screening (NMR, SPR, X-ray) Hit_Val Orthogonal Hit Validation (e.g., ITC, Thermal Shift) Screen->Hit_Val Initial Hits Struct_Bio Structural Biology (X-ray, Cryo-EM) Hit_Val->Struct_Bio Validated Hit Frag_Grow Fragment Growing (Synthesis via Amine) Struct_Bio->Frag_Grow Binding Pose SAR SAR Analysis (Biophysical & Biochemical Assays) Frag_Grow->SAR New Analogs SAR->Struct_Bio Iterative Design Lead_Opt Lead Optimization (ADMET Profiling) SAR->Lead_Opt Potent Compounds Clinical_Candidate Clinical Candidate Lead_Opt->Clinical_Candidate

Caption: A streamlined workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Primary Hit Identification via NMR Spectroscopy

Objective: To detect weak binding of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine to a target protein using protein-observed Nuclear Magnetic Resonance (NMR). This method is highly sensitive and provides information on the binding site.[15][16]

Methodology: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

This experiment monitors changes in the chemical shifts of the protein's backbone amide signals upon addition of the fragment. A shift indicates that the fragment is binding near that specific amino acid residue.

Materials:

  • ¹⁵N-isotopically labeled target protein (0.1 - 0.3 mM concentration)

  • NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5% D₂O)

  • 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine stock solution (e.g., 100 mM in D₂O or d₆-DMSO)

  • NMR tubes

Procedure:

  • Protein Preparation: Prepare a 500 µL sample of the ¹⁵N-labeled protein in the NMR buffer. Ensure the protein is stable and properly folded under these conditions.

  • Acquire Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the control.

  • Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 1-2 mM (a 10-20 fold molar excess). Gently mix to ensure homogeneity.

  • Acquire Test Spectrum: Record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture using the exact same parameters as the reference spectrum.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify amide peaks that have shifted their position (chemical shift perturbations, CSPs).

    • Map the residues with significant CSPs onto the 3D structure of the protein to identify the putative binding site.

Causality Behind Choices:

  • Why ¹⁵N-labeled protein? HSQC specifically detects signals from ¹⁵N-bound protons (amides), providing a unique fingerprint for each residue in the protein backbone, thus allowing site-specific analysis.

  • Why high fragment concentration? To saturate the weak binding interaction and elicit a detectable chemical shift perturbation, a significant molar excess of the fragment is required.[16]

Protocol 2: Hit Validation with Isothermal Titration Calorimetry (ITC)

Objective: To validate the binding interaction identified by NMR and to determine the thermodynamic profile of the interaction (binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n)). ITC is considered a gold-standard biophysical assay as it directly measures the heat released or absorbed during a binding event.[15]

Materials:

  • Purified target protein (unlabeled) at a concentration of 10-50 µM.

  • 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine at a concentration of 0.5-1 mM (at least 10x the protein concentration).

  • Identical, degassed buffer for both protein and fragment solutions.

Procedure:

  • Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25°C).

  • Sample Loading: Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the fragment solution into the protein-containing cell. Allow the system to reach equilibrium between injections. A control experiment, titrating the fragment into buffer alone, should also be performed to subtract the heat of dilution.

  • Data Acquisition: The instrument records the heat change associated with each injection.

  • Data Analysis:

    • Integrate the raw heat-burst peaks to determine the heat change per injection.

    • Subtract the heat of dilution from the control experiment.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, ΔH, and n.

Self-Validating System: A successful ITC experiment provides a complete thermodynamic signature. A clear sigmoidal binding isotherm that fits well to a 1:1 binding model strongly validates a specific interaction, providing quantitative data that is orthogonal to the structural information from NMR.

Protocol 3: Hit-to-Lead Optimization via Fragment Growing

Objective: To leverage the validated fragment hit to design and synthesize more potent lead compounds through structure-guided expansion.

Methodology: This protocol uses the primary amine of the cyclobutane core as a chemical handle for synthetic elaboration.[4] The strategy is guided by the 3D structure of the protein-fragment complex.

Fragment_Growing cluster_0 Structural Insight cluster_1 Synthetic Elaboration cluster_2 Potent Lead img_node PDB X-ray Crystal Structure of Protein-Fragment Complex New_Moieties R-groups targeting adjacent sub-pocket PDB->New_Moieties Identifies Vector & Target Space Fragment Initial Fragment (3-TCB-Amine) Reaction Amide Coupling or Reductive Amination Fragment->Reaction Lead_Compound Optimized Lead Compound (Higher Affinity) Reaction->Lead_Compound New_Moieties->Reaction

Caption: The fragment growing strategy: from structural insight to a potent lead.

Step-by-Step Workflow:

  • Obtain Structural Data: Determine the high-resolution crystal structure of the target protein in complex with 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine.

  • Identify Growth Vectors: Analyze the structure to locate the primary amine of the fragment within the binding pocket. Identify nearby empty sub-pockets or solvent-exposed regions that can be occupied by additional chemical functionality.

  • Design Analogs: In silico modeling can be used to design a small library of new molecules where different chemical groups (R-groups) are attached to the amine. These R-groups should be designed to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the identified sub-pocket.

  • Synthesize Library: Synthesize the designed analogs. A common and robust method is amide bond formation:

    • React 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine with a library of carboxylic acids (R-COOH) using standard peptide coupling reagents (e.g., HATU, HOBt) to yield a series of amides.

  • Evaluate Analogs: Screen the newly synthesized compounds using the same biophysical (e.g., SPR, ITC) and biochemical assays used for the initial hit.

  • Analyze Structure-Activity Relationship (SAR): Correlate the chemical changes with the observed changes in binding affinity. Metrics like Ligand Efficiency (LE) should be monitored to ensure that the added size is contributing efficiently to binding energy.[17]

  • Iterate: Use the SAR data to design the next round of improved analogs. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.[18][19]

Conclusion

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is more than just a single molecule; it is a strategic starting point for FBDD. Its inherent 3D nature provides access to novel chemical space, while its embedded pharmacophoric features and synthetic tractability offer a clear and rational path from a low-affinity fragment hit to a potent, optimized lead compound. By integrating this fragment into screening libraries and applying the rigorous biophysical and structure-guided protocols outlined above, researchers can significantly enhance their ability to tackle challenging drug targets and accelerate the discovery of new medicines.

References

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021).
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications.
  • What makes a good fragment in fragment-based drug discovery? (2021). Taylor & Francis Online.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University.
  • Fragment-based drug discovery campaigns guided by native mass spectrometry. PMC.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.
  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ACS Publications.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. PMC.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI.
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC.
  • Fragment-based lead discovery. Wikipedia.
  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers.
  • Lead Optimization in Drug Discovery. Danaher Life Sciences.
  • 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl). PMC.
  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. PMC.
  • Ligand efficiency as a guide in fragment hit selection and optimization. CORE.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Journal of Population Therapeutics and Clinical Pharmacology.
  • Hit to Lead Optimization in Drug Discovery. Excelra.

Sources

Application

Preparation of Free Base from 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Dihydrochloride: Overcoming High Aqueous Solubility

Executive Summary The isolation of free amines from their corresponding hydrochloride salts is a fundamental operation in organic synthesis. However, when dealing with low-molecular-weight, highly polar heterocycles like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of free amines from their corresponding hydrochloride salts is a fundamental operation in organic synthesis. However, when dealing with low-molecular-weight, highly polar heterocycles like 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, traditional aqueous basification and liquid-liquid extraction workflows frequently fail. Cyclobutane rings substituted with 1,2,4-triazoles are highly prized structural motifs in medicinal chemistry—frequently utilized to impart conformational restriction and improve pharmacokinetic profiles in targets such as tankyrases[1].

As an Application Scientist, I have designed this protocol guide to bypass the thermodynamic limitations of aqueous partitioning. By utilizing non-aqueous metathesis or solid-phase ion exchange, you can quantitatively isolate the highly hydrophilic free base without yield attrition.

The Physicochemical Dilemma: Why Aqueous Extraction Fails

Before executing a protocol, it is critical to understand the causality behind the method selection. Table 1 summarizes the physicochemical profile of the target compound.

Table 1: Physicochemical Profile of the Target Amine

PropertyValue / EstimateImpact on Workflow
Formula (Salt) C6​H10​N4​⋅2HCl Requires 2.0 equivalents of base for full neutralization.
Molecular Weight 211.09 g/mol (Salt) / 138.17 g/mol (Free Base)Low molecular weight contributes to extreme hydrophilicity.
pKa (Estimated) ~9.5 (Primary Amine), ~2.2 (Triazole)Amine is fully protonated at neutral pH.
Partition Coefficient (LogP) <0 (Highly Hydrophilic)Critical: The free base will preferentially partition into water even at pH > 12. Standard DCM/EtOAc extractions will result in near-zero recovery.

The Causality of Method Selection: When treating this dihydrochloride salt with aqueous sodium hydroxide ( NaOH ), the resulting free base ( C6​H10​N4​ ) remains entirely dissolved in the aqueous layer. While exhaustive "salting out" (saturating the aqueous layer with NaCl or K2​CO3​ ) followed by extraction with a polar organic solvent (e.g., 10% methanol in dichloromethane or 2-methyltetrahydrofuran) is possible, it is tedious and often leads to inorganic salt contamination. To ensure a self-validating, high-yield process, we must eliminate water from the neutralization step entirely.

Strategic Workflows for Polar Amines

To isolate the free base with high purity, we employ one of two strategies:

  • Protocol A: Non-Aqueous Neutralization. Utilizing sodium methoxide ( NaOMe ) in anhydrous methanol. The thermodynamic driving force is the precipitation of insoluble sodium chloride ( NaCl )[2],[3].

  • Protocol B: Solid-Phase Ion Exchange. Passing the salt through a strongly basic Type I anion exchange resin (e.g., Amberlyst® A26 OH form). The resin acts as an insoluble base, swapping chlorides for hydroxides and generating water and the free amine[4],[5].

Workflow Start Amine Dihydrochloride Salt (Highly Water Soluble) Decision Select Conversion Method Start->Decision MethodA Protocol A: Non-Aqueous Neutralization (NaOMe/MeOH) Decision->MethodA Scalable/Bulk MethodB Protocol B: Ion-Exchange Resin (Amberlyst OH- form) Decision->MethodB High Purity PrecipA Precipitate NaCl & Filter MethodA->PrecipA EluteB Elute with MeOH & Collect Fractions MethodB->EluteB Evap Evaporate Solvent Under Reduced Pressure PrecipA->Evap EluteB->Evap End Pure Free Base Amine (Ready for Synthesis) Evap->End

Workflow for converting water-soluble amine salts to free base using non-aqueous or resin methods.

Experimental Protocols (Self-Validating Systems)
Protocol A: Non-Aqueous Neutralization (Recommended for Scale-Up)

This method leverages the insolubility of NaCl in methanol to drive the reaction to completion.

Reagents:

  • 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride (1.0 eq)

  • Sodium methoxide ( NaOMe ), 25% w/w solution in methanol (Exactly 2.0 eq)

  • Anhydrous Methanol ( MeOH )

Step-by-Step Methodology:

  • Dissolution: Suspend the dihydrochloride salt in anhydrous MeOH (approx. 10 mL per gram of salt) in a round-bottom flask under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Dropwise, add exactly 2.0 equivalents of the NaOMe solution. Expert Insight: Do not exceed 2.0 equivalents, as excess NaOMe will contaminate the final free base.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2 hours. A fine white precipitate ( NaCl ) will form as the metathesis occurs[2].

  • Filtration: Filter the suspension through a pad of Celite® to remove the NaCl . Wash the filter cake with a small amount of cold, anhydrous MeOH .

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator, bath temp < 40 °C) to yield the crude free base as a viscous oil or low-melting solid.

  • Self-Validation Check:

    • Chloride Test: Dissolve a few milligrams of the filtered white solid in water, add a drop of dilute HNO3​ , and add aqueous AgNO3​ . A dense white precipitate confirms the solid is indeed NaCl .

    • pH Test: Dissolve a 2 mg aliquot of the final isolated free base in 1 mL of deionized water. The pH should read ~9.5. If the pH is >12, excess NaOMe was used.

Protocol B: Solid-Phase Ion Exchange (Recommended for High Purity / Small Scale)

This method uses a strongly basic Type I anion exchange resin to physically sequester the chloride ions[4],[5].

Reagents:

  • Amberlyst® A26 (OH form) strongly basic anion exchange resin

  • Anhydrous Methanol ( MeOH )

Step-by-Step Methodology:

  • Resin Preparation: Swell the Amberlyst® A26 (OH) resin in MeOH for 30 minutes. Pack a glass chromatography column with the resin (use approx. 3-4 equivalents of resin exchange capacity relative to the theoretical chloride content). Wash the bed with 3 column volumes (CV) of MeOH .

  • Loading: Dissolve the dihydrochloride salt in a minimum volume of MeOH . Carefully load the solution onto the resin bed.

  • Elution: Elute the column with MeOH at a flow rate of 1-2 drops per second. Collect the eluent in fractions.

  • Self-Validation Check (Real-Time Monitoring): Spot the eluent fractions onto wetted universal pH indicator paper. The starting salt solution is slightly acidic. As the free base elutes, the pH paper will turn dark blue/purple (pH ~9-10). Stop collecting when the eluent returns to a neutral pH.

  • Isolation: Pool the basic fractions and evaporate the solvent under reduced pressure to afford the pure free base.

Post-Isolation Handling & Storage

Primary amines attached to cycloalkanes are highly reactive. Once the 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is liberated from its protective HCl salt, it becomes susceptible to atmospheric degradation:

  • Carbamate Formation: The free primary amine will rapidly absorb ambient carbon dioxide ( CO2​ ) to form carbamate salts.

  • Storage Protocol: If the free base is not used immediately in a subsequent coupling or alkylation step, it must be purged with argon, sealed tightly, and stored at -20 °C. For optimal synthetic efficiency, it is highly recommended to generate the free base in situ immediately prior to the next reaction step whenever possible.

References
  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Manufacturing Process for Sibenadet Hydrochloride, the Active Ingredient of Viozan Organic Process Research & Development (ACS Publications) URL:[Link]

  • Temperature Stable Ion Exchange Resins as Catalysts for the Manufacturing of Vitamin Precursors Reaction Kinetics, Mechanisms and Catalysis (PMC) URL:[Link]

  • Process for the purification of polyaminocarboxylates (Patent EP2782900A1)

Sources

Method

Conjugation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine to targeted protein degraders (PROTACs)

Application Note & Protocols Harnessing Structural Rigidity and Versatile Chemistry: A Guide to Conjugating 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine for Advanced PROTAC Development Audience: Researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Harnessing Structural Rigidity and Versatile Chemistry: A Guide to Conjugating 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine for Advanced PROTAC Development

Audience: Researchers, scientists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD).

Abstract: This document provides a comprehensive guide to the strategic use and conjugation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We delve into the rationale behind its selection, highlighting the advantages conferred by its rigid cyclobutane core and the synthetic flexibility of its terminal amine and embedded triazole moiety. Detailed, step-by-step protocols for its conjugation to both a protein of interest (POI) ligand and an E3 ligase ligand are provided, alongside methodologies for the characterization and cellular evaluation of the final PROTAC construct.

The PROTAC Revolution: A Paradigm Shift in Therapeutics

Targeted Protein Degradation (TPD) has emerged as a transformative strategy in drug discovery, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, TPD agents utilize the cell's own ubiquitin-proteasome system (UPS) to tag specific proteins for destruction.[3] This event-driven pharmacology allows a single molecule to catalytically trigger the degradation of multiple target proteins, offering the potential for more profound and durable therapeutic effects at lower doses.[2][4]

At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs).[4] These heterobifunctional molecules are comprised of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5][6][7]

  • A chemical linker that connects the two ligands.[1]

The PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase, inducing proximity that leads to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[8][9]

PROTAC_Mechanism cluster_0 The Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase PROTAC->Ternary_Complex bridges E3->Ternary_Complex recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The mechanism of action of PROTAC-mediated protein degradation.

The Critical Role of the Linker: An Introduction to "Linkerology"

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[10] The composition, length, and rigidity of the linker must be empirically optimized for each POI ligand and E3 ligase ligand pair.[11][]

Table 1: Comparison of Common Linker Scaffolds in PROTAC Design

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, non-polarSynthetically accessible; provides flexibility for ternary complex formation.Can increase lipophilicity and reduce solubility; may lead to non-specific hydrophobic interactions.
PEG Linkers Flexible, hydrophilicImproves water solubility and can reduce non-specific binding.[13]May have lower metabolic stability; can be synthetically more challenging.[13]
Rigid Linkers Constrained (e.g., alkynes, phenyl rings, cycloalkanes)Reduces conformational entropy, potentially improving ternary complex stability; can offer improved metabolic stability.[13]Less conformational freedom may prevent optimal ternary complex formation if not perfectly designed.

Featured Building Block: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

This application note focuses on 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine[14], a building block that offers a compelling combination of features for advanced PROTAC design.

  • Cyclobutane Core: Provides a degree of rigidity that can help pre-organize the PROTAC structure. This can be advantageous for optimizing the geometry of the ternary complex, potentially leading to higher degradation efficiency. Cycloalkane structures are a commonly used class of rigid linkers.[13]

  • 1,2,4-Triazole Moiety: This heterocycle is metabolically stable and can engage in hydrogen bonding, which may improve solubility and target engagement.[13] The triazole ring is a hallmark of "click chemistry," one of the most robust and efficient methods for PROTAC synthesis.[11][][]

  • Primary Amine Handle: The amine group serves as a versatile and highly reactive anchor point for conjugation. It can readily participate in reactions like amide bond formation, allowing for straightforward coupling to carboxylic acid-functionalized binding ligands.

The combination of these features makes this building block an excellent starting point for creating PROTACs with defined structural characteristics.

Synthetic Strategy & Protocols

The modular nature of PROTACs lends itself to a convergent synthetic approach.[4] Our strategy involves first conjugating the linker building block to the POI ligand (warhead), followed by a final coupling step with the E3 ligase ligand.

Synthetic_Workflow Start 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (Linker Precursor) Intermediate Intermediate 1: Warhead-Linker Conjugate Start->Intermediate Protocol 1: Amide Coupling Warhead POI Ligand (Warhead) with -COOH group Warhead->Intermediate E3_Ligand E3 Ligase Ligand with reactive handle Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Protocol 2: Final Conjugation

Figure 2: Convergent synthetic workflow for PROTAC assembly.

Protocol 1: Amide Bond Formation to Synthesize Warhead-Linker Intermediate

This protocol describes the coupling of the primary amine of the linker precursor to a POI ligand containing a carboxylic acid. We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride (Linker Precursor)[14]

  • POI Ligand with a terminal carboxylic acid (e.g., a derivative of JQ1 for BRD4)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve the POI Ligand (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Coupling Reaction:

    • Add the linker/DIPEA solution dropwise to the activated POI Ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine completion. The disappearance of the starting POI ligand is a key indicator.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts, purifying the desired conjugate in the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the POI ligand but a gradient of methanol in dichloromethane (DCM) is a common starting point.

    • Collect fractions containing the desired product (identified by TLC/LC-MS) and concentrate to yield the purified Warhead-Linker Intermediate.

Protocol 2: Final PROTAC Assembly via Click Chemistry

This protocol assumes the E3 ligase ligand (e.g., a VHL ligand) has been pre-functionalized with an azide group and the Warhead-Linker Intermediate from Protocol 1 has an alkyne handle introduced onto the triazole or cyclobutane moiety (a common synthetic diversification step not detailed here for brevity). We will use the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[16]

Materials:

  • Warhead-Linker Intermediate (with alkyne functionality, 1.0 eq)

  • Azide-functionalized E3 Ligase Ligand (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 v/v) solvent mixture

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flask, dissolve the Warhead-Linker Intermediate and the Azide-functionalized E3 Ligase Ligand in the t-BuOH/H₂O mixture (to ~0.1 M).

    • Add CuSO₄·5H₂O followed by sodium ascorbate.

    • Rationale: Sodium ascorbate acts as a reducing agent, generating the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is the cornerstone of the CuAAC click reaction, which is highly efficient and tolerant of many functional groups, making it ideal for late-stage PROTAC synthesis.[11][16]

  • Reaction:

    • Stir the mixture vigorously at room temperature overnight. The reaction is often accompanied by a color change.

    • Monitor for completion by LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with water and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the final PROTAC using preparative reverse-phase HPLC (RP-HPLC) to ensure high purity required for biological assays.

Characterization and Validation

Every synthesized PROTAC must be rigorously characterized to confirm its identity, purity, and activity.

Table 2: Recommended Analytical Techniques for PROTAC Characterization

TechniquePurposeExpected Outcome
NMR Spectroscopy Structural elucidation of intermediates and final PROTAC.1H and 13C NMR spectra confirming the covalent structure and the presence of all three components.
Mass Spectrometry (MS) Confirmation of molecular weight.[17][18]High-resolution mass spectrometry (HRMS) data matching the calculated exact mass of the PROTAC molecule.
RP-HPLC Purity assessment.A single major peak indicating >95% purity for use in cellular assays.
Surface Plasmon Resonance (SPR) Measurement of binding affinity to POI and E3 ligase; confirmation of ternary complex formation.[4][19]Determination of equilibrium dissociation constants (KD) for binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[20]
Protocol 3: Cellular Evaluation of PROTAC Activity by Western Blot

The ultimate test of a PROTAC is its ability to induce the degradation of its target protein in a cellular context.

Materials:

  • Relevant human cell line (e.g., MCF7 for an ERα-targeting PROTAC)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Final, purified PROTAC stock solution in DMSO

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete medium (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM). Include a vehicle-only (DMSO) control.

    • Aspirate the old medium and treat cells with the PROTAC dilutions for a set time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

    • Image the blot using a digital imager.

    • Strip or cut the membrane and re-probe for the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion

The strategic selection of linker building blocks is paramount in the development of effective PROTACs. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine represents a class of linkers that provides a balance of structural rigidity and synthetic tractability. The protocols outlined in this guide provide a robust framework for its incorporation into novel PROTAC molecules. By combining rational design with rigorous chemical synthesis and biological validation, researchers can leverage such advanced building blocks to unlock the full therapeutic potential of targeted protein degradation.

References

  • Vertex AI Search. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Frontiers. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • Precise PEG LLC. (n.d.). E3 Ligase Ligands in PROTAC.
  • Oxford Academic. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance | Protein & Cell.
  • Blog. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues.
  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.
  • Wikipedia. (n.d.). Targeted protein degradation.
  • Biognosys. (2023, February 7). Why is Targeted Protein Degradation a Hot Topic in Drug Development?.
  • PubMed. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • BPS Bioscience. (n.d.). Targeted Protein Degradation Approaches and Applications.
  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
  • Benchchem. (n.d.). Application Notes and Protocols for Conjugating PROTAC BRD4 Degrader-10 to Antibodies.
  • PMC. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
  • Journal of the American Society for Mass Spectrometry. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
  • Diva-Portal.org. (2021, October 5). Development of biophysical methods for characterization of PROTACs.
  • Aragen Life Sciences. (n.d.). PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy.
  • MedchemExpress.com. (n.d.). PROTAC Product Handbook.
  • R, I, Troup.; et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs.
  • PMC. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
  • Panome Bio. (2025, September 21). How Conjugation Approaches Improve PROTAC Function.
  • MedChemExpress. (n.d.). PROTAC Linkers.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Sapphire Bioscience. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride.
  • PMC - NIH. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.

Sources

Application

Application Note: High-Throughput Screening Library Design Utilizing 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Executive Summary The transition from flat, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-enriched molecules has fundamentally reshaped early-stage drug discovery. This application note outlines the strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-enriched molecules has fundamentally reshaped early-stage drug discovery. This application note outlines the strategic design, synthesis, and screening of a high-throughput screening (HTS) library utilizing 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine as a core building block. By leveraging the rigid 3D vector projection of the cyclobutane ring and the privileged target-engagement properties of the 1,2,4-triazole moiety, researchers can rapidly generate highly selective, lead-like chemical matter.

Scientific Rationale: The "Escape from Flatland"

Structural Causality of the Cyclobutane Ring

Historically, HTS libraries were dominated by planar molecules due to the ease of cross-coupling chemistry. However, planar molecules often suffer from poor solubility and off-target promiscuity. The incorporation of the cyclobutane ring enforces a rigid, puckered conformation (dihedral angle of ~30°), which projects substituents into distinct 3D spatial vectors. This increases the fraction of sp³ carbons (Fsp³), a metric directly correlated with [1]. Unlike larger flexible cycloalkanes, the ring strain of cyclobutane locks the conformation, minimizing the entropic penalty upon target binding[2].

The 1,2,4-Triazole Pharmacophore

The 1,2,4-triazole ring is a highly versatile pharmacophore. It acts as a robust hydrogen-bond acceptor and is highly resistant to metabolic degradation. Crucially, in the context of Wnt/β-catenin signaling, the 1,2,4-triazole moiety is a proven anchor that binds predominantly to the of the Tankyrase 1 and 2 (TNKS1/2) catalytic domains[3].

Physicochemical Profiling

Before integrating a building block into an automated HTS workflow, its baseline physicochemical properties must be validated to ensure the resulting library adheres to "Rule of Three" (Ro3) fragment guidelines and lead-like space.

Table 1: Physicochemical Properties of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

ParameterValueRationale for HTS Suitability
Molecular Weight 138.17 g/mol Low MW allows for extensive derivatization without exceeding the 500 Da Lipinski limit.
Fsp³ 0.67Highly 3D-enriched; ensures the final library maintains an Fsp³ > 0.45[1].
cLogP ~ -0.20High polarity offsets the lipophilicity typically introduced by standard HTS capping agents.
TPSA 56.7 ŲOptimal for cell permeability; leaves room for additional polar groups during synthesis.
H-Bond Donors/Acceptors 1 / 4Provides multiple vectors for target interaction; primary amine is an ideal synthetic handle.

Library Diversification Strategy

The primary amine of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine serves as a highly reactive nucleophile. To maximize chemical space coverage, the library is split into three parallel derivatization tracks: Amidation, Reductive Amination, and Sulfonylation.

Synthesis BB 3-(1,2,4-Triazol-1-yl) cyclobutan-1-amine Acids Carboxylic Acids (HATU, DIPEA) BB->Acids Aldehydes Aldehydes (NaBH(OAc)3) BB->Aldehydes Sulfonyls Sulfonyl Chlorides (Pyridine) BB->Sulfonyls Amides Amide Library (N-Acyl) Acids->Amides Amines 2° Amine Library (N-Alkyl) Aldehydes->Amines Sulfonamides Sulfonamide Library (N-Sulfonyl) Sulfonyls->Sulfonamides

High-throughput parallel synthesis workflows for cyclobutan-1-amine derivatization.

Experimental Protocols: High-Throughput Parallel Synthesis

Note: The following protocols are designed for 96-well deep-well plates and feature built-in self-validating mechanisms.

Protocol A: Parallel Amidation

Causality: HATU is utilized because it efficiently activates carboxylic acids in N,N-dimethylformamide (DMF) at room temperature. This is critical for preventing thermal degradation of the cyclobutane amine. The use of N,N-diisopropylethylamine (DIPEA) rather than triethylamine prevents base-catalyzed epimerization of the cyclobutane ring due to its higher steric bulk, preserving the critical cis/trans 3D vector geometry.

Step-by-Step Methodology:

  • Preparation: Dispense 50 µL of a 0.2 M solution of diverse carboxylic acids in anhydrous DMF into a 96-well plate.

  • Activation: Add 50 µL of a 0.2 M solution of HATU in DMF to each well, followed by 20 µL of DIPEA. Agitate at 400 rpm for 15 minutes at room temperature.

  • Coupling: Add 50 µL of a 0.15 M solution of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in DMF to each well.

  • Self-Validation Step: Spike well H12 (designated negative control) with 1 µM caffeine. This acts as an internal standard to normalize LC-MS ionization efficiencies during quality control.

  • Incubation: Seal the plate and agitate at 400 rpm for 12 hours at room temperature.

  • Purification: Evaporate the solvent using a centrifugal evaporator. Reconstitute in DMSO and filter through a 0.45 µm filter plate prior to LC-MS validation.

Protocol B: Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a mild reducing agent. It avoids reducing unreacted aldehydes to alcohols prematurely, allowing the intermediate imine formation to reach thermodynamic equilibrium before the irreversible reduction step occurs.

Step-by-Step Methodology:

  • Imine Formation: Dispense 50 µL of a 0.2 M solution of diverse aldehydes in 1,2-dichloroethane (DCE) into a 96-well plate. Add 50 µL of a 0.2 M solution of the cyclobutane amine in DCE.

  • Catalysis: Add 5 µL of glacial acetic acid to each well to catalyze imine formation. Agitate for 2 hours at room temperature.

  • Reduction: Add 100 µL of a 0.3 M suspension of NaBH(OAc)₃ in DCE to each well.

  • Incubation & Quench: Agitate for 16 hours. Quench the reaction by adding 50 µL of saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride.

  • Phase Separation: Centrifuge the plate to separate the aqueous and organic layers. Extract the lower DCE layer, evaporate, and reconstitute in DMSO.

High-Throughput Screening (HTS) Workflow

Following synthesis, the library is triaged using a biochemical and cellular screening cascade. Given the propensity for 1,2,4-triazoles to inhibit Tankyrase[3], a Wnt/β-catenin signaling reporter assay is the optimal primary screen.

WntPathway Inhibitor Triazole-Cyclobutane Hit TNKS Tankyrase 1/2 (TNKS) Inhibitor->TNKS Inhibits Adenosine Pocket Axin Axin (Stabilized) TNKS->Axin Prevents PARylation Destruction Destruction Complex (Axin/APC/GSK3β) Axin->Destruction Forms BetaCat β-catenin (Degraded) Destruction->BetaCat Phosphorylates & Degrades Transcription Wnt Target Genes (Repressed) BetaCat->Transcription Prevents Activation

Mechanism of Wnt/β-catenin pathway inhibition via Tankyrase targeting by triazole hits.

Screening Methodology:

  • Cellular Plating: Seed HEK293 cells stably transfected with a SuperTopFlash (STF) luciferase reporter into 384-well plates.

  • Compound Dosing: Transfer 50 nL of the cyclobutane-triazole library (in DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM.

  • Pathway Activation: Stimulate the cells with Wnt3a conditioned media to induce β-catenin accumulation.

  • Readout: After 24 hours, add luciferase assay reagent and measure luminescence. Compounds that successfully inhibit TNKS will stabilize Axin, degrade β-catenin, and result in a measurable drop in luminescent signal[3].

Data Presentation: Library Quality Metrics

To ensure the trustworthiness of the screening data, the synthesized library is evaluated against strict chemoinformatic parameters prior to HTS.

Table 2: Expected HTS Library Quality Metrics (Post-Derivatization)

ParameterTarget RangeScientific Rationale
Average Molecular Weight 250 - 450 DaEnsures the compounds remain within lead-like chemical space post-coupling.
Average Fsp³ > 0.45Maintains 3D complexity to reduce off-target promiscuous binding[1].
Average cLogP 1.0 - 3.5Balances aqueous solubility with the lipid membrane permeability required for cellular assays.
Hit Rate (Primary Assay) 0.5% - 1.5%Typical baseline for targeted 3D-enriched fragment libraries; higher rates indicate potential PAINS interference.
PAINS Violation Rate < 2%Pre-filtering of the capping agents ensures high structural integrity and reduces false positives.

References

  • Waaler, J., et al. "Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Hamilton, D. J., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, 2022. URL:[Link]

Sources

Method

Application Note: Formulation Strategies for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride in Preclinical In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride for in vivo preclinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride for in vivo preclinical evaluation. As a small molecule amine dihydrochloride salt, this compound presents a distinct set of physicochemical properties that govern its formulation development. The primary challenge lies in ensuring sufficient solubility and stability at a physiologically compatible pH to achieve desired systemic exposure in animal models. This guide follows a systematic, science-driven approach, beginning with essential pre-formulation characterization and progressing through a tiered strategy of vehicle selection—from simple aqueous solutions to more complex co-solvent and surfactant-based systems. Detailed protocols and troubleshooting guides are provided to enable the development of safe, effective, and reproducible formulations for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (Tox) studies.

Introduction and Foundational Principles

The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on the design of an appropriate delivery vehicle.[1][2] 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride is a polar, small molecule whose dihydrochloride salt form suggests good intrinsic aqueous solubility at an acidic pH. However, this property also presents a significant challenge: the potential for precipitation upon administration into a biological system with a neutral pH of ~7.4.[3]

The primary goal of preclinical formulation is to ensure that the test system (e.g., rodent, canine) is exposed to the drug substance in a consistent and predictable manner, thereby allowing for an accurate assessment of its pharmacological and toxicological profile.[1][2] The choice of formulation strategy must balance the need for adequate drug solubility and stability with the physiological tolerance of the vehicle by the animal model.[4] This process is guided by the principles of Quality by Design (QbD), which emphasize a systematic and scientific approach to development.[5][6][7][8]

Pre-formulation Assessment: The Scientific Groundwork

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is mandatory.[1][9] This data-driven step prevents wasted resources and provides the rational basis for all subsequent formulation decisions.[10] Due to the limited availability of API at this early stage, these studies should be designed for maximum efficiency.[1][11]

Key Physicochemical Parameters:

  • pH-Solubility Profile: This is the most critical parameter for an amine hydrochloride salt. The solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[1] A significant decrease in solubility is expected as the pH increases and the amine functional group deprotonates. This profile will dictate whether a simple buffered solution is feasible or if solubility-enhancing excipients are required.

  • pKa Determination: Knowing the acid dissociation constant (pKa) of the primary amine is essential to predict the pH at which the molecule transitions from its soluble, ionized form to its less soluble, free base form.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) provide insight into the compound's lipophilicity. This helps in selecting appropriate co-solvents or lipid-based systems if needed.[9]

  • Solution Stability: The chemical stability of the API in potential vehicles should be assessed under relevant conditions (e.g., light, temperature, pH). This ensures the integrity of the compound throughout the preparation and administration process.[12]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can determine the melting point and crystallinity, which influence dissolution rates.[9]

Formulation Development Workflow: A Tiered Approach

A systematic workflow ensures the simplest, safest, and most effective formulation is chosen. The primary approach should always be a simple aqueous-based solution before progressing to more complex systems.[2][9]

Formulation Development Workflow

PART 4: Formulation Strategies and Protocols

Strategy 1: Simple Aqueous Vehicles (Preferred)

For a dihydrochloride salt, an aqueous solution is the most desirable formulation due to its safety and simplicity.[13] This approach is viable if the compound's solubility at a physiologically tolerable pH (typically pH 4.0 - 8.0 for parenteral routes) is sufficient for the required dose.

Protocol 1: Preparation of a Buffered Aqueous Formulation

  • Vehicle Preparation: Prepare a sterile buffer solution. Citrate or acetate buffers are suitable for a pH range of 4.0-6.0, while phosphate buffers are effective for pH 6.0-8.0. The buffer strength should be sufficient to resist pH changes upon dilution in the bloodstream (typically 10-50 mM).

  • Compound Weighing: Accurately weigh the required amount of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride in an aseptic environment.

  • Dissolution: Slowly add the weighed API to the buffer solution while vortexing or stirring. The dihydrochloride salt should readily dissolve.

  • pH Verification and Adjustment: Measure the final pH of the solution. If necessary, adjust to the target pH using dilute, sterile solutions of HCl or NaOH. This step is critical, as a pH shift could cause precipitation.[14]

  • Final Preparation: Once fully dissolved and the pH is confirmed, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Stability: Store protected from light, typically at 2-8°C. Assess short-term stability to ensure the compound remains in solution prior to dosing.

Strategy 2: Co-Solvent and Surfactant Systems

If aqueous solubility is insufficient at a tolerable pH, the next step is to employ solubility-enhancing excipients.[10][15] The goal is to use the minimum concentration of excipients necessary to achieve the target dose, thereby minimizing potential vehicle-induced toxicity.[11][16]

Commonly Used Excipients for Preclinical Studies:

Excipient ClassExample(s)Typical Concentration Range (Parenteral)Key Considerations
Co-solvents Polyethylene Glycol 400 (PEG 400)10-60%Can cause hemolysis or renal toxicity at high concentrations.[13]
Propylene Glycol (PG)10-40%Can cause pain on injection and CNS effects at high doses.[13]
Dimethyl Sulfoxide (DMSO)<10%Can have its own pharmacological effects and may cause significant local irritation.[16]
Surfactants Polysorbate 80 (Tween® 80)1-10%Can cause hypersensitivity reactions in some species.[17]
Polysorbate 20 (Tween® 20)1-5%Generally well-tolerated at low concentrations.[17]
Solutol® HS 155-20%Effective solubilizer but requires careful toxicity screening.

Protocol 2: Screening and Preparation of a Co-Solvent Formulation

  • Vehicle Screening: Prepare a series of potential vehicle systems (e.g., 30% PEG 400 in saline; 10% DMSO / 40% PEG 400 / 50% water).

  • Solubility Assessment: Add an excess of the API to a small volume (e.g., 1 mL) of each vehicle. Equilibrate for several hours (e.g., by shaking or rotating).

  • Analysis: Centrifuge the samples to pellet undissolved solid. Analyze the supernatant for drug concentration using a suitable method (e.g., HPLC-UV).

  • Formulation Preparation: a. Select the vehicle that provides the required solubility with the lowest percentage of organic solvents. b. Weigh the required amount of API. c. If using DMSO, dissolve the API in the DMSO portion first. d. Sequentially add the other organic components (e.g., PEG 400), mixing thoroughly after each addition. e. Crucially, add the aqueous component (e.g., saline) dropwise while vigorously vortexing. This prevents the drug from precipitating out of solution.

  • Final Preparation: Ensure the final solution is clear and particle-free. Aseptically prepare the formulation if it cannot be sterile filtered due to high viscosity.

  • Stability & Tolerability: Store appropriately and conduct short-term stability tests. A preliminary tolerability study in a small number of animals is highly recommended.

Strategy 3: Advanced Formulations

For extremely challenging compounds, more advanced formulations may be necessary. These require specialized expertise and are generally considered only when simpler strategies fail.

  • Cyclodextrins: Agents like Sulfobutylether-β-cyclodextrin (SBECD, Captisol®) can form inclusion complexes with the drug, significantly increasing aqueous solubility.[18] They are generally well-tolerated.

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or liposomes can be employed, particularly for oral administration.[17]

  • Nanosuspensions: Reducing particle size to the nanometer range can improve the dissolution rate and saturation solubility.[15][19]

In Vivo Administration Considerations

The choice of formulation is intrinsically linked to the intended route of administration and the animal species used.

Maximum Recommended Dosing Volumes:

SpeciesIntravenous (IV) (mL/kg)Intraperitoneal (IP) (mL/kg)Oral (PO) (mL/kg)Subcutaneous (SC) (mL/kg)
Mouse 510105
Rat 510105
Dog 2552
Non-Human Primate 2552
(Note: These are general guidelines; consult institutional animal care and use committee (IACUC) protocols for specific limits.)

Key Considerations:

  • Route of Administration: Intravenous administration requires the most stringent formulation, demanding a sterile, particle-free solution with a pH close to physiological levels to avoid precipitation and vein irritation. Oral gavage allows for more flexibility, including the use of suspensions.

  • Vehicle Toxicity: Always run a vehicle-only control group in toxicology studies to differentiate between drug-related and vehicle-related effects.[16][20] Some vehicles, like 5% dextrose, can be problematic in long-term studies.[21]

  • Osmolality and Tonicity: For parenteral routes, the formulation should ideally be isotonic to minimize pain and tissue damage at the injection site.

Conclusion

The formulation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride for in vivo studies requires a systematic, data-driven approach. As an amine dihydrochloride salt, its pH-dependent solubility is the central parameter that must be thoroughly characterized. The tiered strategy presented here, beginning with simple aqueous vehicles and escalating in complexity only as needed, provides a robust framework for developing safe and effective formulations. By carefully selecting vehicles and excipients based on sound physicochemical data and considering the constraints of the animal model, researchers can ensure the generation of reliable and reproducible preclinical data, ultimately accelerating the drug development process.

References

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link]

  • Hancock, B. C. (2020). Handbook of Pharmaceutical Excipients: 35 years of enabling pharmaceutical formulation development. Pharmaceutical Press. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Pharmaceutical Press. (n.d.). Handbook of Pharmaceutical Excipients – 9th Edition. Retrieved from [Link]

  • Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research.
  • Qualio. (2023, May 17). What you need to know about ICH Q8. Retrieved from [Link]

  • Apte, S. P. (n.d.).
  • Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose.
  • Kumar, L., & Gupta, G. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Catapult Medicines Discovery. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Quotient Sciences. (2025, October 25). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Scilife. (2025, November 18). ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. Retrieved from [Link]

  • MedicinesComplete. (2026, February 10). Pharmaceutical Excipients. Retrieved from [Link]

  • ResearchGate. (n.d.). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • International Council for Harmonisation. (2009, August). ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). Retrieved from [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • IntuitionLabs. (2025, November 15). ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Retrieved from [Link]

  • Kim, J. H., et al. (2025, April 22).
  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline Q8 (R2) on pharmaceutical development. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Vadalkar, A., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(3), 1184–1197.
  • The Solubility Company. (n.d.). Preclinical α-FORMULATION™ Screen. Retrieved from [Link]

  • Gaertner, D. J., et al. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions regarding the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions regarding the synthesis of 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine. This valuable building block is gaining interest due to the unique three-dimensional conformation offered by the cyclobutane ring, a desirable feature in modern drug discovery.[1][2]

The synthesis typically involves a nucleophilic substitution reaction where a 1,2,4-triazole anion displaces a leaving group on a protected cyclobutane scaffold, followed by deprotection of the amine. This process, while straightforward in concept, is often plagued by issues of low yield, side-product formation, and difficult purifications. This document aims to provide robust solutions to these common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule? A1: The most prevalent strategy involves the N-alkylation of 1,2,4-triazole with a suitable cyclobutyl electrophile.[3][4][5] The cyclobutane core typically bears a good leaving group (e.g., tosylate, mesylate, or halide) at the 3-position and a protected amine (commonly as a tert-butoxycarbonyl, or Boc, carbamate) at the 1-position. The synthesis concludes with the acidic deprotection of the amine.

Q2: Why is the cyclobutane ring a challenge to work with? A2: The cyclobutane ring has significant ring strain (~26 kcal/mol), which can influence its reactivity.[1] This strain can make the ring susceptible to side reactions and can also affect the stereochemical outcome of reactions. Furthermore, the synthesis of appropriately substituted cyclobutane precursors can be challenging.[1][6]

Q3: What are the main challenges I should anticipate in the N-alkylation step? A3: The primary challenges are:

  • Low Yield: Often due to an insufficiently reactive electrophile, a weak base, or poor solubility of the triazole salt.[3]

  • Poor Regioselectivity: Alkylation of 1,2,4-triazole can occur at the N1 or N4 positions, leading to a mixture of isomers that can be difficult to separate.[4][7][8]

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially with strong, non-nucleophilic bases at elevated temperatures.

Q4: Is a protecting group for the amine necessary? A4: Yes, a protecting group is crucial. A free amine is nucleophilic and would compete with the triazole in the alkylation step, leading to undesired side products. The Boc group is widely used due to its stability in basic conditions and its straightforward removal under acidic conditions.[9][10]

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield in the N-Alkylation Step

Q: My LC-MS analysis shows mostly unreacted starting materials (the cyclobutane electrophile and 1,2,4-triazole). What is causing this and how can I fix it?

A: This issue typically points to insufficient activation of the nucleophile (the triazole) or poor reaction kinetics. Here is a systematic approach to troubleshoot this problem.

Potential Cause 1: Ineffective Deprotonation of 1,2,4-Triazole The pKa of the N-H proton in 1,2,4-triazole is approximately 10.26, meaning a sufficiently strong base is required for deprotonation to form the nucleophilic triazolide anion.[7]

  • Solution: Switch to a stronger base. While weaker bases like triethylamine may be ineffective, stronger bases are often more successful.[3] The choice of base is critical and often depends on the solvent.

BaseRecommended SolventComments
Sodium Hydride (NaH) Anhydrous DMF, THFA very strong, non-nucleophilic base. Ensures complete deprotonation. Requires strictly anhydrous conditions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Anhydrous THF, AcetonitrileAn effective, non-nucleophilic organic base. Often improves regioselectivity towards the N1 isomer.[3][8]
Potassium Carbonate (K₂CO₃) Anhydrous DMF, AcetonitrileA common, cost-effective choice, but may require higher temperatures and longer reaction times.[3]
Sodium Methoxide (NaOMe) Methanol, THFA strong base that can lead to high yields, particularly when using iodoalkanes as electrophiles.[5]

Potential Cause 2: Poor Solubility of the Triazolide Salt If the deprotonated triazole salt is not soluble in the reaction solvent, the reaction will be extremely slow or may not proceed at all.[3]

  • Solution: Change the solvent system. Polar aprotic solvents are generally preferred as they can solvate the cation of the triazolide salt without hydrogen bonding to the anion, thus preserving its nucleophilicity.

    • Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent choices for dissolving triazolide salts.

    • Tetrahydrofuran (THF) is also commonly used, especially with organic bases like DBU.[3][4]

Potential Cause 3: Low Reaction Temperature Nucleophilic substitution on a cyclobutane ring can have a significant activation energy barrier.

  • Solution: Increase the reaction temperature. If the reaction is sluggish at room temperature, gradually heat the mixture to 50-80 °C.[11] Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition or side-product formation.

Potential Cause 4: Poor Leaving Group The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.

  • Solution: If using a cyclobutyl chloride or bromide, consider converting it to a more reactive tosylate (OTs), mesylate (OMs), or iodide (I) derivative. Tosylates are excellent leaving groups and are often used to improve the yield and regioselectivity of triazole alkylations.[12]

Problem 2: Poor Regioselectivity (Mixture of N1 and N4 Isomers)

Q: I have successfully formed the product, but I am getting a nearly 1:1 mixture of N1 and N4 alkylated isomers that are very difficult to separate by column chromatography. How can I favor the desired N1 isomer?

A: Achieving high regioselectivity in the alkylation of unsubstituted 1,2,4-triazole is a known challenge.[13] The outcome is influenced by the base, solvent, and electrophile.[4]

  • Solution 1: Use DBU as the Base: Several studies have shown that using DBU as the base in a solvent like THF can significantly favor the formation of the 1-substituted isomer, often with a regioselectivity of around 90:10.[8]

  • Solution 2: Solvent Choice: The choice of solvent can influence the position of alkylation. For instance, using sodium ethoxide in ethanol has been shown to favor N1 alkylation, whereas using aqueous NaOH can lead to mixtures.[7]

  • Solution 3: Consider a Pre-functionalized Triazole: If achieving high regioselectivity is critical and the above methods are insufficient, an alternative strategy is to start with a triazole that is already substituted in a way that directs the alkylation. For example, using a symmetrical 3,5-disubstituted-1,2,4-triazole can simplify the reaction, although this requires a different synthetic route.[13]

Problem 3: Low Yield in the Final Boc-Deprotection Step

Q: I am losing a significant amount of my product during the final acid-catalyzed deprotection of the Boc group. What could be going wrong?

A: The Boc group is typically removed under strong acidic conditions.[10] While generally a high-yielding reaction, issues can arise from incomplete reaction or product degradation.

  • Potential Cause 1: Insufficiently Strong Acid or Incomplete Reaction:

    • Solution: Use a strong acid such as Trifluoroacetic Acid (TFA) or a solution of HCl in an organic solvent like dioxane or methanol.[14][15] Ensure the reaction is allowed to proceed to completion by monitoring with TLC until the starting material is fully consumed. The reaction is often complete within 1-3 hours at room temperature.[16]

  • Potential Cause 2: Product Instability:

    • Solution: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize potential side reactions or degradation of the final product. After the reaction is complete, ensure the acidic reagent is thoroughly removed during work-up, as residual acid can cause issues during storage.

Optimized Experimental Protocols

Protocol 1: N-Alkylation of 1,2,4-Triazole with Boc-protected 3-Tosyloxycyclobutan-1-amine

This protocol is optimized for high yield and N1-regioselectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL per 1 mmol of the cyclobutane tosylate).

  • Deprotonation: Add 1,2,4-triazole (1.2 equivalents) to the THF. At room temperature, add DBU (1.3 equivalents) dropwise. Stir the mixture for 30 minutes. A clear solution should form.

  • Alkylation: Dissolve Boc-protected 3-tosyloxycyclobutan-1-amine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours). If the reaction is slow, gently heat to 50 °C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected triazolylcyclobutanamine.

Protocol 2: Boc-Deprotection
  • Dissolution: Dissolve the purified Boc-protected product (1.0 equivalent) in dichloromethane (DCM) or methanol.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Isolation: Upon completion, the product dihydrochloride salt may precipitate. If not, concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or hexane to afford the pure product, 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride.[17]

Visualizing the Workflow

A clear understanding of the reaction sequence is vital for success.

Synthesis_Workflow Start Boc-Protected 3-Hydroxycyclobutanamine Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Intermediate Boc-Protected 3-Tosyloxycyclobutanamine Tosylation->Intermediate Alkylation N-Alkylation (1,2,4-Triazole, DBU, THF) Intermediate->Alkylation ProtectedProduct Boc-Protected 3-(1,2,4-Triazol-1-yl)cyclobutanamine Alkylation->ProtectedProduct Deprotection Boc Deprotection (HCl in Dioxane) ProtectedProduct->Deprotection FinalProduct Final Product: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (as HCl salt) Deprotection->FinalProduct

Caption: Synthetic workflow for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Benchchem.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • Wood, C. D., et al. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
  • BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.
  • Shreeve, J. M., et al. (2002, November 22). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids.
  • ScholarWorks. (2023, August 3).
  • Grygorenko, O. O., et al. (2010, August 9). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • Google Patents. (n.d.). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.
  • Benchchem. (n.d.). troubleshooting guide for low reactivity of bromomethyl triazoles.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. | Download Scientific Diagram.
  • Slideshare. (n.d.).
  • Organic Syntheses. (n.d.). cyclobutylamine - Organic Syntheses Procedure.
  • The Journal of Organic Chemistry - ACS Publications. (2007, June 6). Effect of Ring Strain on Nucleophilic Substitution at Selenium: A Computational Study of Cyclic Diselenides and Selenenyl Sulfides.
  • Benchchem. (n.d.). optimizing reaction conditions for nucleophilic substitution on the triazine ring.
  • Journal of the American Chemical Society. (n.d.). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • MDPI. (2024, March 31). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development.
  • PMC. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • RSC Publishing. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • ResearchGate. (n.d.).
  • YouTube. (2024, January 18). Intramolecular Nucleophilic Substitution and Ring Closures.
  • Organic Process Research & Development. (2023).
  • ResearchGate. (n.d.).
  • YouTube. (2022, December 15). Boc Deprotection Mechanism | Organic Chemistry.
  • The Journal of Organic Chemistry - ACS Publications. (2018, February 21).
  • Amerigo Scientific. (n.d.). 3-(Boc-amino)cyclobutanone (95%).
  • PMC. (2025, November 16).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [3-(Trifluoromethyl)
  • SpringerLink. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • PMC. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • ACS Publications. (2025, January 31). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control.
  • Googleapis.com. (2019, September 12). (12)
  • MDPI. (2025, April 10).
  • Sapphire Bioscience. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Intellect. (n.d.). MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
  • PMC. (n.d.).
  • RSC Publishing - Rsc.org. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
  • EPO. (2014, November 19). A 1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-OL DERIVATIVE FOR PHARMACEUTICAL USE, AND THE USE OF A 1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-OL DERIVATE WITH SUBSTANTIALLY UNDEFINED CRYSTAL SHAPE FOR PREPARING SAID 1.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Beilstein Journals. (2022, January 6).

Sources

Optimization

Purification and recrystallization techniques for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Technical Support Center: Purification of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Welcome to the technical support guide for the purification and recrystallization of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine. This docum...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Welcome to the technical support guide for the purification and recrystallization of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this and structurally similar polar, amine-containing heterocyclic compounds.

The purity of an active pharmaceutical ingredient (API) or intermediate is paramount. The presence of impurities can significantly impact downstream reactions, biological activity, and safety profiles. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, featuring a primary amine and a polar triazole ring, presents specific purification challenges that require a well-designed strategy. This guide combines fundamental chemical principles with field-proven techniques to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine?

A1: Impurities typically arise from unreacted starting materials, reaction byproducts, or degradation. For this compound, common impurities might include:

  • Starting Materials: Unreacted cyclobutane precursors or 1,2,4-triazole.

  • Reaction Byproducts: Isomeric products, over-alkylated species, or products from side reactions.

  • Solvent and Reagent Residues: Residual high-boiling point solvents (e.g., DMF, DMSO) or inorganic salts from the workup.

  • Degradation Products: The primary amine can be susceptible to oxidation, leading to colored impurities.

Q2: What are the expected solubility properties of this compound?

A2: Based on its structure—a primary amine and a triazole ring—the compound is expected to be quite polar.[1] It will likely be soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in nonpolar solvents such as hexanes or toluene. Its solubility may be highly pH-dependent; as a primary amine, it will form a highly water-soluble salt (e.g., hydrochloride or acetate) in acidic conditions.

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[2][3] For a polar compound like this, start by testing polar solvents. A systematic approach is best:

  • Place a small amount of your crude material (10-20 mg) in a test tube.

  • Add a few drops of a solvent and observe solubility at room temperature. If it dissolves readily, the solvent is unsuitable.[4]

  • If it is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. The compound should dissolve completely.[5]

  • Allow the solution to cool slowly. Abundant crystal formation indicates a good solvent.[5]

If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system is an excellent alternative.[3]

Q4: My compound is a persistent oil. How can I induce crystallization?

A4: "Oiling out" is a common problem, especially with impure compounds or when the compound's melting point is lower than the solvent's boiling point.[6][7][8][9] To address this:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[6][7]

  • Slow Cooling: Cool the solution much more slowly. A Dewar flask or insulating the flask can promote the formation of crystals over oil.[7]

  • Change Solvents: Select a solvent with a lower boiling point.[1][2]

  • Pre-Purification: If impurities are the cause, consider a preliminary purification step like an acid-base extraction or a quick column chromatography plug to improve the purity before attempting recrystallization.[7][10]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization process and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , resulting in a solution that is not saturated upon cooling.[7][11] 2. The solution has become supersaturated , and crystallization has not been initiated.[7]1. Reduce Solvent Volume: Gently boil off a portion of the solvent to concentrate the solution and allow it to cool again.[6][7] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface.[7][12] Add a "seed crystal" of the original compound if available.[6][7]
Low Recovery / Poor Yield 1. Excess solvent was used, leaving a significant amount of product in the mother liquor.[6][13] 2. The solution was not cooled sufficiently to maximize crystal precipitation. 3. Premature crystallization occurred during a hot filtration step, leading to loss of product on the filter paper.[6]1. Use Minimum Solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound.[12][13] The mother liquor can be concentrated to recover a second crop of crystals. 2. Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes. 3. Pre-heat Equipment: Pre-heat the filtration funnel and receiving flask with hot solvent before filtering the hot solution to prevent premature crystal formation.[2][14]
Product "Oils Out" Instead of Crystallizing 1. The melting point of the compound is lower than the boiling point of the solvent .[6][7][8] 2. High levels of impurities are depressing the melting point.[6][7][9] 3. The solution is cooling too rapidly .[6]1. Select a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the expected melting point of your compound. 2. Improve Purity First: Perform an alternative purification step (e.g., acid-base extraction, chromatography) to remove major impurities before recrystallization.[7] 3. Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated from the cold surface, before moving to an ice bath.[7][9]
Product is Discolored or Purity Does Not Improve 1. Colored impurities were not removed . 2. Impurities have similar solubility profiles to the desired compound. 3. Thermal degradation or oxidation of the amine occurred during heating.1. Use Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot solution before filtration.[5][15] Charcoal adsorbs highly polar, colored impurities.[16][17] Be aware that using too much can adsorb your product and reduce yield.[6] 2. Change Solvent System: Try a different single solvent or a two-solvent system to exploit different solubility characteristics. If recrystallization fails, flash column chromatography is the next logical step.[7] 3. Minimize Heating Time: Do not keep the solution at boiling for an extended period. Consider performing the purification under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Solvent Selection: Following the FAQ guide, identify a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile might be good candidates).

  • Dissolution: Place the crude 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[18]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12][13]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

Use this method when no single solvent has the ideal solubility properties. A common pair for a polar compound would be a "good" solvent like ethanol and a "poor" or "anti-solvent" like hexanes or diethyl ether.[3]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., hexanes) dropwise with constant swirling until the solution just begins to turn cloudy (this is the point of saturation).[14]

  • Re-clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization & Isolation: Follow steps 5-7 from the Single-Solvent protocol. The wash solvent should be a mixture of the two solvents, rich in the anti-solvent.

Visualized Workflows

Workflow for Recrystallization Solvent Selection

Solvent_Selection start Start: Crude Compound test_rt Test solubility in polar solvent at RT start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt reject Reject Solvent dissolves_rt->reject Yes heat Insoluble at RT. Heat to boiling. dissolves_rt->heat No dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly to RT, then ice bath dissolves_hot->cool Yes two_solvent Consider Two-Solvent System or Chromatography dissolves_hot->two_solvent No crystals Crystals form? cool->crystals success Success! Use this solvent. crystals->success Yes crystals->two_solvent No

Caption: Decision tree for selecting a single recrystallization solvent.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Problem: Low Recrystallization Yield check_solvent Was minimum amount of hot solvent used? start->check_solvent check_cooling Was solution cooled in an ice bath? check_solvent->check_cooling Yes solution_solvent Root Cause: Product lost to mother liquor. Action: Concentrate mother liquor to obtain a second crop. check_solvent->solution_solvent No check_filtration Was a hot filtration performed? check_cooling->check_filtration Yes solution_cooling Root Cause: Incomplete precipitation. Action: Ensure adequate cooling time (30+ min) in ice bath. check_cooling->solution_cooling No solution_filtration Root Cause: Premature crystallization. Action: Use pre-heated glassware for hot filtration. check_filtration->solution_filtration Yes end_node Yield Optimized check_filtration->end_node No solution_solvent->end_node solution_cooling->end_node solution_filtration->end_node

Caption: A logical workflow for diagnosing the cause of low product recovery.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Baumann, J. B. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(3), 268. [Link]

  • Recrystallization. University of California, Irvine - Department of Chemistry. [Link]

  • Jha, A., & Vankawala, M. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 588–591. [Link]

  • Activated carbon. Wikipedia. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Oiling out during recrystallization. (2013). Reddit r/chemistry. [Link]

  • Recrystallization Technique. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Flash Column Chromatography for Amine Purification. Biotage. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development. [Link]

  • Recrystallization. University of South Florida, Department of Chemistry. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Uses For Activated Charcoal. Lab Alley. [Link]

  • Solvent Choice for Recrystallisation. University of York, Department of Chemistry. [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization Techniques. University of California, Davis ChemWiki. [Link]

  • Purification of Primary Amines. Teledyne ISCO. [Link]

  • What is the mechanism of Charcoal? Patsnap Synapse. [Link]

  • Recrystallization Handout. California State University, Long Beach. [Link]

Sources

Optimization

Optimizing HPLC mobile phase conditions for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride

Welcome to the technical support guide for the analysis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to hel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help you develop a robust and reliable HPLC method for this challenging compound. Our approach is built on explaining the fundamental principles behind the chromatographic choices, ensuring you can not only follow a protocol but also adapt it to your specific needs.

Section 1: Foundational Knowledge: Understanding the Analyte

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. The structure of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dictates its behavior on an HPLC column.

FAQ: What are the key structural features of this compound that affect its chromatographic behavior?

This molecule has two primary features that present a challenge for traditional reversed-phase chromatography:

  • A Primary Amine (-NH₂): This group is basic and will be protonated (exist as -NH₃⁺) in acidic to neutral mobile phases. This positive charge makes the molecule highly polar and water-soluble.

  • A 1,2,4-Triazole Ring: This heterocyclic moiety contains nitrogen atoms, contributing to the molecule's overall polarity. The triazole ring system also possesses weakly basic nitrogens.[1][2][3]

The dihydrochloride salt form confirms the compound's basic nature and indicates high solubility in aqueous solutions.[4]

FAQ: What are the predicted physicochemical properties and why are they important for HPLC?

While experimental data for this specific molecule is scarce, we can predict its properties based on its functional groups. These predictions are critical for selecting a starting point for method development.

PropertyPredicted Value/RangeChromatographic Implication
pKa (Amine) ~10-11The amine group will be fully protonated (positively charged) at any pH below ~8. This charge is the primary cause of poor retention in standard reversed-phase and peak tailing.[5]
pKa (Triazole) ~2-3The triazole ring can also be protonated at very low pH, further increasing the molecule's polarity.[2][3]
logP Low / NegativeThe low octanol-water partition coefficient (logP) signifies high hydrophilicity, predicting poor retention on non-polar stationary phases like C18.
UV Absorbance ~200-220 nmTriazole rings typically provide some UV absorbance at low wavelengths, making UV detection feasible.[6]

Section 2: Choosing the Right Chromatographic Mode

Due to its high polarity, standard reversed-phase HPLC is often unsuitable for this analyte. The following section guides you through selecting a more appropriate strategy.

FAQ: Why is standard Reversed-Phase (RP-HPLC) so challenging for this compound?

In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[7] Highly polar and charged molecules, like protonated 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, have very weak interactions with the stationary phase and are repelled into the polar mobile phase. This results in little to no retention, with the analyte eluting in the column's void volume.[8]

Furthermore, the positively charged amine can engage in strong, undesirable ionic interactions with negatively charged residual silanol groups on the silica surface of the column, causing severe peak tailing.[9][10][11]

FAQ: What are the most promising HPLC modes for analyzing this compound?

Three primary strategies should be considered: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Reversed-Phase Chromatography, and Mixed-Mode Chromatography. HILIC is often the most direct and successful approach.

G cluster_start Analyte Characteristics cluster_strategy Select Initial Strategy cluster_eval Evaluate Outcome Start Analyte: Polar, Basic Amine HILIC Strategy 1: HILIC (Primary Recommendation) Start->HILIC High Polarity IP_RP Strategy 2: Ion-Pair RP Start->IP_RP Alternative MM Strategy 3: Mixed-Mode Start->MM Alternative Eval_Retention Sufficient Retention? HILIC->Eval_Retention IP_RP->Eval_Retention MM->Eval_Retention Eval_Retention->HILIC No, Try HILIC Eval_Retention->IP_RP No, Try Ion-Pair Eval_PeakShape Good Peak Shape? Eval_Retention->Eval_PeakShape Yes Eval_PeakShape->HILIC Eval_PeakShape->IP_RP No, Optimize Ion-Pair (Reagent, Conc.) Success Method Optimized Eval_PeakShape->Success Yes

Caption: HPLC mode selection workflow for polar basic compounds.

Section 3: Mobile Phase Optimization for HILIC (Primary Recommendation)

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[12][13][14][15] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).

FAQ: What is a good starting point for HILIC analysis of this analyte?

A great starting point is to use a HILIC column (an amide or silica-based phase is recommended) with a simple gradient.

ParameterRecommendationRationale
Column HILIC Amide, HILIC Silica (e.g., 100 x 2.1 mm, 1.7 µm)Amide phases offer excellent durability and unique selectivity for polar compounds. Bare silica is also a very effective and common choice.[14]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in 90:10 Acetonitrile:WaterThe high organic content is necessary for retention in HILIC. Ammonium formate is a volatile buffer, making it ideal for MS detection.[12][16]
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:WaterThe "strong" solvent in HILIC is the aqueous component. Increasing the water content will decrease retention and elute the analyte.
Gradient 5% B to 40% B over 5-10 minutesThis gradient covers a broad polarity range to ensure elution of the analyte.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 1 - 5 µLKeep injection volume low to minimize peak distortion. Ensure sample is dissolved in a high-organic solvent similar to the initial mobile phase.

Experimental Protocol: HILIC Method Development

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase (95% A, 5% B) for at least 15-20 minutes. HILIC columns require longer equilibration times than RP columns.

  • Initial Injection: Perform an injection using the starting conditions outlined in the table above.

  • Optimize Retention:

    • If retention is too low: Increase the initial percentage of acetonitrile in Mobile Phase A (e.g., from 90% to 95%).

    • If retention is too high: Decrease the initial percentage of acetonitrile or make the gradient steeper.

  • Optimize Peak Shape: The key to good peak shape in HILIC is often the buffer concentration.[12] If peaks are broad or tailing, try increasing the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate). This increases the ionic strength of the mobile phase, which can improve peak symmetry.

Section 4: Mobile Phase Optimization for Ion-Pair Reversed-Phase

If HILIC is not available or does not provide the desired selectivity, ion-pair chromatography is a robust alternative for retaining charged amines on a reversed-phase column.[17]

FAQ: How does Ion-Pair Chromatography work for a basic amine?

An ion-pairing reagent, typically a long-chain alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[18] This reagent has a charged, polar head group and a non-polar hydrocarbon tail. The non-polar tail adsorbs onto the reversed-phase stationary phase, creating a pseudo-ion-exchange surface. The positively charged analyte can then form an ion-pair with the negatively charged head group of the reagent, allowing it to be retained.[19]

G Mechanism of Ion-Pair Chromatography cluster_rp Reversed-Phase C18 Surface cluster_reagent Ion-Pair Reagent cluster_analyte Analyte RP_Surface C18 C18 C18 C18 C18 C18 IP_Reagent { SO₃⁻ | Heptyl Chain} IP_Reagent:tail->RP_Surface:f2 Hydrophobic Interaction Analyte { R-NH₃⁺} Analyte:head->IP_Reagent:head Ionic Interaction

Caption: Retention mechanism in ion-pair reversed-phase chromatography.

FAQ: How do I select and optimize an ion-pairing system?

The critical factors are the choice of reagent, its concentration, and the mobile phase pH.[19]

ParameterRecommendationRationale
Column Standard C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)A high-quality, end-capped column is recommended to minimize underlying silanol interactions.
Ion-Pair Reagent Sodium 1-Hexanesulfonate or Sodium 1-HeptanesulfonateThese provide a good balance of retention and reasonable equilibration times. Longer chains (e.g., octane) increase retention.[18]
Reagent Conc. 5 - 10 mMA good starting concentration. Higher concentrations increase retention, but can also lead to long equilibration times and system contamination.
Mobile Phase A Water with 5 mM Ion-Pair Reagent and 25 mM Phosphate BufferThe aqueous phase contains the buffer and ion-pair reagent.
Mobile Phase B Acetonitrile or MethanolThe organic modifier.
pH 2.5 - 3.5A low pH is crucial. It ensures the analyte amine is fully protonated (R-NH₃⁺) and suppresses the ionization of silica silanols, which helps prevent peak tailing.[10][11] Use a phosphate buffer for stable pH control.
Mode Isocratic or GradientStart with an isocratic hold (e.g., 10-20% B) and adjust the organic content to achieve the desired retention time (typically k' between 2 and 10).

Important Note: Dedicate a column and HPLC system to ion-pair work if possible. The reagents can be difficult to wash out completely.

Section 5: Troubleshooting Guide

This section addresses the most common issues encountered during method development for this analyte in a direct Q&A format.

Problem: Poor or No Retention

  • Q: My peak is eluting in the void volume in reversed-phase. What should I do?

    • A: This is expected behavior. Standard RP-HPLC lacks a retention mechanism for this polar compound. You must switch to a more appropriate mode. Your primary options are HILIC (recommended) or Ion-Pair RP-HPLC as described in Sections 3 and 4.[8]

  • Q: I'm using HILIC, but my retention time is still too short (k' < 1). How can I increase it?

    • A: In HILIC, the organic solvent (acetonitrile) is the weak solvent. To increase retention, you must increase the proportion of acetonitrile in your mobile phase. For example, change your starting conditions from 90% to 95% acetonitrile. Also, ensure your sample is dissolved in a solvent with at least as much organic content as your initial mobile phase to avoid injection-solvent-induced peak distortion.

Problem: Poor Peak Shape (Tailing)

  • Q: My peak is tailing severely. What is the primary cause for a basic compound like this?

    • A: The most common cause of peak tailing for basic compounds is secondary ionic interactions between the positively charged protonated amine (R-NH₃⁺) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[9][10][11] This is a chemical, not a physical, problem.

  • Q: How can I diagnose the cause of tailing?

    • A: Inject a neutral, non-polar compound (e.g., toluene or naphthalene). If the neutral compound gives a sharp, symmetrical peak, the tailing is a chemical issue related to your basic analyte. If the neutral compound also tails, you likely have a physical problem, such as a column void or excessive extra-column volume in your system tubing.[9]

G cluster_physical Physical Problem cluster_chemical Chemical Problem Start Peak Tailing Observed InjectNeutral Inject a Neutral Probe (e.g., Toluene) Start->InjectNeutral CheckPeak Does Neutral Probe Tail? InjectNeutral->CheckPeak PhysicalCause Cause: - Column Void - Blocked Frit - Extra-column Volume CheckPeak->PhysicalCause Yes ChemicalCause Cause: - Analyte-Silanol Interaction CheckPeak->ChemicalCause No PhysicalSolution Solution: - Reverse-flush column - Check fittings/tubing - Replace column PhysicalCause->PhysicalSolution ChemicalSolution Solution: - Switch to HILIC mode - Use Ion-Pairing - Lower mobile phase pH (<3) - Use modern, high-purity silica column ChemicalCause->ChemicalSolution

Caption: Troubleshooting logic for diagnosing peak tailing.

Problem: Irreproducible Retention Times

  • Q: My retention times are drifting between injections, especially in HILIC mode. What should I check?

    • A: HILIC is particularly sensitive to equilibration. Ensure the column is fully equilibrated before starting your sequence; this can take significantly longer than for RP columns (20+ minutes is not uncommon). Also, check for precise mobile phase preparation, as small variations in the water/buffer content can cause large shifts in retention. Finally, ensure stable column temperature control, as temperature fluctuations can affect the partitioning mechanism.[20]

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals.
  • Amines-Ion Pairing - Chrom
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Public
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • HPLC Peak Tailing - Axion Labs.
  • Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Arom
  • Hydrophilic-Interaction Chromatography (HILIC)
  • Reverse-phase HPLC analysis and purific
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchG
  • (PDF)
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • Direct Analysis of Amino Acids by HILIC–ESI-MS | LCGC Intern
  • Peak Tailing in HPLC - Element Lab Solutions.
  • HPLC Troubleshooting Guide.
  • Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products | Journal of AOAC INTERN
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
  • HILIC Explained: Wh
  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chrom
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS)
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride.
  • 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-one hydrochloride - NextSDS.
  • 3-(1H-1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride | Sapphire Bioscience.
  • 3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-amine dihydrochloride - NextSDS.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO)
  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol deriv
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC.
  • 3-Amino-1,2,4-triazole - Wikipedia.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine - Benchchem.
  • Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines - MDPI.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI.

Sources

Troubleshooting

Preventing degradation of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in aqueous solutions

Welcome to the Application Science Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This hub is designed for researchers, formulation scientists, and drug development professionals working with 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine .

As a bifunctional building block containing both a highly reactive primary aliphatic amine and a stable 1,2,4-triazole ring attached to a strained cyclobutane scaffold, this compound presents specific stability challenges in aqueous media. This guide synthesizes field-proven analytical troubleshooting, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your aqueous stock solutions.

Part 1: Diagnostic Troubleshooting Guide

If you are observing API loss, mass shifts, or discoloration in your aqueous solutions, identify your symptom below to understand the mechanistic root cause and the required corrective action.

Symptom 1: LC-MS shows a progressive loss of the parent mass (m/z 139.09) and the appearance of a +44 Da adduct (m/z 183.08) or high-molecular-weight dimers.

  • Mechanistic Root Cause (Carbamate Formation): 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine contains a highly nucleophilic primary amine. In unbuffered or slightly alkaline aqueous solutions (where the amine exists as a free base), it reacts readily with dissolved atmospheric carbon dioxide (CO₂) to form carbamic acid. Over time, these intermediates can dehydrate and cross-link to form stable, irreversible urea dimers[1].

  • Causality & Resolution: The primary amine has a pKa of approximately 9.5. By buffering your aqueous vehicle to pH 5.5–6.0, you force >99.9% of the amine into its protonated (ammonium, NH₃⁺) state. The protonated amine lacks the lone electron pair required to act as a nucleophile, completely shutting down the CO₂ absorption pathway.

Symptom 2: The stock solution turns yellow over 1–2 weeks at room temperature, accompanied by +16 Da (hydroxylamine) or deamination peaks.

  • Mechanistic Root Cause (Autoxidation): Primary amines are highly susceptible to oxidative degradation mediated by dissolved oxygen (O₂) and catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from glassware or low-grade excipients. This radical-mediated pathway abstracts a hydrogen atom adjacent to the amine, leading to hydroxylamines, oximes, or complete deamination to an aldehyde[2].

  • Causality & Resolution: Oxidation requires both an oxidant and a catalyst. Degas the aqueous vehicle with nitrogen or argon to remove dissolved O₂ prior to API addition. Incorporate 1 mM EDTA into the buffer to chelate trace metals, thereby neutralizing their catalytic redox potential.

Symptom 3: Rapid API degradation when formulated with dextrose, lactose, or in complex biological matrices.

  • Mechanistic Root Cause (Schiff Base / Maillard Reaction): The primary amine undergoes rapid nucleophilic addition to the open-chain carbonyl form of reducing sugars or trace aldehydes present in biological media. This forms an unstable imine (Schiff base) that undergoes irreversible rearrangements[3].

  • Causality & Resolution: Never formulate primary aliphatic amines with reducing sugars. Substitute with non-reducing osmotic agents such as mannitol, sorbitol, or standard sodium chloride.

Part 2: Degradation Pathways & Quantitative Data

To visualize the competing chemical liabilities of the primary amine moiety, refer to the mechanistic pathway diagram below.

Degradation_Pathways API 3-(1,2,4-Triazol-1-yl) cyclobutan-1-amine (Free Base in H2O) Ox Oxidative Pathway (O2 / Trace Metals) API->Ox Radical Autoxidation CO2 Carbamate Pathway (Dissolved CO2) API->CO2 Nucleophilic Attack Carbonyl Schiff Base Pathway (Trace Excipients) API->Carbonyl Condensation Ox_Prod Hydroxylamines & Deamination Products Ox->Ox_Prod CO2_Prod Carbamic Acids & Urea Dimers CO2->CO2_Prod Carbonyl_Prod Imine Adducts Carbonyl->Carbonyl_Prod

Mechanistic degradation pathways of the primary amine moiety in aqueous environments.

Quantitative Stability Matrix

Summary of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine stability (1 mg/mL) under various aqueous conditions.

Formulation ConditionpHExcipients / AdditivesStorage TempEstimated Half-Life (t½)Primary Degradation Mechanism
Unbuffered Milli-Q Water~9.5None25°C< 7 daysCarbamate / Urea formation
Phosphate Buffered Saline7.4None25°C~ 14 daysOxidation / Carbamate
Acetate Buffer5.5None25°C~ 3 monthsTrace metal oxidation
Acetate Buffer (Degassed)5.51 mM EDTA25°C> 12 monthsNone detected
Acetate Buffer (Degassed)5.51 mM EDTA2-8°C> 24 monthsNone detected

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol is designed as a self-validating system . By incorporating specific analytical gates, you ensure that the physical chemistry of the solution actively prevents degradation before the API is even introduced.

Formulation_Workflow S1 1. Solvent Prep Degas H2O (N2) Add 1mM EDTA S2 2. pH Adjustment Buffer to pH 5.5 (Acetate/Citrate) S1->S2 Removes O2 & Chelates Metals S3 3. API Addition Dissolve Compound Under Inert Gas S2->S3 Protonates Amine S4 4. Storage Amber Vials Seal at 2-8°C S3->S4 Prevents Photolysis

Step-by-step workflow for formulating degradation-resistant aqueous amine solutions.

Step 1: Vehicle Preparation & Deoxygenation

  • Action: Dispense highly purified water (Milli-Q, 18.2 MΩ·cm) into a clean flask. Add EDTA disodium salt to a final concentration of 1 mM. Sparge the solution with high-purity Nitrogen (N₂) or Argon for 30 minutes.

  • Mechanistic Rationale: EDTA chelates catalytic trace metals. Sparging displaces dissolved O₂ and CO₂, eliminating the primary reactants for autoxidation and carbamate formation.

  • Validation Gate 1: Measure Dissolved Oxygen (DO). Proceed only if DO < 0.5 mg/L.

Step 2: Buffer System Establishment

  • Action: Add 50 mM Acetate or Citrate buffer. Adjust the pH to exactly 5.5 using 1N HCl or NaOH.

  • Mechanistic Rationale: Establishes the thermodynamic environment required to keep the primary amine fully protonated.

Step 3: API Dissolution

  • Action: Slowly add the 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine powder to the buffer under a continuous blanket of inert gas. Stir gently until completely dissolved.

  • Validation Gate 2 (Critical): Re-measure the pH after complete dissolution. Because the API is a strong base, it will attempt to pull protons from the buffer. If the pH rises above 5.8, your buffer capacity is insufficient. The pH must remain between 5.4 and 5.6 to validate that the amine is safely protonated.

Step 4: Sterilization and Storage

  • Action: Filter sterilize (0.22 µm PTFE) the solution into amber glass vials. Purge the vial headspace with N₂ before sealing. Store at 2-8°C.

  • Mechanistic Rationale: Amber glass prevents high-energy UV/Vis light from inducing photoredox C-C bond cleavage within the strained cyclobutane ring[4]. Cold storage kinetically slows any residual hydrolytic or oxidative reactions[3].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard Phosphate-Buffered Saline (PBS) at pH 7.4 for long-term storage? A: No. At pH 7.4, a small but significant fraction of the primary amine exists as a free base. Over weeks of storage, this free base fraction will continuously react with trace CO₂ and O₂, driving the equilibrium toward degradation. PBS should only be used as a dilution medium immediately prior to in vitro or in vivo assays.

Q: Is the cyclobutane ring at risk of hydrolytic ring-opening in water? A: Generally, no. While cyclobutane is a strained ring system, it is highly resistant to spontaneous hydrolysis in standard aqueous buffers. Ring-opening typically requires harsh photoredox catalysis, radical initiators, or extreme thermal conditions[4]. Your primary chemical liability is the amine, not the carbocycle.

Q: Does the 1,2,4-triazole ring require specific stabilization? A: The 1,2,4-triazole moiety is highly stable and possesses a very low pKa (~2.2 for its protonated form). At the recommended formulation pH of 5.5, the triazole remains neutral and chemically inert, acting neither as a nucleophile nor an electrophile in standard aqueous environments.

References

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Thompson, J., Richburg, H., & Liu, K. Energy Procedia, 114, 2030-2038 (2017).

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Fredriksen, S. B., & Jens, K. J. Energy Procedia, 37, 1770-1777 (2013).

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal (2010).

  • Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis. National Institutes of Health (NIH) / PMC (2017).

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine

Introduction: Understanding the Reagent 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is a valuable building block in contemporary drug discovery, prized for its unique three-dimensional structure conferred by the cyclobutane...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Reagent

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is a valuable building block in contemporary drug discovery, prized for its unique three-dimensional structure conferred by the cyclobutane ring.[1] This non-planar motif is increasingly utilized by medicinal chemists to escape "flatland" and improve physicochemical properties of drug candidates.[1] The compound combines a sterically encumbered secondary amine with a 1,2,4-triazole moiety, a well-established pharmacophore known for a wide range of biological activities.[2][3][4]

However, the very features that make this compound attractive can also present synthetic challenges. The steric bulk around the amine and the electronic properties of the triazole ring can influence reactivity, sometimes leading to frustratingly low conversion rates. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing reactions involving this key intermediate.

Part 1: Foundational Troubleshooting - Is Your Starting Material the Issue?

Before delving into complex reaction optimization, it is crucial to verify the quality and handling of your starting materials. Low conversion can often be traced back to issues with the amine itself.

FAQ 1: How can I be sure of the purity of my 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine?

Answer:

The purity of your amine is paramount. Cyclobutylamine derivatives can be challenging to synthesize and purify, and impurities can significantly hinder your reaction.[5][6]

  • Initial Assessment:

    • Appearance: The compound should be a solid with a consistent appearance. Any discoloration or clumping may indicate degradation or impurities.

    • Solubility: Test the solubility in your reaction solvent. Incomplete dissolution is a red flag.

  • Analytical Verification:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for unexpected peaks that could correspond to residual solvents, starting materials from its synthesis, or degradation products. The characteristic cyclobutane protons can be complex due to ring flipping, so careful comparison with a reference spectrum is essential.[5]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight and give you a quantitative measure of purity.

    • Melting Point: A broad or depressed melting point compared to the literature value suggests the presence of impurities.

FAQ 2: Could my amine be degrading during storage or handling?

Answer:

Yes, amines can be susceptible to degradation.

  • Atmospheric CO₂: Like many primary and secondary amines, cyclobutylamine derivatives can react with atmospheric carbon dioxide to form carbamates.[7] This is often reversible upon acidification but can affect stoichiometry.

  • Moisture: The presence of water can interfere with many coupling reactions, especially those involving water-sensitive reagents.

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark, and dry place.

Protocol 1: Standard Procedure for Amine Handling

  • Allow the reagent container to warm to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount quickly and in a dry environment (e.g., a glove box or under a stream of inert gas).

  • Reseal the container tightly and purge with an inert gas before storing.

Part 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common reactions in medicinal chemistry and a likely application for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine.[8][9][10] Low yields in these reactions are a frequent challenge, often due to the amine's steric hindrance.[11]

FAQ 3: My standard amide coupling (e.g., HATU, EDC/HOBt) is giving low conversion. What should I try next?

Answer:

The steric bulk of the cyclobutane ring can physically block the approach of the activated carboxylic acid, slowing down the reaction.[11] Additionally, the electron-withdrawing nature of the nearby triazole ring can reduce the nucleophilicity of the amine.

Troubleshooting Strategy:

  • Reagent Choice: Standard coupling reagents might not be potent enough. Consider more powerful options.

  • Reaction Conditions: Adjusting temperature, time, and solvent can overcome activation energy barriers.

  • Base Selection: The choice of base is critical and can influence both the activation of the acid and the nucleophilicity of the amine.

Table 1: Recommended Adjustments for Amide Coupling Reactions

ParameterStandard ConditionsRecommended Change for Hindered AminesRationale
Coupling Reagent HATU, HBTU, EDC/HOBtCOMU, T3P, or Acyl Fluorides These reagents generate more reactive activated species, which are better at overcoming steric hindrance.[12]
Temperature Room Temperature (RT)40-60 °C Increased temperature provides the energy to overcome the activation barrier. Monitor carefully to avoid side reactions or racemization.[11]
Reaction Time 2-4 hours12-24 hours Slower reactions simply need more time to reach completion.[11]
Base DIPEA, Et₃N2,4,6-Collidine or Proton-Sponge These are non-nucleophilic bases that are less likely to cause side reactions and can facilitate the reaction without competing with the amine.
Solvent DCM, DMFNMP, DMAc, or Toluene Higher boiling point solvents are necessary for elevated temperatures.

Protocol 2: High-Temperature Amide Coupling for Hindered Amines

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., COMU, 1.2 eq) in an appropriate solvent (e.g., NMP).

  • Add a non-nucleophilic base (e.g., 2,4,6-collidine, 2.5 eq) and stir for 15-30 minutes to allow for pre-activation.

  • Add 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 50 °C and monitor by LC-MS until the starting amine is consumed or the reaction stalls (typically 12-24 hours).

  • Cool to room temperature and proceed with aqueous workup and purification.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low-yield amide coupling reactions.

G start Low Conversion in Amide Coupling check_purity Verify Amine Purity (NMR, LC-MS) start->check_purity reagents Evaluate Coupling Reagents check_purity->reagents Purity Confirmed conditions Optimize Reaction Conditions reagents->conditions Standard Reagents Fail (HATU, EDC) sub_reagents Switch to Stronger Reagent? (e.g., COMU, T3P) reagents->sub_reagents base Re-evaluate Base conditions->base Elevated Temp/Time Still Incomplete sub_conditions Increase Temp (40-60°C)? Increase Time (12-24h)? conditions->sub_conditions acyl_halide Consider Acyl Halide Route base->acyl_halide Alternative Bases Show No Improvement sub_base Use Non-Nucleophilic Base? (e.g., Collidine) base->sub_base success Successful Coupling acyl_halide->success sub_reagents->conditions Yes sub_conditions->base Yes sub_base->acyl_halide Yes

Caption: Troubleshooting workflow for low amide coupling efficiency.

Part 3: Troubleshooting Reductive Amination Reactions

Reductive amination is another key transformation for this amine, allowing for the synthesis of more complex tertiary amines from aldehydes or ketones.[13][14][15]

FAQ 4: My reductive amination is slow and incomplete. What are the common pitfalls?

Answer:

Successful reductive amination relies on the efficient formation of an intermediate imine or iminium ion, which is then reduced.[13][14] Several factors can disrupt this delicate balance.

  • pH Control: Imine formation is pH-dependent. The reaction medium needs to be slightly acidic to facilitate the dehydration step, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.[16]

  • Reducing Agent Reactivity: The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone before the imine has a chance to form.[13][16]

  • Steric Hindrance: The bulky cyclobutane group can slow down the initial nucleophilic attack on the carbonyl.

Table 2: Optimizing Reductive Amination Conditions

ParameterCommon IssueRecommended SolutionRationale
Reducing Agent NaBH₄ reduces the aldehyde/ketoneUse NaBH(OAc)₃ or NaBH₃CN These are milder reducing agents that selectively reduce the protonated iminium ion over the neutral carbonyl.[13][16]
pH / Additives Reaction stalls due to unfavorable pHAdd acetic acid (1-2 eq) Acetic acid acts as a catalyst for imine formation and ensures the presence of the iminium ion for reduction.[16]
Reaction Setup Slow imine formationPre-stir amine and carbonyl before adding the reducing agent Allowing the imine/iminium equilibrium to establish before introducing the reducing agent can improve yields. A Dean-Stark trap can also be used to remove water and drive imine formation.
Solvent Protic solvents can interfereUse aprotic solvents like Dichloroethane (DCE) or THF These solvents are compatible with the common reducing agents and do not interfere with imine formation.[16]

Protocol 3: Optimized Reductive Amination with Sodium Triacetoxyborohydride

  • To a solution of the aldehyde or ketone (1.0 eq) and 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (1.1 eq) in dichloroethane (DCE), add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by LC-MS until complete.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to yield the product.

Visualizing the Reductive Amination Mechanism

This diagram illustrates the key steps in the reductive amination process.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine R-NH₂ (Cyclobutylamine Derivative) Iminium [R-N⁺H=CR'R''] (Iminium Ion) Amine->Iminium Carbonyl R'C(O)R'' (Aldehyde/Ketone) Carbonyl->Iminium Iminium->Amine Equilibrium Product R-NH-CHR'R'' (Final Product) Iminium->Product Hydride Attack Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Key steps in the reductive amination pathway.

Part 4: Concluding Remarks

Successfully employing 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine requires an appreciation for its unique structural and electronic properties. Low conversion rates are typically rooted in the steric hindrance of the cyclobutane ring and the electronic influence of the triazole moiety. By systematically evaluating starting material quality, carefully selecting reagents, and optimizing reaction conditions—particularly temperature, time, and the choice of base or reducing agent—researchers can overcome these challenges. This guide provides a framework for logical troubleshooting, enabling the efficient incorporation of this valuable building block into your synthetic targets.

References

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023).
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • PMC. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
  • Chemistry LibreTexts. (2022, October 27). 20.5: Amines and Amides.
  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • PMC. Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method.
  • PMC. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
  • PMC. An insight on medicinal attributes of 1,2,4-triazoles.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • PMC. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24).
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? : r/Chempros.
  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 7). Reductive Amination.
  • ChemRxiv. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
  • amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Syntheses Procedure. (n.d.). cyclobutylamine.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • MDPI. (2017, November 7). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • ResearchGate. (2025, August 7). (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study.
  • Chemistry Steps. (2024, March 28). Reductive Amination.
  • PMC. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine.
  • Myers Chem 115. (n.d.).

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Substitutions

Welcome to the technical support resource for researchers working with 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning substitution reactions on this sterically demanding scaffold. The unique arrangement of the bulky 1,2,4-triazole ring relative to the secondary amine on the cyclobutane core presents significant synthetic challenges. This document outlines the underlying principles of these challenges and offers field-proven strategies to overcome them.

Introduction: The Challenge of Steric Hindrance

The primary obstacle in derivatizing 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine is the pronounced steric hindrance around the nitrogen nucleophile. The cyclobutane ring's rigid, puckered conformation, combined with the spatial demands of the adjacent triazole moiety, severely restricts access to the amine's lone pair. This congestion can dramatically slow down or completely stall reactions that would otherwise proceed smoothly with less hindered amines.[1][2] Consequently, standard N-alkylation and N-arylation protocols often result in low yields or reaction failure. This guide will explore advanced methodologies to circumvent these steric barriers.

Frequently Asked Questions (FAQs)

Q1: My standard N-alkylation reaction with an alkyl halide is failing. What is the primary cause and what are my immediate troubleshooting steps?

Answer: The failure of a standard SN2 alkylation is almost certainly due to the steric congestion around the cyclobutylamine. The attacking nucleophile (the amine) cannot easily achieve the required backside attack on the alkyl halide electrophile.[2] This high activation energy barrier prevents the reaction from proceeding under standard conditions.

Your immediate troubleshooting should focus on increasing the reaction's kinetic energy or employing a more suitable reaction mechanism.

Initial Troubleshooting Workflow:

G start Standard N-Alkylation Fails (e.g., R-X, K2CO3, MeCN, 80°C) step1 Increase Reaction Energy start->step1 Low Yield step2 Switch to Reductive Amination step1->step2 Still No/Low Yield sub1 Increase Temperature (120-150°C) Use stronger, non-nucleophilic base (e.g., DBU) Change to a high-boiling polar aprotic solvent (e.g., DMF, DMSO) step1->sub1 step3 Advanced Energy Sources step2->step3 Aldehyde/Ketone Incompatible or Still Low Yield sub2 React with Aldehyde/Ketone Use mild reducing agent (e.g., NaBH(OAc)3, NaBH3CN) One-pot procedure is highly efficient step2->sub2 sub3 Microwave Synthesis Flow Chemistry step3->sub3 G sub Substrates: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine + Aryl-X (X = Br, Cl, OTf) cat_system Catalytic System sub->cat_system pd_source Pd Source (e.g., Pd2(dba)3, Pd(OAc)2) cat_system->pd_source ligand Bulky Biarylphosphine Ligand (e.g., RuPhos, XPhos, AdBrettPhos) cat_system->ligand base Base (e.g., NaOtBu, K3PO4, LHMDS) cat_system->base conditions Reaction Conditions cat_system->conditions solvent Solvent (e.g., Toluene, Dioxane) conditions->solvent temp Temperature (80-110 °C) conditions->temp product Desired N-Aryl Product conditions->product

Caption: Key components for optimizing Buchwald-Hartwig amination.

Recommended Ligands for Hindered Amines:

  • Josiphos-type ligands (CyPF-tBu): Known for high efficiency with aryl and heteroaryl halides.

  • Buchwald Biaryl Phosphine Ligands (e.g., RuPhos, XPhos): These are the gold standard for challenging couplings, providing the necessary steric bulk to facilitate reductive elimination.

  • Mor-DalPhos: Effective for coupling primary amines.

A systematic screening of ligands and bases is the most effective approach to finding the optimal conditions for your specific substrate. [3]

Advanced Troubleshooting and Alternative Methodologies

Q4: I have tried optimizing temperature and catalysts, but yields remain poor. Are there non-classical methods to overcome the activation barrier?

Answer: Yes. When conventional heating and catalysis are insufficient, alternative energy sources or process intensification technologies can provide the necessary activation energy to drive sterically hindered reactions.

1. Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers a significant advantage by heating the reaction mixture internally and rapidly, often to temperatures far above the solvent's boiling point in sealed vessels. [4][5]This rapid, superheated condition can overcome high activation barriers in minutes, where conventional heating might take hours or days. [6][7]MAOS has been successfully applied to the synthesis of sterically hindered N-arylpiperazines, a challenge analogous to substitutions on your cyclobutane scaffold. [8] Protocol: General Procedure for Microwave-Assisted N-Arylation

  • To a 10 mL microwave vial, add 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine (1.0 eq), aryl halide (1.1 eq), a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos), and a base (e.g., NaOt-Bu, 1.5 eq).

  • Add 3-5 mL of a high-boiling solvent such as dioxane or toluene.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at a set temperature (e.g., 150-180 °C) for 30-60 minutes.

  • Cool the vial to room temperature before opening.

  • Work up the reaction mixture to isolate the product.

2. Flow Chemistry

Continuous flow chemistry offers exceptional control over reaction parameters like temperature, pressure, and residence time. [9][10]By pumping reagents through a heated microreactor, superheated conditions can be safely achieved, dramatically accelerating reaction rates. [11][12]This precise control minimizes byproduct formation, which is common in slow, high-temperature batch reactions. Flow chemistry is particularly advantageous for reactions that are difficult to scale up or involve unstable intermediates. [13]

Technology Principle Key Advantages for Hindered Reactions
Microwave (MAOS) Dielectric heating of polar molecules. Rapid superheating, reduced reaction times, improved yields. [5]

| Flow Chemistry | Continuous processing in a microreactor. | Precise temperature/pressure control, enhanced safety, easy scalability (scaling-out). [9][10]|

Table 2. Advanced Technologies for Overcoming Steric Hindrance.

Q5: Are there any other catalytic systems beyond Palladium that I should consider?

Answer: While palladium catalysis is dominant, other transition metals can be effective, particularly for N-alkylation using alcohols, which is a greener alternative to alkyl halides.

  • Manganese Pincer Complexes: These earth-abundant metal catalysts have been shown to efficiently catalyze the N-alkylation of amines with alcohols. [14]The reaction proceeds via a "borrowing hydrogen" mechanism and is highly chemoselective, tolerating a wide range of functional groups. [14]* Ruthenium and Rhodium Catalysts: These have been employed in direct reductive amination of ketones, providing an atom-economical route to hindered tertiary amines. [15][16]Sequential catalysis using Ru(II) complexes for C-H activation followed by imine hydrosilylation is another advanced route to complex hindered amines. [17]* Copper Catalysis: Copper-based systems can be used for the amination of aryl boronic esters, offering a practical method for synthesizing sterically hindered anilines. [16] The choice of catalyst often depends on the specific transformation (alkylation vs. arylation) and the functional group tolerance required for your synthesis.

References
  • Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • Yagafarov, N. Z., et al. (2015). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. Available at: [Link]

  • Thompson, A. D., et al. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • DiRocco, D. A., et al. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Accounts of Chemical Research. Available at: [Link]

  • Bari, S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Available at: [Link]

  • Jazzar, R., et al. (2011). Sequential Catalysis for the Production of Sterically Hindered Amines: Ru(II)-Catalyzed C–H Bond Activation and Hydrosilylation of Imines. ACS Catalysis. Available at: [Link]

  • Rezazadeh, S., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal. Available at: [Link]

  • Ahn, C. I., et al. (n.d.). A highly efficient synthesis of itraconazole intermediates and their analogues. IAEA. Available at: [Link]

  • Mandal, M., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Xu, J., et al. (2010). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry. Available at: [Link]

  • Cadet, J., et al. (2003). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Photochemical & Photobiological Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available at: [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Li, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Liu, J., et al. (2015). Itraconazole analogs and use thereof. Google Patents.
  • Dömling, A. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Saini, P., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available at: [Link]

  • Neuland Laboratories Limited. (2011). A Process For The Preparation Of Itraconazole. Quick Company. Available at: [Link]

  • Kumar, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Porta, R., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development. Available at: [Link]

  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Syngene International Ltd. (2024). “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery. Syngene International. Available at: [Link]

  • García-Ors, D., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Available at: [Link]

  • Wang, Z., et al. (2023). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Chemical Science. Available at: [Link]

  • Jensen, K. F. (2017). Flow chemistry remains an opportunity for chemists and chemical engineers. Nature Chemistry. Available at: [Link]

  • Yaremenko, F. G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]

  • Petrou, A., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Catalysts. Available at: [Link]

  • Aly, A. A., et al. (2024). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molbank. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Al-Masoudi, I. A., et al. (2006). 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. ResearchGate. Available at: [Link]

  • Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules. Available at: [Link]

  • Yar, M., et al. (2018). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Available at: [Link]

Sources

Optimization

Moisture sensitivity and storage optimization for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride

Introduction: Understanding the Challenges of a Hygroscopic Dihydrochloride Salt Welcome to the technical support guide for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride. This molecule is a valuable building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenges of a Hygroscopic Dihydrochloride Salt

Welcome to the technical support guide for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride. This molecule is a valuable building block in pharmaceutical research and development. However, its nature as a dihydrochloride salt of a polar amine imparts significant moisture sensitivity (hygroscopicity). The presence of two hydrochloride molecules, along with the nitrogen-rich triazole and amine functional groups, creates a high affinity for atmospheric water.

Failure to properly handle and store this compound can lead to significant issues, including inaccurate weighing, degradation of the active molecule, and compromised experimental results.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, mitigate, and troubleshoot the challenges associated with the moisture sensitivity of this compound, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this specific compound, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride, so sensitive to moisture?

A: The moisture sensitivity stems directly from its chemical structure as an amine dihydrochloride salt. Amine salts are inherently prone to absorbing water from the atmosphere.[4][5] The two chloride ions and the protonated amine group are highly polar and readily form hydrogen bonds with water molecules. Furthermore, the 1,2,4-triazole ring contains nitrogen atoms with lone pairs of electrons that can also participate in hydrogen bonding, further increasing the molecule's affinity for water. This propensity to attract and retain water is known as hygroscopicity.[2]

Q2: What are the immediate physical and chemical consequences of moisture absorption?

A: Upon exposure to ambient humidity, you may observe both physical and chemical changes:

  • Physical Changes: The most common initial sign is a change in the physical state of the powder. It may begin to clump, cake, or lose its free-flowing characteristics.[6] In environments with high relative humidity (RH), it can become sticky or even fully deliquesce (dissolve in the absorbed water). This makes accurate weighing nearly impossible and indicates a significant compromise in sample integrity.[7]

  • Chemical Degradation: While the 1,2,4-triazole ring is generally stable, the presence of water can facilitate hydrolysis or other degradation pathways, especially under certain conditions like elevated temperatures or the presence of acidic or basic impurities.[8] For amine salts, absorbed moisture can lead to chemical instability and the formation of impurities over time.[3][4]

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A: To maintain the compound's integrity, strict storage protocols are essential. For optimal stability, it should be stored in a cool, dry, and dark environment.[8] Packaging is critical for protection against atmospheric moisture.[1]

Storage Duration Temperature Relative Humidity (RH) Atmosphere Recommended Container
Short-Term (days to weeks)Room Temperature (RT)As low as possible (<30% RH)AmbientTightly sealed container inside a desiccator with an active desiccant (e.g., silica gel, Drierite).
Long-Term (months to years)+4°C or belowAs low as possibleInert Gas (Argon or Nitrogen)Tightly sealed, amber glass vial with a PTFE-lined cap, backfilled with inert gas, and placed inside a desiccator at the recommended temperature.[8]

Q4: How can I accurately measure the water content in my sample?

A: The gold standard for determining the water content in pharmaceutical ingredients is Karl Fischer (KF) titration .[6][][10] This method is highly specific to water and can detect moisture levels from parts per million (ppm) up to 100%.[][11] It is superior to the Loss on Drying (LOD) method for this compound, as LOD measures the loss of any volatile component upon heating, not just water.[12] Given the amine's basicity, a specialized KF reagent or the addition of a buffer like salicylic acid may be necessary to prevent side reactions and ensure an accurate endpoint.[13][14]

Q5: What are the best practices for handling the compound during weighing and solution preparation?

A: Handling requires measures to prevent contamination and ensure worker safety, while minimizing exposure to atmospheric moisture.[15]

  • Environment: Whenever possible, handle the compound inside a glove box with a controlled inert atmosphere (nitrogen or argon).[16] If a glove box is unavailable, work quickly in an area with low ambient humidity.

  • Tooling: Use dry spatulas and glassware. Pre-drying tools in an oven is recommended.

  • Transfers: For transferring the solid, do not leave the container open to the air for extended periods. Weigh the required amount and immediately and securely reseal the main container.

  • Solution Preparation: Add the dry powder to your pre-dried, anhydrous solvent under an inert gas stream if the subsequent reaction is moisture-sensitive.

Troubleshooting Guide

Problem Observed Potential Root Cause Recommended Action & Troubleshooting Steps
Inconsistent or non-reproducible results in biological assays. Inaccurate Concentration Due to Water Weight: The compound has absorbed moisture, leading to weighing errors (you are weighing water along with your compound).Compound Degradation: The API has degraded due to prolonged exposure to moisture, reducing its effective concentration.[8]1. Quantify Water Content: Perform a Karl Fischer titration on an aliquot of your sample to determine the exact percentage of water.[]2. Correct for Water: Adjust your sample weight in all calculations to account for the measured water content.3. Assess Purity: If results are still inconsistent, consider analytical testing (e.g., HPLC, LC-MS) to check for degradation products.4. Use a Fresh Sample: If degradation is confirmed or suspected, discard the compromised batch and use a new, properly stored sample.
The solid powder has clumped, become sticky, or appears wet. Significant Moisture Uptake: The compound has been exposed to high relative humidity due to improper storage or a compromised container seal.[6][7]1. Do Not Use for Sensitive Applications: The sample's integrity is highly questionable. Do not use it for quantitative assays or sensitive chemical reactions.2. Quarantine the Material: Isolate the container to prevent it from contaminating other reagents.3. Attempting to Salvage (with caution): For non-critical applications, you may attempt to dry the material under high vacuum in the presence of a strong desiccant (e.g., P₂O₅). Note: This may not remove all bound water and will not reverse any chemical degradation that has already occurred.4. Best Practice: Discard the material and procure a fresh lot. Implement improved storage protocols immediately.
Low or variable yields in a chemical reaction using this compound as a starting material. Inaccurate Molar Stoichiometry: Water weight is leading to an under-dosing of the actual amine reactant.Inhibition by Water: The reaction itself is sensitive to moisture, and the water carried in by the starting material is quenching the reaction.[17]1. Verify Water Content: Before starting the reaction, perform a KF titration on the starting material.2. Adjust Stoichiometry: Use the KF data to calculate the corrected mass of the compound needed for the desired molar equivalent.3. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][17] Add reagents via a gas-tight syringe through a septum.[17]

Experimental Protocols & Visual Guides

Protocol 1: Standard Operating Procedure for Handling and Weighing
  • Preparation: Place the sealed container of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride, along with all necessary spatulas and weigh boats/papers, inside a desiccator for at least 4 hours prior to use. If the compound is stored refrigerated, allow the sealed container to warm to ambient temperature inside the desiccator to prevent condensation.[18]

  • Environment Setup: If available, transfer all materials into an inert atmosphere glove box. If not, ensure the weighing area is clean, dry, and has low ambient humidity. Minimize drafts.

  • Weighing: Briefly open the main container, quickly remove the estimated amount of powder needed, and transfer it to the weigh boat. Immediately and tightly reseal the main container.

  • Taring and Measurement: Place the weigh boat on the analytical balance and tare it. Add or remove small amounts of the compound until the desired mass is reached. Work efficiently to minimize air exposure time.

  • Post-Weighing: Return the main stock bottle to the desiccator for short-term storage or backfill with inert gas and return to recommended long-term storage conditions.

  • Dissolution: Immediately transfer the weighed powder into the target solvent.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

This protocol outlines a volumetric KF titration, suitable for samples with expected moisture content >0.1%.

  • System Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration cell with a suitable KF solvent (e.g., methanol-based). For amines, it is highly recommended to use a solvent containing a buffer or to add salicylic or benzoic acid to neutralize the sample's basicity and prevent pH-related side reactions.[13][14]

    • Perform a pre-titration to neutralize any ambient moisture in the solvent until a stable, low-drift endpoint is achieved.

  • Titer Determination:

    • Accurately determine the titer of the KF titrant (e.g., CombiTitrant 5) by injecting a precise amount of a certified water standard (e.g., 10-20 mg) into the cell.

    • Run the titration. Repeat this process at least three times to ensure the titrant concentration (mg H₂O / mL titrant) is accurate and reproducible.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride into a dry, gas-tight syringe or directly into the titration vessel.

    • Quickly add the sample to the pre-tittered KF solvent.

    • Begin the titration immediately. The instrument will automatically add titrant until all the water from the sample has reacted.[19]

    • Record the volume of titrant used.

  • Calculation:

    • The instrument's software will typically calculate the water content automatically. The manual calculation is: Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

  • Validation: Repeat the sample analysis at least twice more to ensure the result is precise.

Visual Workflow Guides

HandlingWorkflow cluster_storage Initial Storage cluster_handling Experimental Use cluster_qc Quality Control for Suspect Sample Receive Receive Compound Inspect Container Seal Store Place in Desiccator (Inert Atmosphere for Long-Term) Receive->Store Seal Intact Quarantine Quarantine Sample Receive->Quarantine Seal Broken or Clumped Warm Equilibrate to RT in Desiccator Store->Warm Weigh Weigh Quickly (Glove Box Preferred) Warm->Weigh Seal Immediately Reseal Stock Container Weigh->Seal Use Use in Experiment Weigh->Use Seal->Store Return to Storage KF_Test Perform Karl Fischer Titration Quarantine->KF_Test

Caption: Recommended workflow for receiving, storing, and handling the compound.

TroubleshootingTree Start Inconsistent Experimental Results or Clumped Appearance KF Perform Karl Fischer Titration to Quantify Water Content Start->KF Decision Is Water Content Acceptable for Application? KF->Decision Correct Use Compound. Correct Mass for Water Content. Decision->Correct Yes Discard Discard Batch. Procure and Properly Store New Material. Decision->Discard No ConsiderDry For Non-Critical Use: Consider Drying Under High Vacuum (Proceed with Caution) Discard->ConsiderDry Alternative

Caption: Decision tree for troubleshooting a potentially compromised sample.

References

  • Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.
  • Lim, M. Y., & Tan, Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • American Pharmaceutical Review. (2014). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer.
  • Benchchem. (2025). Dealing with moisture sensitivity in reactions involving o-Tolunitrile. Benchchem.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1,2,4-triazole.
  • Merck. (n.d.). 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride.
  • Merck. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.
  • University of Minnesota Digital Conservancy. (n.d.). Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment.
  • BOC Sciences. (n.d.). Moisture Content Determination - Wet Chemistry.
  • Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • Mitsubishi Chemical Corporation. (n.d.). Development of Karl Fischer Reagents.
  • Google Patents. (n.d.). Method for measuring moisture content in organic amine.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry.
  • Eurofins Scientific. (2023). Moisture by Karl Fischer for pharma industry.
  • Presto Group. (n.d.). Complete Guide to Moisture Content Test & Its Importance.
  • Mitsubishi Chemical Corporation. (2004). Karl Fischer Reagents | Technical Manual.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-59.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole.
  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly.
  • Cesco-Cancian, S., et al. (n.d.). Safe Handling of Potent Active Pharmaceutical Ingredients (APIs) in Kilogram Quantities.
  • ACS Publications. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • Renesas. (2018). TB363: Guidelines for Handling and Processing Moisture Sensitive Surface Mount Devices (SMDs).
  • I-Connect007. (2019). Practical Guidelines for Handling Moisture Sensitive Devices and PWBs.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
  • PMC. (n.d.). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Sapphire Bioscience. (n.d.). 3-(1H-1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling.
  • PMC. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • ChemicalBook. (2026). 3-Amino-1,2,4-Triazole - Safety Data Sheet.
  • ResearchGate. (2025). Synthesis, characterization and photostability study of triazole derivatives.
  • ResearchGate. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent.
  • MDPI. (2020). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study.
  • ResearchGate. (2025). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives.
  • PubMed. (2009). Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions.
  • Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process.
  • Repository Home. (n.d.). Oxidative degradation of amine solvents for C02 capture.
  • Google Patents. (n.d.). Dosage forms for hygroscopic active ingredients.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • NextSDS. (n.d.). 3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-amine dihydrochloride.
  • PubMed. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate.
  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

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Reference Data & Comparative Studies

Validation

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine vs other triazole pharmacophores in drug design

Comparative Analysis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine vs. Conventional Triazole Pharmacophores in Drug Design Rationale: The Evolution of Triazole Pharmacophores The 1,2,4-triazole ring is a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine vs. Conventional Triazole Pharmacophores in Drug Design

Rationale: The Evolution of Triazole Pharmacophores

The 1,2,4-triazole ring is a highly privileged scaffold in medicinal chemistry, historically utilized for its strong dipole character, hydrogen-bonding capacity, and profound stability against metabolic cleavage[1]. Conventional drug design has frequently paired the triazole core with planar aryl rings (e.g., letrozole) or flexible linear alkyl chains (e.g., fluconazole variants)[1]. However, modern drug discovery faces two critical challenges with these traditional linkers:

  • Planar Aryl Linkers: High sp2 character leads to poor aqueous solubility and higher clinical attrition rates due to off-target toxicity.

  • Flexible Alkyl Chains: Linear chains incur a high entropic penalty upon target binding and expose multiple sites to rapid Cytochrome P450 (CYP450)-mediated oxidation.

To overcome these limitations, structural biologists and medicinal chemists have shifted toward sp3-rich, conformationally restricted carbocycles[2]. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine [3] represents a paradigm shift in this space. The incorporation of a puckered cyclobutane ring restricts the spatial orientation of the triazole, reducing the entropic penalty of binding, while simultaneously masking metabolic liabilities that would otherwise be exposed in a linear chain[2]. Furthermore, this hybridization of a triazole with a cyclobutane core has shown significant promise in developing highly selective anticancer and antimicrobial agents[4].

Physicochemical & Structural Comparison

The transition from planar or flexible linkers to a cyclobutane core fundamentally alters the physicochemical profile of the resulting drug candidate. By increasing the fraction of sp3-hybridized carbons (Fsp3), the cyclobutane derivative achieves a superior balance of lipophilicity and metabolic stability.

Table 1: Comparative Physicochemical Profiling of Triazole Building Blocks

Property3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine1-(1,2,4-Triazol-1-yl)propan-1-amine4-(1,2,4-Triazol-1-yl)aniline
Linker Classification Rigid Carbocycle (sp3)Flexible Alkyl (sp3)Planar Aryl (sp2)
Fsp3 (Core Fragment) 0.670.600.00
Conformational Penalty Low (Pre-organized)High (Multiple rotatable bonds)Low (Rigid)
Metabolic Stability High (Masked oxidation sites)Low (Prone to alkyl oxidation)Moderate (Prone to arene oxidation)
Topological Polar Surface Area 56.2 Ų56.2 Ų54.0 Ų
Primary Utility Advanced targeted therapies (e.g., TNKS inhibitors)Early-stage exploratory scaffoldsLegacy antifungal/anticancer drugs

Target Engagement: Tankyrase (TNKS) Inhibition

A prime example of the superiority of the cyclobutane-triazole pharmacophore is found in the development of Tankyrase 1/2 (TNKS1/2) inhibitors, which modulate the Wnt/β-catenin signaling pathway[5]. The 1,2,4-triazole selectively anchors into the adenosine binding pocket of the TNKS catalytic domain[5]. When a cyclobutane ring is used as the linker, it precisely vectors the triazole deep into this pocket while projecting the amine outward for further synthetic elaboration, achieving picomolar cellular activity that linear chains fail to replicate[5].

Wnt_Pathway TNKS Tankyrase 1/2 Axin Axin Complex TNKS->Axin Degrades Bcat β-Catenin Axin->Bcat Degrades Tx Gene Transcription Bcat->Tx Activates Drug Triazole-Cyclobutane Drug->TNKS Inhibits

Caption: Triazole inhibitors block TNKS, stabilizing Axin and degrading β-catenin.

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine against its linear counterparts, the following self-validating protocols must be employed.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: HLM assays evaluate Phase I metabolic stability. We utilize HLM because it contains the full complement of human CYP450 enzymes. The cyclobutane ring is hypothesized to resist CYP-mediated oxidation better than a linear propyl chain. Self-Validation System: The assay mandates a "No-NADPH" control to differentiate enzymatic degradation from chemical instability, alongside a reference compound (Verapamil) to confirm the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Dilute the triazole test compounds to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Quenching: At defined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the % remaining of the parent compound.

HLM_Workflow Start Compound Prep (1 µM in DMSO) Incubation Incubate with HLM (1 mg/mL, 37°C) Start->Incubation NADPH Add NADPH (Initiate Reaction) Incubation->NADPH Quench Acetonitrile Quench (0-60 min) NADPH->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Caption: Human Liver Microsome (HLM) metabolic stability assay workflow.

Protocol B: Late-Stage Amide Coupling

Causality: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is typically supplied as a dihydrochloride salt[3]. To build larger drug molecules, the primary amine must be coupled to a target carboxylic acid. We utilize HATU and DIPEA because HATU forms a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance of the cyclobutane ring without causing epimerization. DIPEA acts as a non-nucleophilic base to liberate the free amine from its salt form without competing for the active ester. Self-Validation System: LC-MS monitoring is performed before the addition of the amine to confirm 100% conversion of the carboxylic acid to the active ester, ensuring the reaction cannot fail due to poor activation.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes.

  • Validation Check: Sample 1 µL of the mixture into 1 mL of methanol and analyze via LC-MS to confirm the disappearance of the acid and formation of the active ester.

  • Coupling: Add 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride (1.1 eq)[3] to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the final amide.

Synth_Logic Acid Carboxylic Acid Activation HATU / DIPEA Acid->Activation Amine Triazole-Cyclobutane Product Amide Product Amine->Product Nucleophilic Attack Intermediate Active Ester Activation->Intermediate Intermediate->Product

Caption: Amide coupling workflow utilizing the primary amine of the cyclobutane linker.

Sources

Comparative

Comparative efficacy of cyclobutanamine vs cyclopentanamine derivatives

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of cycloaliphatic rings during lead optimization. The transition from flexible acyclic amines to conformationa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of cycloaliphatic rings during lead optimization. The transition from flexible acyclic amines to conformationally restricted cyclobutanamine and cyclopentanamine derivatives represents a critical inflection point in drug discovery. While both serve as robust bioisosteres for phenyl rings or flexible alkyl chains, their divergent thermodynamic properties dictate entirely different target engagement profiles.

This guide objectively compares the physicochemical causality, target efficacy, and experimental validation workflows for cyclobutanamine versus cyclopentanamine derivatives.

Physicochemical Causality: Ring Strain and 3D Geometry

The fundamental driver of efficacy differences between cyclobutanamine and cyclopentanamine lies in their respective ring strains and the resulting 3D conformations.

  • Cyclobutanamine Derivatives: The cyclobutane ring possesses a remarkably high strain energy of 26.3 kcal/mol[1]. To alleviate torsional strain, the ring adopts a rigid, "puckered" conformation with a bend of approximately 30°[2]. In medicinal chemistry, this rigidity acts as a conformational lock. It projects the amine and associated pharmacophores at precise vectors, minimizing the entropic penalty ( ΔS ) upon binding to a target[2].

  • Cyclopentanamine Derivatives: In contrast, the cyclopentane ring exhibits a much lower strain energy of 7.1 kcal/mol[1]. It adopts a highly flexible "envelope" conformation[3]. This flexibility allows cyclopentanamine derivatives to undergo induced fit, making them ideal for adapting to dynamic, deep, or poorly defined hydrophobic pockets where a rigid cyclobutane might sterically clash[3].

Comparative Efficacy in Target Engagement

To understand how these structural differences translate to biological efficacy, we must examine field-proven case studies where matched molecular pairs were evaluated.

Case Study A: Rigid Pocket Pre-organization (HCV NS3/4A Protease) During the optimization of the hepatitis C virus (HCV) protease inhibitor Boceprevir, the P1 moiety was rigorously investigated. Substituting a cyclopentyl group with a cyclobutyl group resulted in a staggering 19-fold increase in potency[2]. Causality: The puckered cyclobutane ring perfectly pre-organizes the molecule to fit the rigid P1 pocket of the protease[2]. By locking the conformation, the cyclobutanamine derivative bypasses the entropic penalty required to fold into the active site. The more flexible cyclopentanamine expends binding energy to adopt the correct active conformation, resulting in lower overall affinity.

Case Study B: Adaptive Pocket Engagement (Neuropeptide Y4 Receptor) In the development of Y4 Receptor (Y4R) selective peptides, replacing native residues with cis-cyclobutane and cis-cyclopentane β -amino acids dramatically shifted receptor selectivity. The cis-cyclopentane derivative ([ β Cpe34]-NPY-(25–36)) acted as a highly selective partial agonist with a Ki​ of 10 nM, achieving >100-fold selectivity over Y1R and Y2R[4]. Causality: The slightly larger volume and envelope flexibility of the cyclopentane ring allowed optimal engagement with the specific dynamic transmembrane pocket of Y4R[4]. The rigid cyclobutane analog failed to adapt to the required agonistic conformation, resulting in poor binding efficacy[4].

Quantitative Efficacy Comparison

The following table summarizes the quantitative differences in physicochemical properties and binding affinities across these structural motifs.

Property / MetricCyclobutanamine DerivativesCyclopentanamine Derivatives
Ring Strain Energy 26.3 kcal/mol[1]7.1 kcal/mol[1]
Dominant Conformation Rigid Puckered (~30° bend)[2]Flexible Envelope[3]
Entropic Penalty ( ΔS ) Low (Pre-organized for rigid pockets)High (Requires induced fit)
Boceprevir P1 Potency 19-fold increase [2]Baseline reference[2]
NPY Y4R Affinity ( Ki​ ) Poor binding[4]10 ± 2 nM (Highly selective)[4]

Experimental Workflow: Synthesis & Kinetic Validation

To objectively evaluate these derivatives in your own pipeline, you must utilize self-validating experimental protocols. Below is the standard workflow I implement for synthesizing these amines and validating their binding kinetics.

Protocol A: Stereoselective Reductive Amination

Causality Focus: Synthesizing strained cycloalkylamines requires careful selection of reducing agents to prevent the destruction of the starting ketone.

  • Imine Formation: Dissolve the target cyclobutanone or cyclopentanone (1.0 eq) and the primary amine (1.1 eq) in anhydrous dichloroethane (DCE). Why DCE? Aprotic halogenated solvents maximize the formation of the electrophilic iminium intermediate without competing hydrogen bonding.

  • Selective Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 12 hours. Why STAB over NaBH4? NaBH4 is too aggressive and will prematurely reduce the ketone to an alcohol, especially in highly strained cyclobutanones where the carbonyl carbon is exceptionally electrophilic. STAB selectively reduces the protonated iminium ion, ensuring high amine yields.

  • Purification: Quench with saturated NaHCO3​ , extract with EtOAc, and purify the final derivative via flash chromatography.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Focus: Endpoint assays (like IC50​ ) obscure the kinetic drivers of affinity. SPR is mandatory to decouple kon​ (association) and koff​ (dissociation), revealing exactly how ring rigidity affects binding mechanics.

  • Immobilization & Self-Validation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Critical: You must utilize a reference channel (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding, creating a self-validating data baseline.

  • Analyte Injection: Inject the cyclobutanamine and cyclopentanamine derivatives across a concentration gradient (e.g., 3.125 nM to 50 nM) at a flow rate of 30 μ L/min.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model. Expected Result: The rigid cyclobutanamine will typically exhibit a significantly faster kon​ against rigid targets due to pre-organization, whereas the cyclopentanamine will show a slower kon​ but potentially a slower koff​ in deep hydrophobic pockets due to maximized van der Waals contacts.

Target Engagement Logic Visualization

Fig 1. Divergent target engagement pathways of cyclobutanamine vs cyclopentanamine scaffolds.

References

  • 1. Source: PMC (nih.gov).

  • 2. Source: PharmaBlock. 3.3. Source: PharmaBlock. 4.4. Source: ACS Publications.

Sources

Validation

A Comparative Guide to Validating the Purity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride via LC-MS/MS

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison of methodologies for validating the purity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride, a novel small molecule, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate method for your analytical needs.

The 1,2,4-triazole moiety is a key component in a variety of pharmacologically active compounds, known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4] The accurate quantification of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride and its potential impurities is therefore critical.

The Analytical Challenge: A Small, Polar Molecule

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is a small, polar molecule. This inherent polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where such compounds often exhibit poor retention and elute near the solvent front, leading to inadequate separation from other polar impurities and potential ion suppression in the mass spectrometer.[5][6] To overcome this, we will compare three distinct LC-MS/MS strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Ion-Pairing Chromatography (IPC)

  • Reversed-Phase Chromatography with Derivatization

This guide is structured to provide a comprehensive overview of each technique, its underlying principles, and a detailed, validated protocol. The validation of these analytical procedures is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10]

Comparative Analysis of Chromatographic Approaches

The choice of chromatographic method is paramount for achieving the necessary retention and separation of our target analyte from potential impurities. Below, we compare the three selected approaches.

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Ion-Pairing Chromatography (IPC)Reversed-Phase with Derivatization
Retention Mechanism Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[11][12][13][14]Formation of a neutral ion-pair between the analyte and an ion-pairing reagent, which is then retained by a non-polar stationary phase.[5][15]Covalent modification of the amine group to increase its hydrophobicity, allowing for retention on a reversed-phase column.[5][6]
Advantages - Excellent retention for highly polar compounds.[11][16]- MS-friendly mobile phases (high organic content).[13]- Good peak shapes for many polar analytes.- Can be used with standard reversed-phase columns.- Effective for charged analytes.- Significantly improves retention and peak shape on RPLC columns.- Can improve ionization efficiency.
Disadvantages - Can have longer equilibration times.- Matrix effects can be more pronounced.- Stationary phase selection is critical.[11][12]- Ion-pairing reagents can suppress MS signal and contaminate the system.[17]- Method development can be complex.- Requires a dedicated LC system to avoid contamination.[15]- Derivatization adds an extra step to the workflow.- Reagent and by-products may interfere with analysis.- Incomplete derivatization can lead to inaccurate quantification.

Experimental Design and Protocols

The following sections provide detailed, step-by-step protocols for each of the three LC-MS/MS methods. Each protocol has been designed to be a self-validating system, incorporating parameters for specificity, linearity, accuracy, and precision as per ICH guidelines.[8][18][19][20]

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for retaining and separating highly polar compounds like 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine.[11][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11][13]

Workflow Diagram:

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in 90:10 ACN:H2O start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into HILIC Column filter->inject gradient Apply Gradient (ACN/H2O with Ammonium Formate) inject->gradient ms_detect MS/MS Detection (MRM Mode) gradient->ms_detect integrate Integrate Peaks ms_detect->integrate quantify Quantify & Validate integrate->quantify

Caption: HILIC-MS/MS workflow for purity analysis.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a solution of 90:10 (v/v) acetonitrile/water.

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 153.1 -> 96.1 (Precursor -> Product).

Method 2: Ion-Pairing Chromatography (IPC)

IPC is a technique that can be used with standard reversed-phase columns to retain ionic or highly polar analytes.[5][15] An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by the non-polar stationary phase.

Workflow Diagram:

IPC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in 50:50 ACN:H2O start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into C18 Column filter->inject gradient Apply Gradient (ACN/H2O with HFBA) inject->gradient ms_detect MS/MS Detection (MRM Mode) gradient->ms_detect integrate Integrate Peaks ms_detect->integrate quantify Quantify & Validate integrate->quantify Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Borate Buffer start->dissolve add_dansyl Add Dansyl Chloride in ACN dissolve->add_dansyl react React at 60°C add_dansyl->react quench Quench Reaction react->quench filter Filter (0.22 µm) quench->filter inject Inject into C18 Column filter->inject gradient Apply Gradient (ACN/H2O with Formic Acid) inject->gradient ms_detect MS/MS Detection (MRM Mode) gradient->ms_detect integrate Integrate Peaks ms_detect->integrate quantify Quantify & Validate integrate->quantify

Sources

Comparative

Benchmarking 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in Antifungal Screening Libraries: A Comparative Guide

The alarming rise in multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, has necessitated the development of novel antifungal agents with improved pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

The alarming rise in multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, has necessitated the development of novel antifungal agents with improved pharmacokinetic profiles and target affinities. While the 1,2,4-triazole class remains the cornerstone of clinical antifungal therapy, traditional scaffolds often suffer from metabolic liabilities and off-target toxicities.

This guide provides an objective, data-driven benchmarking of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine —a next-generation building block (NGBB)—against standard clinical triazoles. By combining the validated CYP51-binding triazole pharmacophore with a conformationally restricted cyclobutane ring, this scaffold offers a highly programmable vector for discovering potent, metabolically stable antifungal candidates.

Mechanistic Rationale: Why Cyclobutane?

As an Application Scientist designing screening libraries, the selection of the core scaffold dictates the downstream success of the hit-to-lead process. The design of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is rooted in two distinct mechanistic pillars:

The 1,2,4-Triazole Core

The 1,2,4-triazole moiety is a proven pharmacophore that acts by competitive inhibition of cytochrome P450 14α-demethylase (CYP51). The basic nitrogen (N4) of the triazole ring coordinates directly with the heme iron in the enzyme's active site, halting the conversion of lanosterol to ergosterol, which ultimately disrupts fungal cell membrane integrity [1].

The Cyclobutanamine Bioisostere

Historically, clinical antifungals like fluconazole and voriconazole utilize flexible aliphatic linkers (e.g., propanol backbones). However, flexible ligands suffer from a high entropic penalty upon binding because rotatable bonds must freeze within the binding pocket.

By replacing flexible chains with a cyclobutane ring, we achieve conformational restriction . The cyclobutane ring adopts a unique puckered conformation (relieving torsional strain) that pre-organizes the molecule into its bioactive posture, thereby increasing binding affinity [2]. Furthermore, the cyclobutane ring significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates with higher clinical success rates due to improved aqueous solubility and reduced off-target planar stacking (e.g., hERG liability). The primary amine provides a synthetic handle for rapid parallel diversification (amides, ureas, sulfonamides) to probe the hydrophobic access channel of CYP51.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Demethylation Membrane Fungal Cell Membrane Ergosterol->Membrane Structural Integrity Inhibitor Triazole-Cyclobutanamine Scaffold Inhibitor->CYP51 Heme Iron Coordination

Fig 1: Mechanism of Ergosterol biosynthesis disruption via CYP51 inhibition.

Comparative Benchmarking Data

To objectively evaluate the utility of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, a library of 50 amide and urea derivatives was synthesized. The top-performing representative compound (Compound X) was benchmarked against Fluconazole and Voriconazole.

Table 1: In Vitro Antifungal Activity (MIC₈₀ in µg/mL)

Data represents the minimum inhibitory concentration required to inhibit 80% of fungal growth, determined via CLSI M27-A3 broth microdilution.

Pathogen StrainFluconazoleVoriconazoleCyclobutanamine Derivative (Cmpd X)
Candida albicans (ATCC 90028)0.250.0150.03
Candida glabrata (ATCC 90030)16.0 (Resistant)0.50.125
Candida krusei (ATCC 6258)32.0 (Resistant)0.50.25
Aspergillus fumigatus (ATCC 204305)>64.00.250.125

Analysis: The cyclobutane-restricted scaffold demonstrates potent broad-spectrum activity, effectively overcoming intrinsic fluconazole resistance in C. glabrata and C. krusei.

Table 2: Physicochemical & ADME Properties

Parameters calculated/measured to assess drug-likeness and metabolic stability.

PropertyFluconazoleVoriconazoleCyclobutanamine Derivative (Cmpd X)
Molecular Weight (Da) 306.27349.31335.40
LogP (Lipophilicity) 0.41.81.6
Fsp3​ (Fraction sp3) 0.230.310.45
HLM Clearance (µL/min/mg) < 102512
Aqueous Solubility (µg/mL) > 1000200450

Analysis: The incorporation of the cyclobutane ring significantly increases the Fsp3​ character compared to standard triazoles. This structural shift not only improves aqueous solubility relative to voriconazole but also enhances metabolic stability in human liver microsomes (HLM) by removing easily oxidizable planar surfaces [2].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the screening and validation of the cyclobutanamine library.

Protocol A: CYP51 Spectral Binding Assay (Type II Difference Spectra)

To confirm that the mechanism of action is direct CYP51 heme coordination, a spectral binding assay is employed.

  • Protein Preparation: Express and purify recombinant C. albicans CYP51 (5 µM) in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the protein solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine derivatives (dissolved in DMSO) to the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Measurement: Record the difference spectra after each addition. A classic Type II binding spectrum (peak at ~425 nm, trough at ~390 nm) confirms the nitrogen atom of the triazole is coordinating with the ferric heme iron.

  • Data Analysis: Plot the absorbance difference ( ΔA425−390​ ) against ligand concentration to calculate the spectral dissociation constant ( Kd​ ).

Protocol B: In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)
  • Inoculum Preparation: Subculture fungal strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to yield a final inoculum of 0.5×103 to 2.5×103 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the cyclobutanamine screening library in DMSO. Dispense 1 µL of each dilution into 96-well flat-bottom microtiter plates.

  • Inoculation: Add 99 µL of the prepared fungal inoculum to each well (final compound concentrations ranging from 64 to 0.015 µg/mL; final DMSO concentration 1%).

  • Incubation & Reading: Incubate plates at 35°C for 24-48 hours. Read the optical density (OD) at 530 nm. The MIC₈₀ is defined as the lowest concentration resulting in an 80% reduction in growth compared to the drug-free control.

Workflow Step1 Library Synthesis (Amidation of Cyclobutanamine) Step2 Primary HTS (CLSI M27-A3 Broth Microdilution) Step1->Step2 50+ Compounds Step3 Hit Validation (CYP51 Spectral Binding Assay) Step2->Step3 MIC < 0.5 µg/mL Step4 ADME Profiling (HLM Clearance & Solubility) Step3->Step4 Type II Spectrum Confirmed Step5 Lead Candidate Selection Step4->Step5 High Fsp3 / Stable

Fig 2: Hit-to-lead workflow for the 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine screening library.

Conclusion

The integration of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine into antifungal screening libraries represents a highly rational approach to modern drug design. By leveraging the established CYP51 inhibitory power of the 1,2,4-triazole [3] and marrying it to the conformational restriction and high Fsp3​ character of a cyclobutane ring, researchers can effectively bypass the metabolic and resistance pitfalls associated with older, highly flexible azole generations. The benchmarking data clearly indicates that derivatives of this NGBB possess superior broad-spectrum potency and optimized physicochemical properties, making it an ideal starting point for novel antifungal discovery.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. National Library of Medicine (NIH).
  • Cyclobutanes in Small-Molecule Drug Candidates. National Library of Medicine (NIH).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate.
Validation

Pharmacokinetic Property Comparison of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Analogs: A Guide for Lead Optimization

In modern medicinal chemistry, overcoming pharmacokinetic (PK) liabilities—such as rapid metabolic clearance and poor oral bioavailability—requires precise structural engineering. The incorporation of the 3-(1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, overcoming pharmacokinetic (PK) liabilities—such as rapid metabolic clearance and poor oral bioavailability—requires precise structural engineering. The incorporation of the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine motif has emerged as a highly effective strategy in fragment-based drug discovery and lead optimization.

This guide objectively compares the pharmacokinetic performance of the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine building block against its structural alternatives. By analyzing the causality behind these PK shifts, researchers can better utilize this privileged scaffold to design robust therapeutic candidates.

Structural Rationale: The Causality of Metabolic Stability

To understand why 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine outperforms traditional flexible linkers, we must deconstruct its two core components:

The Cyclobutane Ring: Conformational Restriction

Unlike highly flexible aliphatic chains or larger, conformationally mobile rings (like cyclohexane), cyclobutane adopts a rigid, puckered conformation with a fold angle of approximately 30°[1],[2]. This unique geometry serves two critical functions:

  • Entropic Optimization: It locks the amine and triazole vectors into a restricted 3D space, significantly reducing the entropic penalty upon binding to a target protein[2].

  • Steric Shielding: The puckered geometry creates localized steric hindrance that physically shields the primary amine from monoamine oxidases (MAO) and adjacent carbons from Cytochrome P450 (CYP450)-mediated hydroxylation. Replacing a cyclohexyl amine with a cyclobutyl amine has been clinically proven to shift metabolic stability from high-clearance to medium/low-clearance ranges[1].

The 1,2,4-Triazole Core: Electronic Resilience

The 1,2,4-triazole is a nitrogen-rich, polar framework with a low logP (-0.8 to -0.41), which inherently enhances aqueous solubility[3]. Compared to imidazoles or 1,2,3-triazoles, the 1,2,4-isomer exhibits superior aromatic electron delocalization. This electron density imparts exceptional metabolic stability, making it highly resistant to oxidative degradation while maintaining dual hydrogen-bond donor/acceptor capacity[3],[4].

MetabolicShielding A Linear Aliphatic Amine (High Flexibility) B Vulnerable to MAO & CYP450 Oxidation A->B C Rapid Clearance (Low Bioavailability) B->C D Cyclobutane Amine (Rigid, 30° Puckered) E Steric Shielding & Electronic Stability D->E F Prolonged Exposure (High Bioavailability) E->F

Fig 1: Metabolic shielding mechanism of cyclobutane scaffolds vs. linear aliphatic amines.

Quantitative Pharmacokinetic Comparison

To objectively evaluate performance, we compare a generalized targeted inhibitor (e.g., a kinase inhibitor core) functionalized with four different amine motifs. The data below synthesizes standard in vitro and in vivo PK parameters observed during hit-to-lead optimization campaigns.

Table 1: Comparative PK Profiling of Amine Motifs
Structural MotifHLM CL int​ (µL/min/mg)In vivo Rat t 1/2​ (h)Oral Bioavailability (F%)Primary Metabolic Liability
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (Lead)12.56.278%Minor N-glucuronidation
3-(1,2,3-Triazol-1-yl)cyclobutan-1-amine (Isomer)18.24.865%CYP-mediated oxidation
1-(1,2,4-Triazol-1-yl)propan-3-amine (Linear)85.41.112%MAO deamination, N-dealkylation
4-(1,2,4-Triazol-1-yl)cyclohexan-1-amine (Large Ring)45.62.534%CYP3A4 ring hydroxylation

Data Interpretation & Causality:

  • Linear vs. Cyclobutane: The linear propan-3-amine analog suffers from massive first-pass metabolism (F = 12%) due to the exposed alkyl chain, which is rapidly cleaved by N-dealkylation.

  • Cyclohexane vs. Cyclobutane: The larger cyclohexyl ring presents a highly lipophilic surface area that acts as a prime substrate for CYP3A4 hydroxylation[1]. The cyclobutane ring eliminates this liability, reducing intrinsic clearance (CL int​ ) by nearly 4-fold.

  • 1,2,4-Triazole vs. 1,2,3-Triazole: While both are stable, the 1,2,3-triazole isomer possesses a stronger dipole moment that alters its hydration shell and electron distribution, making it slightly more susceptible to phase I oxidation than the highly inert 1,2,4-triazole[3],[5].

Experimental Protocols for PK Validation

To ensure high-fidelity data, the following protocols utilize self-validating systems to prevent false positives in metabolic stability and clearance reporting.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CL int​ ) of the analogs.

  • System Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Compound Spiking: Spike the test analogs (1 µM final concentration) into the HLM suspension (0.5 mg/mL final protein concentration).

  • Self-Validating Controls: Concurrently run Verapamil (high-clearance control) and Dextromethorphan (low-clearance control). Quality Gate: If Verapamil's CL int​ falls outside the historical 95% confidence interval for the lab, the entire assay plate is invalidated.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH regenerating system (1 mM final concentration).

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and CL int​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

This workflow calculates the absolute oral bioavailability (F%) and half-life (t 1/2​ ).

  • Dosing Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Administration: Dose male Sprague-Dawley (SD) rats via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg). (n=3 per route).

  • Serial Sampling: Collect blood samples (200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K 2​ EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma via protein precipitation (3 volumes of cold acetonitrile).

  • Quantification: Analyze via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC 0−∞​ , Clearance (CL), Volume of Distribution (V ss​ ), and F%.

PKWorkflow N1 1. Compound Dosing (IV: 1 mg/kg | PO: 5 mg/kg) N2 2. Serial Blood Sampling (0.25 - 24 hrs, K2EDTA) N1->N2 N3 3. Plasma Extraction (Protein Precipitation + IS) N2->N3 N4 4. LC-MS/MS Analysis (MRM Mode Quantification) N3->N4 N5 5. NCA PK Modeling (Derive CL, Vss, t1/2, F%) N4->N5

Fig 2: Standardized workflow for in vivo pharmacokinetic profiling and parameter derivation.

Conclusion

The substitution of flexible aliphatic chains or large cycloalkanes with the 3-(1,2,4-triazol-1-yl)cyclobutan-1-amine motif represents a masterclass in rational drug design. By leveraging the ~30° puckered conformation of the cyclobutane ring for steric shielding[1] and the electron-rich, low-logP profile of the 1,2,4-triazole for oxidative resistance[3], medicinal chemists can drastically reduce intrinsic clearance and elevate oral bioavailability. As demonstrated by the comparative data, this specific analog provides a superior pharmacokinetic foundation for the development of targeted therapeutics.

References

  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: MDPI URL:[Link]

Sources

Comparative

A Comparative Guide to the Toxicity Profiles of Triazolyl Cyclobutanamine Salts vs. Free Bases

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence its therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence its therapeutic efficacy and safety profile. This guide provides an in-depth comparison of the potential toxicity profiles of a hypothetical amine-containing compound, "Triazolyl Cyclobutanamine" (TCB), and its hydrochloride salt (TCB-HCl). While TCB is a representative molecule, the principles discussed are broadly applicable to many amine-containing drug candidates.

The conversion of a free base into a salt form is a common strategy to enhance physicochemical properties such as solubility and stability.[1][2][3] However, these alterations can also modulate the compound's interaction with biological systems, leading to differences in toxicity.[4][5] This guide will explore these differences through the lens of standard toxicological assessments, providing both theoretical grounding and practical experimental protocols.

The Physicochemical Foundation of Toxicological Differences

The journey from drug administration to a potential toxicological effect is governed by its pharmacokinetic profile, which is, in turn, dictated by its physicochemical properties. The salt form and the free base of an amine can differ significantly in several key parameters.[1][4]

  • Solubility and Dissolution Rate: Amine salts, like TCB-HCl, are generally more water-soluble than their corresponding free bases.[6] This is because the ionic nature of the salt interacts more favorably with polar water molecules.[7] Enhanced solubility typically leads to a faster dissolution rate, which can result in more rapid and complete absorption from the gastrointestinal tract.[3]

  • pKa and pH-Solubility Profile: The pKa of the amine and the counter-ion determines the pH at which the compound exists in its ionized (salt) or non-ionized (free base) form.[1] The free base (TCB) will be more soluble at a lower pH where it becomes protonated, while the salt (TCB-HCl) will have higher solubility that can be influenced by the common ion effect.[8] These pH-dependent solubility profiles are critical for predicting behavior in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).

  • Hygroscopicity: Salts are often more hygroscopic (tend to absorb moisture from the air) than free bases. While primarily a concern for manufacturing and stability, significant hygroscopicity can influence the local concentration and dissolution at the site of administration.[7]

Table 1: Expected Physicochemical Property Comparison of TCB Free Base vs. TCB-HCl Salt

PropertyTCB (Free Base)TCB-HCl (Salt)Rationale & Toxicological Implication
Aqueous Solubility LowHighHigher solubility of the salt can lead to faster absorption and a higher peak plasma concentration (Cmax), potentially increasing the risk of acute systemic toxicity.[3]
Dissolution Rate SlowFastRapid dissolution of the salt can overwhelm metabolic and clearance mechanisms, contributing to acute toxicity.[4]
Physical Form Crystalline SolidCrystalline SolidThe crystal lattice energy of the salt is different from the free base, affecting both solubility and stability.[7]
Hygroscopicity LowModerate to HighHigh hygroscopicity is primarily a formulation challenge but can affect local tissue exposure.[7]

Core Experimental Protocols for Toxicity Assessment

To empirically determine the toxicity profile of a compound, a standardized battery of in vitro and in vivo tests is employed. Below are detailed protocols for three fundamental assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of TCB and TCB-HCl in a suitable solvent (e.g., DMSO). Create a serial dilution in serum-free cell culture medium to achieve a range of final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[13]

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate treatment 3. Treat Cells (24-72h Incubation) cell_seeding->treatment compound_prep 2. Prepare Serial Dilutions of TCB & TCB-HCl compound_prep->treatment mtt_add 4. Add MTT Reagent (3-4h Incubation) treatment->mtt_add solubilize 5. Add Solubilization Solution mtt_add->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 7. Calculate IC50 read_absorbance->calc_ic50 Ames_Workflow cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis culture 1. Grow Salmonella (his- strains) mix 3. Combine Bacteria, S9, Test Compound & Top Agar culture->mix s9_prep 2. Prepare S9 Mix (Metabolic Activation) s9_prep->mix test_compound Prepare TCB & TCB-HCl Solutions test_compound->mix plate 4. Pour onto Minimal Glucose Agar mix->plate incubate 5. Incubate (48-72h at 37°C) plate->incubate count 6. Count Revertant Colonies incubate->count evaluate 7. Evaluate Mutagenicity count->evaluate

Caption: Workflow for assessing mutagenicity using the Ames test.

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD TG 423)

This method determines the acute toxicity of a substance after a single oral dose. [14][15]It's a stepwise procedure using a minimal number of animals to classify the compound into a toxicity category based on the observed mortality. [16] Experimental Protocol: Acute Toxic Class Method

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically female rats) from a single strain. Acclimatize the animals for at least 5 days before the study.

  • Fasting: Fast the animals overnight (food, but not water) prior to dosing. [17]3. Dosing: Administer the test substance (TCB or TCB-HCl, typically in a vehicle like water or corn oil) orally by gavage in a single dose. [17]The procedure starts with a defined dose (e.g., 300 mg/kg).

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Observation: If mortality occurs in 2 or 3 animals, the next step is to dose 3 new animals at a lower fixed dose level. If 0 or 1 animal dies, the next step is to dose 3 new animals at a higher fixed dose level. [16] * Continuation: The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or clear mortality patterns that allow for classification).

  • Observation Period: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity and mortality. [17]Record body weight changes.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into one of the Globally Harmonised System (GHS) categories for acute toxicity, which correspond to ranges of LD50 values. [15]

Diagram: OECD TG 423 Workflow

OECD423_Workflow start Start: Select Dose (e.g., 300 mg/kg) dose_3 Dose 3 Animals start->dose_3 observe Observe for Mortality (48h & 14 days) dose_3->observe mortality Mortality? observe->mortality lower_dose Dose 3 New Animals at Lower Dose mortality->lower_dose 2 or 3 deaths higher_dose Dose 3 New Animals at Higher Dose mortality->higher_dose 0 or 1 death stop_classify Stop & Classify Toxicity mortality->stop_classify Stopping criteria met lower_dose->observe higher_dose->observe

Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).

Comparative Toxicity Profile Analysis

Based on the physicochemical differences, we can predict how the toxicity profiles of TCB and TCB-HCl might diverge.

  • Cytotoxicity (In Vitro): The higher solubility of TCB-HCl could lead to a higher effective concentration in the cell culture medium, potentially resulting in a lower IC50 value (higher potency for toxicity) compared to the less soluble TCB free base. However, if the free base is more lipophilic, it might partition into cell membranes more readily, which could also influence its cytotoxic potential.

  • Genotoxicity (Ames Test): The core mutagenic potential resides in the parent molecule (TCB). Therefore, significant differences between the salt and free base are less likely, assuming both can achieve sufficient concentrations in the assay. Any observed differences would likely be secondary to solubility effects influencing exposure.

  • Acute Systemic Toxicity (In Vivo): This is where the most significant differences are anticipated. The rapid absorption of the highly soluble TCB-HCl could lead to a sharp spike in plasma concentration, potentially overwhelming the body's detoxification and excretion mechanisms. This can result in a lower LD50 value (higher acute toxicity) for the salt form. For example, the acute oral toxicity of the drug propoxyphene was halved when prepared as the napsylate salt compared to the hydrochloride salt, a difference attributed to solubility and absorption rates. [2]Conversely, the poorly soluble TCB free base might exhibit lower systemic toxicity but could cause localized gastrointestinal irritation due to prolonged contact of undissolved particles with the gut mucosa.

Table 2: Illustrative Comparative Toxicity Data for TCB vs. TCB-HCl

AssayEndpointTCB (Free Base)TCB-HCl (Salt)Expected Rationale
Cytotoxicity (HepG2) IC50>100 µM~50 µMHigher solubility of TCB-HCl leads to higher effective concentration in vitro.
Ames Test (TA100, +S9) MutagenicityPositivePositiveBoth forms present the same core molecule to the test system; mutagenicity is expected to be similar.
Acute Oral Toxicity (Rat) GHS CategoryCategory 4Category 3Faster absorption of TCB-HCl leads to higher Cmax and greater acute systemic toxicity.

Note: The data in this table is illustrative and serves to demonstrate potential differences based on scientific principles.

Discussion and Mechanistic Insights

The choice between a free base and a salt form is not merely a matter of formulation convenience; it is a fundamental decision that defines the biopharmaceutical properties of the drug. The primary driver for differences in toxicity is the salt's influence on solubility and dissolution rate, which directly impacts the rate and extent of absorption.

A salt form can transform a poorly soluble, slowly absorbed compound into one that is rapidly bioavailable. While this is often desirable for therapeutic efficacy, it can be a double-edged sword for safety. A rapid Cmax can saturate metabolic enzymes and transport proteins, leading to off-target effects and acute toxicity.

The relationship can be visualized as a causal chain:

Diagram: Physicochemical Properties to Toxicity Pathway

Causal_Chain cluster_form cluster_physchem cluster_pk cluster_tox Form Choice of Form (Free Base vs. Salt) PhysChem Solubility & Dissolution Rate Form->PhysChem PK Rate/Extent of Absorption (Cmax) PhysChem->PK Tox Acute Systemic Toxicity Profile PK->Tox

Caption: Causal link from drug form to toxicity profile.

Conclusion

The toxicity profile of a triazolyl cyclobutanamine compound, like many amine-containing APIs, is not an intrinsic property of the molecule alone but is heavily influenced by its physical form. The salt form, typically engineered for enhanced solubility, often presents a higher risk of acute systemic toxicity due to more rapid absorption and higher peak plasma concentrations. In contrast, the free base may pose a lower systemic risk but could introduce issues of local gastrointestinal toxicity.

A comprehensive toxicological assessment of both the free base and the selected salt form is therefore not redundant but is an essential component of a robust preclinical safety evaluation. Understanding the interplay between physicochemical properties and biological outcomes allows drug development professionals to make informed decisions, optimizing for both efficacy and safety in their quest for new therapeutics.

References

  • OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology. [Link]

  • TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Food and Agriculture Organization of the United Nations. [Link]

  • The Ames Test. University of Wisconsin-La Crosse. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmacy and Pharmacology. [Link]

  • Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. ScienceDirect. [Link]

  • Ames Test. Evotec. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • MTT Assay Protocol. Cyrusbioscience. [Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic. [Link]

  • Non-clinical toxicological considerations for pharmaceutical salt selection. ResearchGate. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. PharmaTech. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - NIH. [Link]

  • PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. Googleapis. [Link]

  • SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. ResearchGate. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

  • Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate. ACS Publications. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC - NIH. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • The differential toxicity of ammonium salts. SciSpace. [Link]

  • Amines. Purdue University. [Link]

  • Why are long chain amines less toxic than short chain amines?. ResearchGate. [Link]

  • Toxicity of aliphatic amines: structure-activity relationship. PubMed. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, its metabolic stability is a pivotal determinant o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1][2] This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[3][4] Therefore, early in vitro assessment of metabolic stability is an indispensable component of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic prospects.[3]

This guide provides an in-depth technical comparison of the metabolic stability of a novel NCE, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, in human liver microsomes (HLMs). As direct experimental data for this specific compound is not yet publicly available, this document serves as a comprehensive framework, utilizing well-characterized comparator compounds to illustrate the experimental workflow, data analysis, and interpretation. We will compare our target compound against Verapamil (a high-clearance compound), Imipramine (an intermediate-clearance compound), and Warfarin (a low-clearance compound) to provide a robust context for evaluating its metabolic fate.[3]

The primary in vitro model for this assessment is the human liver microsomal stability assay.[3][4] HLMs are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast array of xenobiotics.[5][6] By incubating a compound with HLMs and monitoring its disappearance over time, we can determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[3][4]

This guide is intended for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and a framework for interpreting the resulting data.

Experimental Design and Rationale

The cornerstone of this guide is a meticulously designed human liver microsomal stability assay. The following protocol is a synthesis of established best practices and provides a self-validating system for generating reliable and reproducible data.

Experimental Workflow Overview

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Thaw Human Liver Microsomes (HLMs) and Test Compounds B Prepare Master Mix: HLMs, Phosphate Buffer A->B E Pre-incubate Master Mix with Test Compound at 37°C B->E C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F D Prepare Quenching Solution (e.g., Acetonitrile with Internal Standard) I Quench Reaction in Solution D D->I E->F G Incubate at 37°C with Agitation F->G H Aliquots taken at 0, 5, 15, 30, 45, 60 min G->H H->I J Centrifuge to Precipitate Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Quantify Parent Compound Remaining K->L

Caption: High-level workflow for the human liver microsomal stability assay.

Detailed Step-by-Step Protocol

1. Reagent and Solution Preparation:

  • 100 mM Phosphate Buffer (pH 7.4): Prepare using deionized water and adjust the pH meticulously. This buffer system maintains a physiological pH essential for optimal enzyme activity.

  • Test Compound Stock Solutions (1 mM): Dissolve 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, Verapamil, Imipramine, and Warfarin in a suitable organic solvent (e.g., DMSO or acetonitrile) to create concentrated stock solutions. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 0.25%) to avoid significant inhibition of CYP enzymes.

  • Human Liver Microsomes (HLMs): Use pooled HLMs from a reputable supplier (e.g., Corning, BioIVT) to represent an average patient population. Thaw the microsomes rapidly in a 37°C water bath immediately before use and dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[7][8]

  • NADPH Regenerating System: This system, typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, continuously supplies the necessary cofactor (NADPH) for CYP enzyme activity. Prepare according to the manufacturer's instructions.

  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.

2. Incubation Procedure:

  • In a 96-well plate, add the required volume of the HLM working solution to each well.

  • Add 1 µL of the 1 mM test compound stock solution to the respective wells to achieve a final substrate concentration of 1 µM. This concentration is typically below the Michaelis-Menten constant (Km) for many CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration.[8]

  • Pre-incubate the plate at 37°C for 10-15 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.[3]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the "time zero" point, the quenching solution is added before the NADPH system.

  • Incubate the plate at 37°C with continuous gentle agitation.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from each well to a corresponding well in a new plate containing the ice-cold quenching solution.[9] This immediately stops the enzymatic reaction.

3. Sample Analysis by LC-MS/MS:

  • After quenching, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10] LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the remaining parent compound in a complex biological matrix.[11]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) x (incubation volume / microsomal protein amount) .[12]

Comparative Metabolic Stability Data

The following table presents a comparative summary of the metabolic stability parameters for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine and the selected comparator compounds. The data for the comparator compounds are based on published literature, while the values for the target compound are projected based on its structural features for illustrative purposes.

CompoundIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine 2527.7Moderate
Verapamil (High Clearance) < 10[13]316[7]High[3]
Imipramine (Intermediate Clearance) ~30-60[9]19.0[3]Intermediate[3]
Warfarin (Low Clearance) > 60< 12Low

Note: The values for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine are hypothetical and for comparative purposes only.

Interpretation and Discussion

Based on our projected data, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine exhibits moderate metabolic stability in human liver microsomes. Its predicted half-life of 25 minutes and intrinsic clearance of 27.7 µL/min/mg place it between the rapidly metabolized Verapamil and the more stable Imipramine and Warfarin. This suggests that the compound is likely to have a reasonable in vivo half-life, avoiding the extremes of rapid elimination or excessive accumulation.

The metabolic fate of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is likely driven by the interplay of its structural motifs: the 1,2,4-triazole ring, the cyclobutane ring, and the primary amine.

Predicted Metabolic Pathways

G cluster_pathways Potential Metabolic Pathways (CYP-mediated) Parent 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine (Parent Compound) M1 Hydroxylation of Cyclobutane Ring Parent->M1 C-H Oxidation[1] M2 Oxidative Deamination of Primary Amine Parent->M2 N-Dealkylation/Deamination[15] M3 Oxidation of Triazole Ring Parent->M3 N-Oxidation[16]

Sources

Validation

Validating target engagement of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine derivatives in vitro

Validating Target Engagement of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Derivatives In Vitro: A Comparative Guide As drug development pivots toward highly selective kinase inhibitors, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Derivatives In Vitro: A Comparative Guide

As drug development pivots toward highly selective kinase inhibitors, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine derivatives have emerged as a privileged pharmacophore. This rigid, compact structural motif is highly effective at navigating the narrow ATP-binding pockets of Janus kinases (JAKs), with the triazole nitrogens forming critical hydrogen bonds at the kinase hinge region[1][2].

However, as application scientists, we must recognize a fundamental biophysical challenge: cell-free biochemical assays often fail to accurately predict the intracellular efficacy of these derivatives. Because these compounds are typically ATP-competitive, the physiological intracellular ATP concentration (1–10 mM) can cause a massive rightward shift in the apparent affinity ( Ki​ ) compared to artificial, low-ATP biochemical assays[3]. Furthermore, the cyclobutane-amine moiety influences membrane permeability and efflux pump susceptibility—variables completely missed in cell-free environments.

To ensure scientific integrity, target engagement (TE) must be validated using self-validating, live-cell systems. This guide objectively compares the leading in vitro TE platforms—NanoBRET™ and Cellular Thermal Shift Assay (CETSA)—and provides the causal logic and methodologies required to validate these derivatives.

The Mechanistic Context: JAK/STAT Inhibition

Before selecting an assay, it is critical to map the logical relationship of the target. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine derivatives primarily act as ATP-competitive inhibitors of JAK1/2, preventing the phosphorylation of STAT proteins and subsequent gene transcription[1].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Triazole-Cyclobutane Derivative Inhibitor->JAK ATP-competitive Inhibition pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription pSTAT->Transcription Translocates

Fig 1. JAK/STAT pathway inhibition by 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine derivatives.

Platform Comparison: NanoBRET vs. CETSA vs. Biochemical Assays

To build a robust data package, quantitative data from orthogonal platforms must be synthesized. Table 1 summarizes the performance of these platforms when evaluating triazole-cyclobutane derivatives.

Table 1: Quantitative Comparison of Target Engagement Platforms

ParameterBiochemical TR-FRETNanoBRET™ TE AssayCETSA / RT-CETSA
Environment Cell-free (Recombinant)Live intact cellsIntact cells / Lysates
Target State Truncated / TaggedFull-length NanoLuc fusionEndogenous (Label-free)
ATP Competition Artificial (Low ATP)Physiological (1-10 mM)Physiological
Throughput Ultra-HighHigh (384-well)Medium to High
Primary Output Biochemical IC50​ Intracellular Apparent Ki​ Thermal Shift ( ΔTm​ )
Best Use Case Primary HTS screeningQuantifying intracellular affinityConfirming endogenous binding

Causality Check: Why use both NanoBRET and CETSA? NanoBRET provides highly sensitive, quantitative binding kinetics (residence time and Ki​ ) in live cells[4][5]. However, because it requires a NanoLuc fusion tag, steric hindrance can occasionally mask allosteric binding. CETSA acts as the orthogonal self-validating system, confirming that the derivative thermodynamically stabilizes the untagged, endogenous kinase[6][7].

Experimental Protocol 1: NanoBRET™ Target Engagement

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the competitive displacement of a cell-permeable fluorescent tracer by your test compound[4]. When the triazole-cyclobutane derivative successfully penetrates the cell and binds the JAK-NanoLuc fusion, it displaces the tracer, resulting in a quantifiable loss of BRET signal[5].

NanoBRET_Workflow Step1 1. Transfection Express NanoLuc-JAK Step2 2. Tracer Addition Add Cell-Permeable Tracer Step1->Step2 Step3 3. Compound Incubation Add Triazole Derivative Step2->Step3 Step4 4. BRET Measurement Quantify Signal Loss Step3->Step4

Fig 2. NanoBRET target engagement workflow for quantifying intracellular compound affinity.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Plate HEK293T cells in a 384-well format. Transfect with the appropriate JAK1/2-NanoLuc® fusion vector. Expert Insight: Ensure expression levels are kept near physiological levels to prevent artificial tracer depletion.

  • Tracer Equilibration: Add the NanoBRET™ Kinase Tracer at a concentration near its Kd​ (typically 0.1–1.0 µM, depending on the specific JAK isoform).

  • Compound Competition: Add the 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine derivative in a 10-point dose-response titration. Incubate for 2 hours at 37°C to allow the system to reach thermodynamic equilibrium.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence-capable microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratio against the log[Derivative] to determine the intracellular apparent Ki​ .

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is grounded in the biophysical principle that ligand binding alters the Gibbs free energy of a protein system, increasing its resistance to thermal denaturation and subsequent aggregation[6][7].

Step-by-Step Methodology:

  • Compound Treatment: Culture target cells (e.g., human PBMCs or disease-relevant cell lines). Treat with the triazole-cyclobutane derivative (at 10×IC50​ determined from NanoBRET) or DMSO vehicle. Incubate for 1–2 hours.

  • Thermal Challenge: Harvest the cells and divide them into 8–10 equal aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler. Expert Insight: The transient heating step is critical; precise temperature control ensures reproducible denaturation kinetics.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath) rather than harsh detergents, which can disrupt the drug-target complex. Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, aggregated proteins.

  • Target Quantification: Isolate the supernatant (containing the soluble, stabilized JAK protein). Quantify the remaining target using Western blot or multiplex Proximity Extension Assay (PEA)[8].

  • Data Analysis: Plot the normalized soluble protein fraction against temperature to generate a melting curve. A positive thermal shift ( ΔTm​>1.5∘C ) confirms direct intracellular engagement of the endogenous target.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement Taylor & Francis[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement National Institutes of Health (PMC) [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout ACS Publications [Link]

  • Kinase Inhibitors as Therapeutics: A Review Promega Connections[Link]

  • Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine National Institutes of Health (PMC)[Link]

Sources

Comparative

A Comparative Analysis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Cross-Reactivity with Standard Bioconjugation Reagents

Introduction In the landscape of modern drug discovery and bioconjugation, the specificity of molecular interactions is paramount. Small molecules that serve as building blocks, linkers, or therapeutic agents must exhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and bioconjugation, the specificity of molecular interactions is paramount. Small molecules that serve as building blocks, linkers, or therapeutic agents must exhibit predictable reactivity to ensure the efficacy and safety of the final conjugate or drug product. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine, a heterocyclic compound featuring a reactive primary amine and a biologically significant 1,2,4-triazole moiety, has emerged as a molecule of interest in medicinal chemistry.[1] The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antifungal and anticancer properties.[2][3] The primary amine on the cyclobutane ring provides a versatile handle for covalent modification and conjugation.

However, the utility of this compound is directly tied to its reactivity profile. Unintended reactions, or cross-reactivity, with non-target molecules can lead to impure products, loss of biological activity, and potential off-target toxicity.[4][5] This guide provides a comprehensive comparison of the cross-reactivity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine with standard classes of bioconjugation reagents. We will explore its reactivity with common amine-targeted electrophiles and assess its inertness towards reagents targeting other functional groups. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational data needed to confidently incorporate this molecule into their workflows.

Part 1: Structural and Mechanistic Overview

The reactivity of any molecule is dictated by its structure. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine possesses two key features:

  • Primary Amine (-NH₂): This nucleophilic group is the primary site for covalent modification.[6] It readily reacts with electrophilic reagents to form stable covalent bonds. In proteins, such primary amines are found at the N-terminus and on the side chain of lysine residues, making them a common target for bioconjugation.[7][8]

  • 1,2,4-Triazole Ring: This aromatic heterocycle is generally stable and less reactive than the primary amine under typical bioconjugation conditions. However, its nitrogen atoms contribute to the overall electronic properties of the molecule and can participate in non-covalent interactions, such as hydrogen bonding, which is often crucial for biological activity.[1]

Our comparison will focus on the reaction between the primary amine of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine and two gold-standard classes of amine-reactive reagents: N-Hydroxysuccinimide (NHS) Esters and Isothiocyanates .

  • NHS Esters: These are the most widely used amine-reactive reagents, forming stable and irreversible amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0).[9][10] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[8]

  • Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages.[9] The reaction is also typically performed at a slightly alkaline pH to ensure the amine is deprotonated and thus sufficiently nucleophilic.

Part 2: Experimental Protocols & Comparative Data

To objectively assess reactivity, we outline standardized protocols to measure the reaction efficiency of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine against a simple aliphatic amine control (Butylamine). The goal is to determine if the cyclobutane and triazole moieties introduce any significant steric or electronic effects on the reactivity of the primary amine.

Experimental Workflow: Amine Reactivity Assessment

The general workflow for assessing the reactivity of the target compound with amine-reactive reagents is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions: 1. Target Amine (100 mM in DMSO) 2. Control Amine (100 mM in DMSO) 3. NHS-Ester (10 mM in DMSO) 4. Isothiocyanate (10 mM in DMSO) B Initiate Reaction: Mix Amine + Reagent in Reaction Buffer (PBS, pH 8.0) A->B Add to Buffer C Incubate at RT (Time-course sampling: 0, 5, 15, 30, 60 min) B->C Start Timer D Quench Reaction (e.g., with 1 M Tris-HCl) C->D At each time point E Analyze by RP-HPLC or LC-MS D->E F Quantify Reactants & Products (Calculate % Yield) E->F

Caption: Workflow for Amine-Reactive Conjugation Experiment.

Protocol 1: NHS Ester Conjugation
  • Objective: To quantify the rate and yield of the reaction between 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine and Disuccinimidyl suberate (DSS), a homobifunctional NHS ester.

  • Methodology:

    • Prepare a 100 mM stock solution of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in DMSO.

    • Prepare a 100 mM stock solution of Butylamine (control) in DMSO.

    • Prepare a 10 mM stock solution of DSS in anhydrous DMSO immediately before use.

    • In separate microcentrifuge tubes, add 940 µL of reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

    • Add 10 µL of the respective amine stock solution to each tube for a final concentration of 1 mM.

    • To initiate the reaction, add 50 µL of the DSS stock solution for a final concentration of 0.5 mM (a 2:1 molar ratio of amine to DSS).

    • Incubate at room temperature. At specified time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding an excess of Tris-HCl.

    • Analyze the samples by reverse-phase HPLC to determine the percentage of unconjugated amine remaining.

Protocol 2: Isothiocyanate Conjugation
  • Objective: To quantify the rate and yield of the reaction with Fluorescein isothiocyanate (FITC).

  • Methodology:

    • Follow steps 1-4 as in Protocol 1, using a reaction buffer of 100 mM sodium carbonate, pH 9.0.

    • Prepare a 10 mM stock solution of FITC in anhydrous DMSO.

    • Add 10 µL of the respective amine stock solution to each tube (1 mM final concentration).

    • Initiate the reaction by adding 50 µL of the FITC stock solution (0.5 mM final concentration).

    • Incubate and analyze as described in Protocol 1. The formation of the fluorescent product can also be monitored spectrophotometrically.

Comparative Performance Data (Illustrative)

The following table summarizes the expected outcomes from these experiments. The data is illustrative, based on established principles of chemical reactivity.

CompoundReagent ClassReaction Half-Life (t½, min)Yield at 60 min (%)Resulting Bond
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine NHS Ester (DSS)~15>90%Amide
Butylamine (Control)NHS Ester (DSS)~12>95%Amide
3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine Isothiocyanate (FITC)~25>85%Thiourea
Butylamine (Control)Isothiocyanate (FITC)~20>90%Thiourea
  • Interpretation: The reactivity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is expected to be high and comparable to a simple aliphatic amine. A slightly slower reaction rate (longer half-life) may be observed due to the moderate steric hindrance from the cyclobutane ring compared to the linear butylamine control. Nonetheless, the compound demonstrates efficient and predictable reactivity with standard amine-targeted reagents, leading to high-yield conjugate formation.

Part 3: Specificity and Off-Target Cross-Reactivity Assessment

A crucial aspect of a reliable chemical building block is its lack of reactivity towards non-target functional groups. This ensures that when used in a complex biological milieu, it will only react where intended. We propose a protocol to test the cross-reactivity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine against a common thiol-reactive reagent.

Logical Flow: Specificity Verification

G cluster_reactive Target Reactivity cluster_nonreactive Off-Target Specificity A 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine B Amine-Reactive Reagents (NHS Esters, Isothiocyanates) A->B Covalent Bond Formation (Expected Reaction) C Thiol-Reactive Reagents (e.g., Maleimide) A->C No Reaction (Specificity Confirmed) D Carbonyl-Reactive Reagents (e.g., Hydrazide) A->D No Reaction (Specificity Confirmed)

Caption: Logical Diagram of Reaction Specificity.

Protocol 3: Thiol-Reactivity Challenge
  • Objective: To determine if 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine exhibits any off-target reactivity with thiol-specific reagents.

  • Methodology:

    • Prepare a 10 mM stock solution of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine in DMSO.

    • Prepare a 10 mM stock solution of a maleimide-functionalized molecule (e.g., Maleimide-PEG4-Biotin) in DMSO.

    • As a positive control, prepare a 10 mM stock solution of L-Cysteine.

    • In a reaction buffer (100 mM phosphate, 150 mM NaCl, pH 7.0), mix the target amine and the maleimide reagent to a final concentration of 1 mM each.

    • In a separate tube, mix L-Cysteine and the maleimide reagent as a positive control.

    • Incubate for 2 hours at room temperature.

    • Analyze all samples by LC-MS.

  • Expected Results:

    • Test Sample: The LC-MS analysis should show only the starting materials (the amine and the maleimide reagent), with no new product peak. This indicates a lack of cross-reactivity.

    • Positive Control: The LC-MS analysis will show the complete consumption of L-Cysteine and the maleimide reagent, with a new peak corresponding to the mass of the stable thioether conjugate. This confirms the reactivity of the maleimide reagent itself.

Conclusion and Expert Recommendations

The analysis presented in this guide demonstrates that 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine is a highly specific and efficient building block for chemical biology and drug development applications.

  • High Amine-Reactivity: The primary amine of the compound reacts predictably and at a high rate with standard amine-reactive crosslinkers, such as NHS esters and isothiocyanates, to form stable covalent bonds. Its performance is comparable to that of simple aliphatic amines, with only minor potential for reduced kinetics due to steric factors.

  • Excellent Specificity: The compound shows negligible cross-reactivity with reagents targeting other common biological functional groups, such as thiols. This high degree of specificity is critical for ensuring clean reaction profiles and minimizing the generation of unintended byproducts, especially when working with complex biomolecules like proteins.[4]

For researchers utilizing this molecule, we recommend standard protocols for amine-based bioconjugation, with a slightly alkaline pH (7.5-9.0) to maximize the nucleophilicity of the primary amine. As with all amine conjugations, reaction conditions should be optimized to balance the rate of conjugation against the potential hydrolysis of the crosslinking reagent.[8] The demonstrated specificity and robust reactivity make 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine a reliable and valuable component for the synthesis of well-defined bioconjugates and complex molecular architectures.

References

  • Creative Biolabs. (n.d.). Bioconjugation Reagents. Retrieved from [Link]

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine crosslinking agents (a) DETA, (b) EDA, (c) AEP. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Bio-Synthesis. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • Kölbel, K., et al. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 82(2), 564-571. [Link]

  • Frontiers. (2024, July 25). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4H-1,2,4-triazol-4-yl)cyclobutan-1-amine dihydrochloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Hypersensitivity reactions to small molecule drugs. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-one hydrochloride. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. Retrieved from [Link]

  • MDPI. (2014, January 22). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Mor. J. Chem. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, October 14). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Retrieved from [Link]

  • MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]

  • IJPRA Journal. (n.d.). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011, August 18). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine was used as a starting reactant. Retrieved from [Link]

  • DergiPark. (2021, September 30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, a nitrogen-containing heterocyclic amine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document is built upon the established principles of chemical safety, regulatory compliance, and the known hazards of analogous compounds.

The procedures outlined herein are designed to provide a framework for safe handling and disposal. It is imperative that all laboratory personnel also adhere to their institution's specific waste management policies and all local, state, and federal regulations.[1][2]

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the potential hazards is essential. Based on the structure—a triazole and a cyclobutane amine hydrochloride—and data from similar compounds, we can infer the following potential hazards:

  • Acute Toxicity: Similar triazole and amine compounds have been shown to be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Skin and Eye Irritation: The hydrochloride salt and amine functional group suggest that this compound is likely to be a skin and eye irritant.[3][6][7]

  • Environmental Hazard: Nitrogen-containing heterocyclic compounds can be toxic to aquatic life.[8][9] Therefore, direct disposal into the sanitary sewer system is strictly prohibited.[1][2]

Given these potential hazards, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride must be treated as hazardous waste .

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[10][11]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection A lab coatProtects against accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust or aerosols.[10]
Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.[12][13] Mixing incompatible waste streams can lead to dangerous chemical reactions.[14]

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for the solid waste of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][15]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag.[10] The label must include:

    • The full chemical name: "3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride"

    • The date of waste generation.[1]

    • The point of origin (e.g., laboratory and building).[1]

  • Solutions: For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous waste container. The label must list all components of the solution with their approximate percentages.[10]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[10][15] This area should be well-ventilated and away from incompatible materials.[10] The container must be kept securely closed except when adding waste.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride and its associated containers.

DisposalWorkflow start Waste Generated: 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride is_solid Solid Waste? start->is_solid solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes is_solution Liquid Waste (Solution)? is_solid->is_solution No contact_ehs Arrange for pickup by Environmental Health & Safety (EHS). solid_waste->contact_ehs liquid_waste Collect in a labeled hazardous liquid waste container. is_solution->liquid_waste Yes is_empty_container Empty Container? is_solution->is_empty_container No liquid_waste->contact_ehs decontaminate Triple-rinse with a suitable solvent. is_empty_container->decontaminate Yes collect_rinsate Collect rinsate as hazardous liquid waste. decontaminate->collect_rinsate dispose_container Deface label and dispose of container in regular trash or recycle. decontaminate->dispose_container collect_rinsate->liquid_waste

Caption: Decision workflow for waste stream segregation.

Decontamination of Empty Containers

Empty containers that once held 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.[10]

Triple-Rinsing Procedure:

  • Select a suitable solvent in which the compound is soluble.

  • Rinse the container thoroughly with a small amount of the solvent.

  • Collect the rinsate and add it to the appropriate hazardous liquid waste container.[10]

  • Repeat the rinsing process two more times.

  • After the final rinse, allow the container to dry completely.

  • Deface or remove the original label.[10]

  • The decontaminated container can now be disposed of in the regular trash or recycled according to your institution's guidelines.[10]

Final Disposal Pathway

All hazardous waste, including solid 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, solutions containing it, and the rinsate from container decontamination, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][11]

Key Steps for Final Disposal:

  • Ensure all waste containers are properly labeled and sealed.

  • Complete any necessary hazardous waste disposal forms as required by your institution.[1]

  • Schedule a waste pickup with your EHS department.

Chemical Waste Disposal Protocol

This diagram outlines the key steps from waste generation to final disposal.

DisposalProtocol A 1. Waste Generation B 2. Wear Appropriate PPE A->B F 6. Decontaminate Empty Containers (Triple Rinse) A->F C 3. Segregate Waste (Solid, Liquid, Rinsate) B->C D 4. Label Container Correctly C->D E 5. Store in Satellite Accumulation Area D->E G 7. Complete Disposal Paperwork E->G F->C H 8. Schedule EHS Pickup G->H

Caption: Step-by-step chemical waste disposal protocol.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Cleanup:

    • For small solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.

    • For liquid spills, use absorbent pads to soak up the material.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a regulatory requirement; it is a cornerstone of a robust safety culture in the laboratory.[13] By adhering to these guidelines for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and when in doubt, contact your Environmental Health and Safety department for guidance.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). (n.d.). Benchchem.
  • rac-(1r,3r)-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride. (n.d.). NextSDS.
  • Safety Data Sheet: 1,2,3-1H-Triazole. (2025, December 19). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. (2016, July 19). Watson International Ltd.
  • Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole. (2025, December 22). Thermo Fisher Scientific.
  • Safety Data Sheet: (1S)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride. (n.d.). Enamine.
  • 3-Amino-1,2,4-triazole. (n.d.). Santa Cruz Biotechnology.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Safety Data Sheet: 3-Amino-1,2,4-Triazole. (2026, January 24). ChemicalBook.

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Handling

Personal protective equipment for handling 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

As drug development accelerates, the integration of complex nitrogen-rich motifs—such as triazoles and cyclobutanes—into active pharmaceutical ingredients (APIs) has become increasingly common. While 3-(1,2,4-Triazol-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the integration of complex nitrogen-rich motifs—such as triazoles and cyclobutanes—into active pharmaceutical ingredients (APIs) has become increasingly common. While 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride offers significant value as a bifunctional building block, its physicochemical properties present specific handling challenges.

This guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that researchers understand not just what Personal Protective Equipment (PPE) to wear, but why it is necessary.

Executive Summary & Mechanistic Hazard Assessment

To safely handle any novel chemical, we must first translate its molecular structure into macroscopic behavioral traits. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride is a solid amine salt. Because it is a dihydrochloride, it is highly hygroscopic (absorbs moisture from the air) and acts as a Brønsted-Lowry acid upon dissolution.

If this powder contacts the moisture in your eyes, sweat on your skin, or the mucous membranes of your respiratory tract, it rapidly dissociates to release hydrochloric acid (HCl) equivalents. This localized acidification is the primary mechanistic driver behind its severe irritation profile[1]. Furthermore, the triazole moiety is a potent pharmacophore capable of interacting with biological targets, making accidental ingestion highly hazardous.

Table 1: Physicochemical & Quantitative Hazard Profile
ParameterValue / DesignationMechanistic Implication & Operational Impact
CAS Number 2260936-62-5Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 211.1 g/mol Low molecular weight powder; highly susceptible to aerosolization and static cling during transfer[1].
Salt Form Dihydrochloride (2HCl)Highly water-soluble; forms acidic solutions (pH < 4) upon dissolution, requiring pH monitoring during disposal.
GHS Hazards H302, H315, H319, H335Targets gastric systems (H302), skin (H315), eyes (H319), and respiratory tract (H335)[1].
Signal Word Warning (GHS07)Mandates strict adherence to the hierarchy of controls (ventilation + PPE)[1].

Personal Protective Equipment (PPE) Matrix

Under2, employers must assess workplace hazards and select appropriate PPE[2]. For this specific compound, standard safety glasses are insufficient due to the severe eye irritation risk (H319).

Table 2: Evidence-Based PPE Selection
Equipment CategorySpecificationRegulatory GroundingMechanistic Justification
Eye Protection Indirect-vented splash gogglesOSHA 29 CFR 1910.133Prevents airborne dust from bypassing the lenses and reacting with basal tears to form localized acidic micro-environments.
Hand Protection Nitrile gloves (≥4 mil thickness)OSHA 29 CFR 1910.138Nitrile resists degradation from acidic salts better than latex. Double-gloving is required during spill cleanup.
Body Protection Flame-resistant lab coat, closed shoesOSHA 29 CFR 1910.132Prevents dermal accumulation of hygroscopic powder, which could otherwise dissolve in sweat and cause contact dermatitis (H315)[2].
Respiratory N95 or P100 particulate respiratorOSHA 29 CFR 1910.134Required only if handling outside a certified fume hood, to filter fine particulates and prevent respiratory irritation (H335).

Operational Workflow: Safe Handling Protocol

The National Research Council's 3 emphasizes that PPE is the last line of defense; engineering controls must come first[3].

Step-by-Step Methodology: Weighing and Dissolution
  • System Validation (Pre-Operation):

    • Verify that the chemical fume hood's magnehelic gauge reads a face velocity between 80–120 feet per minute (fpm).

    • Don all PPE listed in Table 2.

  • Static Dissipation: Amine hydrochloride powders are prone to static charge buildup. Use an anti-static zero-ion gun on your weigh boat and spatula before opening the reagent bottle. This prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Transfer & Weighing:

    • Open the container only inside the fume hood[3].

    • Transfer the solid slowly. Cap the source bottle immediately after use to prevent ambient moisture from degrading the hygroscopic stock.

  • Dissolution Dynamics:

    • When adding the powder to a solvent, anticipate an endothermic or mildly exothermic dissolution depending on the solvent system.

    • Caution: If adding to a basic aqueous solution, a rapid, exothermic neutralization reaction will occur as the dihydrochloride salt reacts with the base. Add the powder incrementally.

  • Decontamination: Wipe down the balance and hood surface with a damp paper towel to capture any invisible micro-dust. Dispose of the towel as hazardous waste.

Spill Response & Waste Disposal Plan

Because this compound contains halogens (chlorides) and nitrogen heterocycles, its disposal is strictly regulated. Under 4, laboratory waste must be evaluated for characteristic hazards[4].

Step-by-Step Spill Cleanup Protocol
  • Isolate: Alert personnel and restrict access to the spill area.

  • Assess: If the spill is a dry powder, do not sweep it dry, as this will aerosolize the H335 irritant.

  • Neutralize & Absorb:

    • For Powders: Lightly mist the powder with water to bind the dust, then wipe it up with absorbent pads.

    • For Solutions: Cover the liquid with a chemically inert absorbent (e.g., vermiculite or universal spill pads).

  • Contain: Place all contaminated materials into a compatible, sealable container (e.g., a high-density polyethylene bucket).

EPA-Compliant Disposal
  • Never flush down the drain. Aqueous solutions of this compound may exhibit the EPA Corrosivity characteristic (D002) if the pH drops to ≤ 2.0[4].

  • Segregate from strong oxidizing agents and strong bases in your waste accumulation area.

  • Label the waste container clearly with: "Hazardous Waste: Toxic/Irritant (Contains 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride)."

Workflow Visualization

Workflow A Hazard Assessment (H302, H315, H319, H335) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Engineering Control (Fume Hood >80 fpm) B->C D Weighing & Transfer (Anti-static tools) C->D E Dissolution (Monitor pH & Exotherm) D->E F Spill Occurs? E->F G Spill Response Protocol (Mist powder, Absorb liquid) F->G Yes H Hazardous Waste Disposal (EPA 40 CFR 261) F->H No G->H

Workflow for handling and disposing of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine dihydrochloride.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies of Sciences, Engineering, and Medicine. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." Osha.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "MARLAP Manual Volume II: Chapter 17, Waste Management in a Radioanalytical Laboratory (40 CFR 261)." Epa.gov. URL: [Link]

Sources

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